2,4-Dichloro-9h-fluoren-9-one
Description
The exact mass of the compound 2,4-Dichloro-9h-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91423. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloro-9h-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-9h-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBTVQKTXMCJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293675 | |
| Record name | 2,4-dichloro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-25-4 | |
| Record name | NSC91423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-9-FLUORENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dichloro-9h-fluoren-9-one chemical structure and properties
An In-depth Technical Guide to 2,4-Dichloro-9H-fluoren-9-one: A Strategic Intermediate for Advanced Research
Executive Summary
The fluorenone core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous high-value compounds.[1][2] While isomers such as 2,7-dichloro-9H-fluoren-9-one are well-documented as precursors to vital pharmaceuticals like the antimalarial drug Lumefantrine, the 2,4-dichloro isomer remains a sparsely characterized yet intriguing molecule.[1][3] This technical guide provides a comprehensive overview of 2,4-Dichloro-9H-fluoren-9-one (CAS No. 1803-25-4), consolidating its known properties with predictive analysis based on established chemical principles. Designed for researchers, chemists, and drug development professionals, this document elucidates a plausible synthetic pathway, predicts its spectral characteristics, and explores its potential reactivity and applications, thereby positioning it as a strategic intermediate for novel chemical discovery.
Molecular Profile and Physicochemical Properties
2,4-Dichloro-9H-fluoren-9-one is a halogenated derivative of the polycyclic aromatic ketone, fluorenone. The strategic placement of chlorine atoms at the 2 and 4 positions significantly influences its electronic properties and reactivity, making it distinct from its better-known isomers.
Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | 2,4-Dichloro-9H-fluoren-9-one | N/A |
| CAS Number | 1803-25-4 | [4][5] |
| Molecular Formula | C₁₃H₆Cl₂O | [4][5] |
| Molecular Weight | 249.09 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)Cl | [6] |
| InChIKey | MIBTVQKTXMCJAB-UHFFFAOYSA-N | [6] |
Physicochemical Characteristics
While specific experimental data for 2,4-dichloro-9H-fluoren-9-one is not widely published, properties can be inferred from the parent compound, 9-fluorenone, and related structures. The introduction of two chlorine atoms is expected to increase the melting point and boiling point relative to the parent compound and decrease its solubility in non-polar solvents.
| Property | 2,4-Dichloro-9H-fluoren-9-one (Predicted/Inferred) | 9-Fluorenone (Reference Data) |
| Physical State | Likely a yellow or off-white crystalline solid | Yellow crystalline solid[7][8] |
| Melting Point | Not experimentally reported in available literature | 84 °C[7][9] |
| Boiling Point | Not experimentally reported in available literature | 341.5 °C[7][9] |
| Solubility | Expected to be insoluble in water; soluble in chlorinated and polar aprotic organic solvents (e.g., CH₂Cl₂, THF, DMF) | Insoluble in water; soluble in ethanol, ether, acetone, benzene[8][9][10] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 2,4-dichloro-9H-fluoren-9-one is not commonly detailed in standard literature. However, a robust and efficient pathway can be designed based on well-established methodologies for the synthesis of substituted fluorenones.[2][11] A logical two-step approach involves the dichlorination of a suitable precursor followed by selective oxidation. The most direct precursor, 2,4-dichlorofluorene, is not commercially abundant, thus a pathway from 2-chlorofluorene is proposed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLORO-9-FLUORENONE | 1803-25-4 [amp.chemicalbook.com]
- 5. 2,4-DICHLORO-9-FLUORENONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - 2,4-dichloro-9-fluorenone (C13H6Cl2O) [pubchemlite.lcsb.uni.lu]
- 7. Fluorenone - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Fluorenone synthesis [organic-chemistry.org]
Spectroscopic Blueprint of 2,4-Dichloro-9H-fluoren-9-one: A Technical Guide for Advanced Drug Development
Introduction
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2,4-Dichloro-9H-fluoren-9-one, a halogenated derivative of the versatile fluorenone core, presents a compelling scaffold for the development of new therapeutic agents and functional materials. Its chemical architecture, characterized by the rigid, planar fluorenone system and the strategic placement of chloro substituents, imparts unique electronic and steric properties that can significantly influence molecular interactions and biological activity. The comprehensive spectroscopic characterization of this compound is, therefore, not merely a routine analytical exercise but a foundational pillar for its rational application in drug design and development.
This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dichloro-9H-fluoren-9-one. In the absence of extensive publicly available experimental spectra for this specific derivative, this guide leverages high-quality predicted data, contextualized by the empirical data of the parent 9-fluorenone molecule. By dissecting the anticipated spectral features, we offer a robust framework for the identification, verification, and further investigation of this promising chemical entity. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural intricacies and facilitating its journey from the laboratory to potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For 2,4-dichloro-9H-fluoren-9-one, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each nucleus, profoundly influenced by the presence of the carbonyl group and the two chlorine atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2,4-dichloro-9H-fluoren-9-one is expected to exhibit a complex pattern of signals in the aromatic region, a direct consequence of the dissymmetry introduced by the chloro substituents. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will deshield the aromatic protons, shifting their resonances downfield compared to benzene.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~7.85 | d | ~8.5 |
| H-3 | ~7.65 | d | ~2.0 |
| H-5 | ~7.50 | d | ~7.5 |
| H-6 | ~7.35 | t | ~7.5 |
| H-7 | ~7.60 | t | ~7.5 |
| H-8 | ~7.70 | d | ~7.5 |
Note: Predicted values are based on computational models and may vary from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a distinct signal for each of the 13 carbon atoms in 2,4-dichloro-9H-fluoren-9-one, reflecting their unique chemical environments. The carbonyl carbon (C-9) is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The carbons directly bonded to chlorine (C-2 and C-4) will also exhibit significant downfield shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~125.0 |
| C-2 | ~133.0 |
| C-3 | ~123.0 |
| C-4 | ~135.0 |
| C-4a | ~130.0 |
| C-4b | ~138.0 |
| C-5 | ~122.0 |
| C-6 | ~129.0 |
| C-7 | ~124.0 |
| C-8 | ~121.0 |
| C-8a | ~134.0 |
| C-9 | ~192.0 |
| C-9a | ~144.0 |
Note: Predicted values are based on computational models and may vary from experimental results.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of 2,4-dichloro-9H-fluoren-9-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The presence of chlorine atoms and the aromatic system will also give rise to characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Carbonyl (C=O) Stretch | ~1720-1700 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-Cl Stretch | 850-750 | Strong |
Note: Predicted values are based on computational models and may vary from experimental results.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Workflow for ATR-IR Analysis
Caption: Workflow for ATR-IR sample preparation and data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Predicted Mass Spectrum Data
The mass spectrum of 2,4-dichloro-9H-fluoren-9-one will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.
| Ion | Predicted m/z | Relative Abundance Pattern | Interpretation |
| [M]⁺ | 248, 250, 252 | ~9:6:1 | Molecular ion |
| [M-CO]⁺ | 220, 222, 224 | ~9:6:1 | Loss of a carbonyl group |
| [M-Cl]⁺ | 213, 215 | ~3:1 | Loss of a chlorine atom |
| [M-CO-Cl]⁺ | 185, 187 | ~3:1 | Loss of CO and a chlorine atom |
Note: Predicted values are based on computational models and may vary from experimental results.
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a common ionization technique for the analysis of relatively non-polar, volatile compounds like 2,4-dichloro-9H-fluoren-9-one.
Workflow for EI-MS Analysis
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.
Conclusion
The spectroscopic characterization of 2,4-dichloro-9H-fluoren-9-one, as detailed in this guide, provides a foundational understanding of its molecular architecture. The predicted NMR, IR, and MS data offer a comprehensive "fingerprint" for this compound, enabling its unambiguous identification and quality control. For scientists engaged in drug discovery and materials science, this spectroscopic blueprint is an invaluable asset. It informs structure-activity relationship (SAR) studies, guides synthetic modifications, and ensures the integrity of the compound in biological and material-based assays. As the exploration of fluorenone derivatives continues to yield novel compounds with significant potential, a thorough and predictive understanding of their spectroscopic properties will remain a cornerstone of innovative research and development.
References
-
NMRDB . (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]
-
NIST Chemistry WebBook . (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]
-
PubChem . (n.d.). 9-Fluorenone. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-9H-fluoren-9-one (CAS 1803-25-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive examination of the physicochemical properties of 2,4-dichloro-9H-fluoren-9-one (CAS No. 1803-25-4). As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of data. Instead, this guide offers an in-depth analysis of the structural attributes of this halogenated aromatic ketone, proposes robust methodologies for its synthesis and characterization, and provides a framework for understanding its behavior in a research and development setting. While direct experimental data for this specific isomer is not extensively available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogues to provide scientifically grounded predictions and detailed experimental protocols. This approach is designed to empower researchers to not only understand the theoretical underpinnings of this molecule but also to confidently handle and analyze it in a laboratory environment.
Compound Identification and Structural Elucidation
1.1. Nomenclature and Core Structure
The compound with CAS number 1803-25-4 is systematically named 2,4-dichloro-9H-fluoren-9-one . Its structure consists of a fluorene backbone, which is a tricyclic aromatic hydrocarbon, with a ketone functional group at position 9 and two chlorine substituents at positions 2 and 4.
| Identifier | Value |
| CAS Number | 1803-25-4 |
| IUPAC Name | 2,4-dichloro-9H-fluoren-9-one |
| Molecular Formula | C₁₃H₆Cl₂O |
| Molecular Weight | 249.09 g/mol |
The presence of the electron-withdrawing chlorine atoms and the conjugated ketone system significantly influences the electronic and, consequently, the physicochemical properties of the molecule. The asymmetry of the substitution pattern (positions 2 and 4) is expected to result in different spectroscopic signatures compared to its symmetric isomers, such as 2,7-dichloro-9-fluorenone.
Proposed Synthesis and Mechanistic Insights
While a specific, detailed synthesis for 2,4-dichloro-9H-fluoren-9-one is not readily found in the literature, a plausible and efficient route can be devised based on established methods for the synthesis of halogenated fluorenones. The most common approach involves the oxidation of the corresponding dichlorinated fluorene.
2.1. Proposed Synthetic Workflow: Oxidation of 2,4-Dichlorofluorene
A robust method for the oxidation of fluorenes to fluorenones involves the use of a strong oxidizing agent in an acidic medium.
Figure 1: Proposed synthesis of 2,4-dichloro-9H-fluoren-9-one.
2.1.1. Step-by-Step Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorofluorene in glacial acetic acid.
-
Addition of Oxidant: Slowly add a solution of sodium dichromate (Na₂Cr₂O₇) in water to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid and chromium salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
2.1.2. Mechanistic Rationale
The oxidation of the methylene bridge in fluorene to a carbonyl group by chromic acid (generated in situ from sodium dichromate and acetic acid) is a well-established reaction. The reaction proceeds via the formation of a chromate ester, followed by an elimination step to yield the ketone. The acidic medium is crucial for the formation of the active oxidizing species.
Physicochemical Properties and Their Determination
3.1. Tabulated Physicochemical Data
| Property | Value/Expected Value | Source/Basis of Prediction |
| Appearance | Expected to be a yellow crystalline solid | Analogy with 9-fluorenone and its derivatives. |
| Melting Point | Expected in the range of 120-200 °C | Comparison with 2,7-dichloro-9-fluorenone (192-194 °C) and 2,7-dichloro-4-(chloroacetyl)fluorene (125-126 °C). The asymmetric substitution may lead to a slightly lower melting point than the 2,7-isomer due to less efficient crystal packing. |
| Boiling Point | > 340 °C (at atmospheric pressure) | Expected to be higher than the parent 9-fluorenone (341.5 °C) due to increased molecular weight and stronger intermolecular forces. |
| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, chloroform, and ethyl acetate. | Based on the nonpolar, aromatic structure, similar to other fluorenone derivatives. |
3.2. Experimental Determination of Physicochemical Properties
3.2.1. Melting Point Determination (Capillary Method)
This method relies on the visual observation of the phase transition from solid to liquid.
Figure 2: Workflow for melting point determination.
Protocol:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
3.2.2. Solubility Assessment
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.
Protocol:
-
To a small test tube, add approximately 10 mg of 2,4-dichloro-9H-fluoren-9-one.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, chloroform, hexane).
-
Vigorously shake or vortex the tube for 30 seconds.
-
Visually inspect the mixture for the presence of undissolved solid.
-
Classify the solubility as soluble, partially soluble, or insoluble.
Spectral Analysis and Characterization
4.1. Predicted and Expected Spectral Features
4.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-dichloro-9H-fluoren-9-one is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the asymmetry of the molecule, all six aromatic protons should be chemically non-equivalent. The splitting patterns will be complex due to ortho, meta, and potentially para couplings.
4.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide more definitive structural information. It is expected to show 13 distinct signals:
-
Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl group.
-
Aromatic Carbons: Twelve signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen.
4.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹, characteristic of a conjugated ketone.
-
C-Cl Stretches: Absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Aromatic C-H Stretches: Signals above 3000 cm⁻¹.
-
Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region.
4.1.4. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 248. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1. Fragmentation patterns would likely involve the loss of CO and Cl radicals.
4.2. General Protocols for Spectral Acquisition
4.2.1. NMR Spectroscopy
An In-Depth Technical Guide to the Synthesis of Substituted 9-Fluorenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenone core is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] The strategic synthesis of substituted 9-fluorenones is therefore of paramount importance for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to access this versatile class of compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights to inform experimental design and execution. Detailed protocols for key transformations are provided, alongside a comparative analysis of the different methodologies to guide the selection of the most appropriate route for a given target molecule.
Introduction: The Significance of the 9-Fluorenone Scaffold
9-Fluorenone, a polycyclic aromatic ketone, and its derivatives are important intermediates in the synthesis of a variety of fine chemicals, pharmaceuticals, and functional materials.[3][4][5] The rigid, planar structure of the fluorenone core, coupled with its electron-accepting nature, imparts favorable properties for applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[2] In the realm of drug discovery, substituted 9-fluorenones have demonstrated a remarkable breadth of biological activities, including antiviral, antitumoral, and anti-inflammatory properties.[1] Notably, the antiviral agent Tilorone, featuring a fluorenone core, has been investigated for its potential against various viral infections.[1]
The synthetic accessibility and the ability to introduce a diverse array of substituents at various positions on the fluorenone ring system are critical for modulating the physicochemical and biological properties of these molecules. This guide will explore the key synthetic disconnections and the corresponding methodologies for constructing the 9-fluorenone skeleton.
Foundational Synthetic Strategies: A Mechanistic Perspective
The synthesis of substituted 9-fluorenones can be broadly categorized into two main approaches: (A) Oxidation of a pre-formed fluorene core and (B) Cyclization strategies to construct the tricyclic system . The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final product.
Pathway A: Oxidation of Substituted Fluorenes
The oxidation of the methylene bridge of a fluorene precursor is a direct and widely employed method for the synthesis of 9-fluorenones.[6] This approach is particularly advantageous when the desired substituted fluorene is readily accessible.
The key to a successful oxidation is the selection of an oxidant that is potent enough to convert the C-H bonds of the methylene group to a carbonyl group, while being selective enough to avoid over-oxidation or unwanted side reactions with other functional groups on the aromatic rings. The reaction mechanism typically involves the formation of a radical or an anionic intermediate at the C9 position, which is then attacked by an oxygen source.
-
Aerobic Oxidation: Utilizing molecular oxygen from the air as the terminal oxidant presents a green and cost-effective approach.[6][7] These reactions are often catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[4][7][8] The base facilitates the deprotonation of the relatively acidic C9 proton, generating a carbanion that can then react with oxygen.
-
Transition Metal-Catalyzed Oxidation: Catalytic systems employing transition metals like cobalt and copper can facilitate the aerobic oxidation of fluorenes under milder conditions.[9] These catalysts can activate molecular oxygen and promote the formation of reactive oxygen species that drive the oxidation process.
-
Stoichiometric Oxidants: A variety of stoichiometric oxidants can also be employed, including permanganates, dichromates, and tert-butyl hydroperoxide.[9] While effective, these reagents often generate significant waste and may require harsher reaction conditions, limiting their application in complex molecule synthesis.
This protocol provides a representative example of a base-catalyzed aerobic oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dibromofluorene (1.0 eq) in tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Addition of Base: Add powdered potassium hydroxide (KOH) (1.5-2.5 eq) to the solution.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature, open to the atmosphere (or with an air inlet), for 1-8 hours.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the excess base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting solid can be further purified by recrystallization or column chromatography to yield 2,7-dibromo-9-fluorenone.[10]
Advanced Cyclization Strategies for De Novo Synthesis
Constructing the 9-fluorenone skeleton through intramolecular cyclization offers greater flexibility in accessing diverse substitution patterns that may not be readily available from fluorene precursors. These methods typically involve the formation of a biaryl precursor followed by a ring-closing reaction to form the central five-membered ring.
Palladium-Catalyzed Carbonylative Cyclization
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex aromatic systems. The cyclocarbonylation of o-halobiaryls is a highly efficient method for the synthesis of substituted 9-fluorenones.[11][12][13]
This transformation involves the oxidative addition of the palladium(0) catalyst to the aryl halide bond of the o-halobiaryl. Subsequent coordination and insertion of carbon monoxide (CO) forms an acyl-palladium intermediate. Intramolecular C-H activation or a related cyclometalation event, followed by reductive elimination, furnishes the 9-fluorenone product and regenerates the palladium(0) catalyst.
-
High Functional Group Tolerance: This method is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aromatic rings.[11][12][13]
-
Excellent Yields: The reaction typically proceeds in high yields.[11][12][13]
-
Versatility: The strategy can be extended to the synthesis of polycyclic and heterocyclic fluorenones.[11][12]
Friedel-Crafts Acylation and Related Cyclizations
Classical Friedel-Crafts chemistry provides another important avenue for the construction of the 9-fluorenone ring system. This typically involves the intramolecular acylation of a biphenyl-2-carboxylic acid or a related derivative.
The reaction is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid, which activates the carboxylic acid (or its corresponding acyl chloride) towards electrophilic aromatic substitution onto the adjacent aromatic ring.[14] The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the biphenyl precursor.
-
Activating and Deactivating Groups: The presence of electron-donating groups on the ring undergoing acylation will facilitate the reaction, while electron-withdrawing groups will hinder it.
-
Steric Hindrance: Bulky substituents near the site of cyclization can impede the reaction.
-
Activation of Carboxylic Acid (Optional but Recommended): Convert biphenyl-2-carboxylic acid to its corresponding acyl chloride by treating with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., AlCl₃, 1.1-1.5 eq) in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Substrate: Cool the suspension in an ice bath and slowly add a solution of the biphenyl-2-acyl chloride in the same solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 9-fluorenone can be purified by column chromatography or recrystallization.
Modern Radical and Photochemical Cyclizations
Recent advances in synthetic methodology have introduced novel radical and photochemical approaches for 9-fluorenone synthesis. These methods often proceed under mild conditions and can tolerate a broader range of functional groups.
-
Photocatalyzed Deoxygenative Radical Cyclization: Biarylcarboxylic acids can undergo intramolecular cyclization to form 9-fluorenones via the formation of an acyl radical under photoredox catalysis.[11] This method offers a metal-free alternative to traditional cyclization strategies.
-
TBHP-Promoted Oxidative Cyclization: The use of tert-butyl hydroperoxide (TBHP) can promote the cross-dehydrogenative coupling (CDC) of 2-(aminomethyl)biphenyls to yield highly substituted fluorenones.[1] This metal-free method is compatible with numerous functional groups.[1]
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route for a target substituted 9-fluorenone depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Pathway | Key Advantages | Key Limitations | Typical Substituent Scope |
| Oxidation of Fluorenes | Direct, often high-yielding, utilizes readily available starting materials. | Limited by the availability of the corresponding substituted fluorene. | Dependent on the synthesis of the fluorene precursor. |
| Pd-Catalyzed Carbonylation | High functional group tolerance, excellent yields, broad scope.[11][12][13] | Requires handling of CO gas, palladium catalyst can be expensive. | Tolerates a wide range of electron-donating and -withdrawing groups.[11][12][13] |
| Friedel-Crafts Acylation | Utilizes classical and well-established chemistry, often inexpensive reagents. | Can be sensitive to functional groups, may require harsh conditions. | Favored by electron-donating groups, hindered by electron-withdrawing groups. |
| Radical/Photochemical Cyclization | Mild reaction conditions, often metal-free, good functional group tolerance.[1][11] | May require specialized photochemical equipment, yields can be variable. | Generally broad, but can be sensitive to radical-quenching functionalities. |
Conclusion and Future Outlook
The synthesis of substituted 9-fluorenones is a mature field with a rich history of established methods, yet it continues to evolve with the development of modern synthetic technologies. The classical approaches of fluorene oxidation and Friedel-Crafts cyclization remain valuable for their simplicity and cost-effectiveness. However, the advent of palladium-catalyzed and photochemical/radical-based methods has significantly expanded the synthetic toolbox, enabling access to a wider array of complex and highly functionalized 9-fluorenone derivatives under milder conditions. As the demand for novel fluorenone-based molecules in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will be a key area of future research.
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Jourjine, I. A. P., Zeisel, L., Krauss, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2686–2697. [Link]
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Semantic Scholar. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from [Link]
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ResearchGate. (2007). (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. Retrieved from [Link]
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ACS Publications. (2013). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Retrieved from [Link]
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ACS Publications. (2019). Aerobic Oxidation of Fluorene to Fluorenone over Copper-Doped Co3O4 with a High Specific Surface Area. Retrieved from [Link]
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Photophysical properties of halogenated fluorenone derivatives
An In-depth Technical Guide on the Core Photophysical Properties of Halogenated Fluorenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone, a polycyclic aromatic ketone, serves as a foundational structure in materials science and medicinal chemistry due to its rigid, planar, and conjugated framework.[1][2] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy agents.[2][3][4] The intrinsic photophysical properties of the fluorenone core, however, can be meticulously tuned through synthetic modification. Halogenation, the strategic introduction of fluorine, chlorine, bromine, or iodine atoms onto the fluorenone scaffold, stands out as a powerful method for modulating the excited-state dynamics of these molecules.
This technical guide provides a comprehensive exploration of the photophysical properties of halogenated fluorenone derivatives. We will delve into the theoretical underpinnings of how halogenation influences electronic transitions, with a particular focus on the heavy-atom effect and its profound impact on intersystem crossing and emissive pathways. This guide will further present detailed experimental protocols for the characterization of these properties and an analysis of the resulting data. By understanding the causal relationships between structure and photophysical behavior, researchers can rationally design novel halogenated fluorenone derivatives with tailored properties for advanced applications.
Chapter 1: A Theoretical Framework for Understanding the Photophysics of Halogenated Fluorenones
The photophysical behavior of any molecule is governed by the nature of its electronic excited states and the efficiencies of the various decay pathways available for de-excitation. In halogenated fluorenones, these pathways are significantly influenced by the presence and nature of the halogen substituent.
The Fluorenone Chromophore and its Electronic Transitions
The electronic absorption spectrum of fluorenone is characterized by two primary types of transitions: π-π* and n-π. The π-π transitions, which are typically strong and appear at shorter wavelengths (higher energies), involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.[5] The n-π* transition, which is weaker and occurs at longer wavelengths (lower energies), involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.[5] The relative energies of the lowest singlet excited states, S₁ (n,π) and S₁ (π,π), are highly sensitive to the solvent environment.[6]
Jablonski Diagram and Excited-State Decay Pathways
The fate of a molecule after absorbing a photon can be visualized using a Jablonski diagram. Upon absorption of a photon (A), the molecule is promoted from its ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). From here, it can undergo several de-excitation processes:
-
Vibrational Relaxation (VR): The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state.
-
Fluorescence (F): The molecule returns to the ground state by emitting a photon. This is a spin-allowed process and is typically fast (nanosecond timescale).
-
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This process is formally spin-forbidden but is a key pathway in many aromatic ketones.[7][8]
-
Phosphorescence (P): Radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This is a spin-forbidden process and is therefore much slower than fluorescence (microseconds to seconds).[9]
Caption: Simplified Jablonski diagram illustrating the primary photophysical pathways.
The Internal Heavy-Atom Effect
The introduction of heavy atoms like bromine and iodine into an organic molecule significantly enhances spin-orbit coupling.[10] This interaction facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC).[8] This phenomenon is known as the internal heavy-atom effect.
In halogenated fluorenones, the rate of intersystem crossing (k_isc) from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ) increases dramatically with the atomic number of the halogen substituent (I > Br > Cl > F).[10][11] This has two major consequences:
-
Fluorescence Quenching: As ISC becomes a more efficient de-excitation pathway, it outcompetes fluorescence. This leads to a decrease in the fluorescence quantum yield (Φ_f) and a shortening of the fluorescence lifetime (τ_f).[12]
-
Promotion of Phosphorescence: The increased population of the triplet state (T₁) via efficient ISC often leads to observable phosphorescence, even at room temperature in some cases, particularly for brominated and iodinated derivatives.[13][14]
Halogen Bonding in the Excited State
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[15] While structurally similar to hydrogen bonding, halogen bonding can also influence the photophysical properties of molecules in their excited states. These interactions can affect the geometry and energy levels of the excited state, potentially altering emission wavelengths and quantum yields.[15]
Solvent Effects and Solvatochromism
The polarity of the solvent can significantly alter the energy levels of the n-π* and π-π* states.[6] In polar solvents, the n-π* transition energy often increases (a blueshift), while the π-π* transition energy decreases (a redshift). This can lead to a change in the nature of the lowest singlet excited state (S₁), which in turn affects the photophysical properties.
Furthermore, specific interactions with protic solvents, such as alcohols, can lead to hydrogen bonding with the carbonyl group of the fluorenone. This interaction can provide an additional non-radiative decay pathway, leading to fluorescence quenching.[5][16][17]
Chapter 2: Synthesis of Halogenated Fluorenone Derivatives
The synthesis of halogenated fluorenones can be achieved through various methods. A common approach involves the aerobic oxidation of the corresponding 9H-fluorene precursor in the presence of a base like potassium hydroxide.[18] Other methods include palladium-catalyzed cyclocarbonylation of o-halobiaryls.[19] The halogen substituents can either be present on the starting materials or introduced at a later stage through electrophilic halogenation reactions.
Caption: A generalized workflow for the synthesis of halogenated fluorenones.
Chapter 3: Experimental Characterization
A thorough understanding of the photophysical properties of halogenated fluorenones requires a combination of steady-state and time-resolved spectroscopic techniques.
Steady-State Spectroscopy
3.1.1 UV-Visible Absorption Spectroscopy
-
Objective: To determine the electronic absorption spectrum and molar extinction coefficients (ε).
-
Protocol:
-
Prepare a stock solution of the halogenated fluorenone derivative of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient at the absorption maxima (λ_max).
-
3.1.2 Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectrum, Stokes shift, and fluorescence quantum yield (Φ_f).
-
Protocol:
-
Using a dilute solution (absorbance < 0.1 at the excitation wavelength) of the sample, record the fluorescence emission spectrum using a spectrofluorometer. Excite the sample at its longest wavelength absorption maximum.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546). The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where 's' denotes the sample, 'r' the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3.1.3 Phosphorescence Spectroscopy
-
Objective: To measure the phosphorescence emission spectrum.
-
Protocol:
-
Dissolve the sample in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or ethanol).
-
Degas the sample solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient quencher of triplet states.
-
Place the sample in a cryostat (e.g., liquid nitrogen, 77 K).
-
Record the emission spectrum using a spectrofluorometer equipped with a phosphorescence mode (which introduces a delay between excitation and detection to eliminate short-lived fluorescence).
-
Time-Resolved Spectroscopy
3.2.1 Time-Correlated Single Photon Counting (TCSPC)
-
Objective: To measure the fluorescence lifetime (τ_f).
-
Protocol:
-
Prepare a dilute, deoxygenated solution of the sample.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
Detect the emitted single photons using a high-speed detector.
-
The time difference between the excitation pulse and the detected photon is measured repeatedly to build up a histogram of photon arrival times.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime.
-
3.2.2 Nanosecond Transient Absorption Spectroscopy
-
Objective: To observe the triplet excited state and measure its lifetime (τ_T).
-
Protocol:
-
Excite a deoxygenated sample solution with a nanosecond laser pulse (the "pump" pulse).
-
Probe the changes in absorption of the sample at various time delays after the pump pulse using a broad-spectrum light source (the "probe" pulse).
-
The difference in absorbance before and after the pump pulse gives the transient absorption spectrum, which often reveals the characteristic absorption of the triplet state (T₁-Tₙ absorption).
-
By monitoring the decay of the triplet absorption signal over time, the triplet lifetime can be determined.
-
Chapter 4: Data Analysis and Interpretation
The data obtained from the experiments described above allow for a comprehensive understanding of the photophysical properties of halogenated fluorenones.
Key Photophysical Parameters and the Influence of Halogenation
The following table summarizes the expected trends in key photophysical parameters upon halogenation of the fluorenone core, based on the principles of the heavy-atom effect.
| Parameter | Description | Trend with Increasing Halogen Atomic Mass (F → Cl → Br → I) |
| λ_max (abs) | Wavelength of maximum absorption | Minor shifts depending on electronic effects |
| λ_max (em) | Wavelength of maximum fluorescence | Minor shifts, can be influenced by solvent |
| Φ_f | Fluorescence Quantum Yield | Decreases significantly |
| τ_f | Fluorescence Lifetime | Decreases significantly |
| k_isc | Intersystem Crossing Rate | Increases dramatically |
| Φ_p | Phosphorescence Quantum Yield | Increases |
| τ_p | Phosphorescence Lifetime | Decreases |
Case Study: Room-Temperature Phosphorescence in Brominated Fluorenones
Several studies have demonstrated that the introduction of bromine atoms onto the fluorenone framework can lead to bright room-temperature phosphorescence (RTP) in both solution and solid-state matrices.[13] For example, a fluorenone derivative containing both bromo and formyl groups has been shown to exhibit a phosphorescence quantum yield of up to 5.9% in chloroform at room temperature.[13] This is a direct consequence of the enhanced ISC rate due to the heavy bromine atom, which efficiently populates the triplet state, allowing for significant phosphorescent emission even at room temperature where non-radiative decay processes are typically dominant.
Chapter 5: Applications in Research and Development
The ability to tune the photophysical properties of fluorenones through halogenation opens up a wide range of applications:
-
Organic Light-Emitting Diodes (OLEDs): By promoting phosphorescence, heavy-atom-containing fluorenones can be used as phosphorescent emitters (phosphors) in OLEDs. Phosphorescent materials can, in principle, achieve 100% internal quantum efficiency, compared to a maximum of 25% for fluorescent materials.
-
Photodynamic Therapy (PDT): Efficient intersystem crossing is a prerequisite for a good photosensitizer in PDT. Upon excitation, the photosensitizer transfers its triplet state energy to molecular oxygen, generating highly reactive singlet oxygen, which can induce cell death in cancerous tissues.
-
Sensors and Probes: The sensitivity of the fluorescence and phosphorescence of halogenated fluorenones to their local environment (e.g., polarity, presence of quenchers) makes them suitable for use as chemical sensors.[2]
-
Nonlinear Optics: Fluorenone derivatives have been explored for their nonlinear optical properties, which are important for applications in photonics and optoelectronics.[3][4]
Conclusion
Halogenation is a powerful and versatile tool for the strategic manipulation of the photophysical properties of fluorenone derivatives. The internal heavy-atom effect, in particular, provides a predictable means to enhance intersystem crossing, thereby quenching fluorescence and promoting phosphorescence. This guide has outlined the fundamental theoretical principles, provided detailed experimental protocols for characterization, and highlighted the key applications of these fascinating molecules. A thorough understanding of these concepts empowers researchers to design and synthesize novel halogenated fluorenones with precisely controlled excited-state properties, paving the way for the next generation of advanced materials and therapeutics.
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Unlocking the Therapeutic Potential of Dichlorinated Fluorenones: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorenone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. The introduction of chlorine atoms onto this tricycle can dramatically modulate its biological activity, leading to potent anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the biological activities of dichlorinated fluorenones, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. We delve into their role as inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and topoisomerase I, providing a comprehensive resource for researchers aiming to develop novel therapeutics based on this promising chemical class.
Introduction: The Significance of the Dichlorinated Fluorenone Scaffold
Fluorenone and its derivatives represent a class of compounds with a rich history in materials science and, more recently, in drug discovery. The rigid, planar structure of the fluorenone core provides an excellent platform for the spatial orientation of various pharmacophoric groups. The addition of two chlorine atoms to this scaffold, most commonly at the 2 and 7 positions, has been shown to significantly enhance its biological potency. This enhancement is often attributed to the electron-withdrawing nature and lipophilicity of chlorine, which can influence the molecule's ability to cross cellular membranes and interact with biological targets.[1]
This guide will systematically explore the multifaceted biological activities of dichlorinated fluorenones, with a primary focus on their potential applications in oncology and infectious disease. We will dissect the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental workflows for their investigation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Dichlorinated fluorenone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes involved in DNA replication and cell proliferation.
Inhibition of Dihydrofolate Reductase (DHFR)
Mechanism of Action: Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[4] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and repair.[5][6] Inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cancer cells.[7][8] Several studies have suggested that dichlorinated fluorenone derivatives can act as potent DHFR inhibitors.[2][3] Molecular docking studies indicate that the 2,7-dichlorofluorene moiety can effectively bind to the active site of DHFR, mimicking the binding of the natural substrate.[2]
Inhibition of Topoisomerase I
Mechanism of Action: Topoisomerase I is another vital enzyme in cancer chemotherapy, playing a crucial role in relieving torsional stress in DNA during replication and transcription.[9] It does so by creating transient single-strand breaks in the DNA backbone.[10][11] Certain anticancer drugs, known as topoisomerase I poisons, trap the enzyme-DNA covalent complex, leading to DNA damage and ultimately, apoptosis.[12][13] Some fluorenone analogs have been shown to attenuate topoisomerase I-mediated DNA relaxation, suggesting they may act as topoisomerase I inhibitors.[14][15] The planar nature of the fluorenone ring system is thought to facilitate intercalation into the DNA, stabilizing the topoisomerase I-DNA cleavage complex.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of dichlorinated fluorenone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives | A-549 (Lung Carcinoma) | Varies | [2] |
| MCF-7 (Breast Carcinoma) | Varies | [2] | |
| 2,7-dichloro-9H-fluorene-based thiazolidinones | A549 (Lung Carcinoma) | Varies | [3] |
| MDA-MB-231 (Breast Carcinoma) | Varies | [3] | |
| 2,7-diamidofluorenones | NCI 60-cell panel | e.g., 1.66 for compound 3c | [14] |
Note: The IC50 values for specific compounds within these classes vary depending on the nature of the substitutions. For detailed data, please refer to the cited literature.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
In addition to their anticancer properties, dichlorinated fluorenones have demonstrated significant antimicrobial activity against a spectrum of bacteria and fungi.[2][3] The presence of chlorine atoms on the fluorene ring is crucial for this activity, likely by increasing the lipophilicity of the molecule and facilitating its penetration through microbial cell walls and membranes.[1][16]
Mechanism of Antimicrobial Action
The primary proposed mechanism of antimicrobial action for many dichlorinated fluorenone derivatives is the inhibition of microbial DHFR.[2][3] As in cancer cells, blocking this enzyme in bacteria and fungi disrupts the synthesis of essential nucleic acid precursors, leading to growth inhibition and cell death. The selectivity of these compounds for microbial DHFR over the human enzyme is a key factor in their potential as therapeutic agents.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial potency of dichlorinated fluorenones is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives | Bacillus subtilis | Varies | [2] |
| Escherichia coli | Varies | [2] | |
| Aspergillus fumigatus | Varies | [2] | |
| Candida albicans | Varies | [2] | |
| 2,7-dichloro-9H-fluorene-based azetidinones | Staphylococcus aureus | Varies | [3] |
| Pseudomonas aeruginosa | Varies | [3] |
Note: Specific MIC values are dependent on the individual compound's structure. Consult the cited references for detailed information.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments in the evaluation of dichlorinated fluorenones.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dichlorinated fluorenone compounds in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][18][19]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth. The MIC is the lowest concentration that inhibits visible growth after incubation.
Protocol:
-
Preparation of Compound Dilutions:
-
Perform two-fold serial dilutions of the dichlorinated fluorenone compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[20][21][22][23][24]
Principle: In the presence of a DHFR inhibitor, the rate of NADPH oxidation decreases, resulting in a slower reduction in absorbance.
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing DHFR assay buffer, dihydrofolate (substrate), and NADPH (cofactor).
-
-
Inhibitor Addition:
-
Add various concentrations of the dichlorinated fluorenone compound to the wells. Include a no-inhibitor control and a known DHFR inhibitor (e.g., methotrexate) as a positive control.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a purified DHFR enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of the compound for DHFR inhibition.
-
Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[10][11][25][26][27]
Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent this relaxation.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) and topoisomerase I reaction buffer.
-
Add the dichlorinated fluorenone compound at various concentrations. Include a no-compound control and a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.
-
-
Enzyme Reaction:
-
Add human topoisomerase I enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Conclusion and Future Directions
Dichlorinated fluorenones represent a versatile and potent class of molecules with significant potential in the development of novel anticancer and antimicrobial therapies. Their ability to target fundamental cellular processes, such as DNA replication and metabolism, through the inhibition of key enzymes like DHFR and topoisomerase I, underscores their therapeutic promise. The structure-activity relationship studies, although still in their early stages for this specific class, suggest that further chemical modifications of the fluorenone scaffold could lead to compounds with enhanced potency and selectivity.
Future research should focus on:
-
Lead Optimization: Systematic modification of the dichlorinated fluorenone core to improve efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular interactions with their targets and the exploration of other potential biological targets.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer and infectious diseases.
-
Toxicity Profiling: Comprehensive assessment of the safety and tolerability of these compounds.
By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to advance the development of dichlorinated fluorenones from promising lead compounds to clinically viable therapeutic agents.
References
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El-Sayed, N. F., et al. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Bioorganic Chemistry, 86, 56-68. [Link]
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El-Sayed, N. F., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 1-16. [Link]
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Lee, C. C., et al. (2013). Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. Bioorganic & Medicinal Chemistry, 21(22), 7125-7133. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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SciSpace. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]
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National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. [Link]
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MDPI. (2020). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. [Link]
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MDPI. (2018). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. [Link]
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An In-depth Technical Guide to the Solubility of 2,4-Dichloro-9H-fluoren-9-one in Organic Solvents
Abstract
Introduction to 2,4-Dichloro-9H-fluoren-9-one
Fluorene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that are pivotal in the fields of materials science and medicinal chemistry.[1] Their rigid, planar structure and unique electronic properties make them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics, and other advanced materials.[2] In the realm of drug development, the fluorene scaffold is a key component in a number of therapeutic agents, including the antimalarial drug Lumefantrine.[3]
2,4-Dichloro-9H-fluoren-9-one is a halogenated derivative of the fluorenone backbone. The introduction of chlorine atoms onto the aromatic rings can significantly alter the physicochemical properties of the parent molecule, including its polarity, melting point, and, consequently, its solubility in various organic solvents. A thorough understanding of the solubility of this compound is critical for a wide range of applications, from designing synthetic and purification strategies to formulating it for biological screening and drug delivery systems.
This guide will first delve into the theoretical principles governing the solubility of 2,4-Dichloro-9H-fluoren-9-one, followed by a detailed experimental protocol for its quantitative determination.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1. Physicochemical Properties of 2,4-Dichloro-9H-fluoren-9-one
While specific experimental data for 2,4-Dichloro-9H-fluoren-9-one is scarce, we can infer its properties based on its structure and the known properties of related compounds.
-
Molecular Structure and Polarity: The parent compound, 9-fluorenone, is a polar molecule due to the presence of the carbonyl group (C=O).[5] The two chlorine atoms in 2,4-Dichloro-9H-fluoren-9-one are electron-withdrawing groups, which will further increase the polarity of the molecule. The asymmetric substitution pattern of the chlorine atoms will likely result in a significant dipole moment.
-
Intermolecular Forces: The primary intermolecular forces in solid 2,4-Dichloro-9H-fluoren-9-one are expected to be dipole-dipole interactions and van der Waals forces. The carbonyl group can also act as a hydrogen bond acceptor.
2.2. Predicting Solubility in Different Classes of Organic Solvents
Based on the anticipated physicochemical properties, we can predict the solubility of 2,4-Dichloro-9H-fluoren-9-one in various types of organic solvents:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): These solvents possess dipole moments and can engage in dipole-dipole interactions with 2,4-Dichloro-9H-fluoren-9-one. The carbonyl group of the solute can also interact with the polar groups of the solvent. Therefore, good solubility is expected in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While 2,4-Dichloro-9H-fluoren-9-one can accept hydrogen bonds at its carbonyl oxygen, it lacks a hydrogen bond donor. Its solubility in protic solvents will depend on the balance between the favorable hydrogen bonding interactions and the energy required to disrupt the hydrogen bonding network of the solvent. Moderate to good solubility is anticipated.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Given the polar nature of 2,4-Dichloro-9H-fluoren-9-one, its solubility in nonpolar solvents is expected to be limited.
-
Highly Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have large dipole moments and are excellent at solvating polar molecules. High solubility of 2,4-Dichloro-9H-fluoren-9-one is expected in these solvents.[6]
Experimental Determination of Solubility
The following section provides a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of 2,4-Dichloro-9H-fluoren-9-one in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for solubility determination due to its accuracy and reliability.
3.1. Materials and Equipment
-
2,4-Dichloro-9H-fluoren-9-one (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,4-Dichloro-9H-fluoren-9-one into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a predetermined period (typically 24 to 48 hours). The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 2,4-Dichloro-9H-fluoren-9-one of known concentrations.
-
Analyze the standard solutions and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of 2,4-Dichloro-9H-fluoren-9-one in the diluted samples by interpolating their peak areas on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 2,4-Dichloro-9H-fluoren-9-one in the organic solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
3.4. Causality Behind Experimental Choices
-
Use of Excess Solute: Ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.
-
Isothermal Conditions: Solubility is temperature-dependent, so maintaining a constant temperature is critical for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.
-
Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of the solubility.
-
HPLC Analysis: Provides a sensitive and specific method for quantifying the concentration of the solute in the presence of the solvent.
Reference Data: Solubility of 9H-fluoren-9-one
While quantitative solubility data for 2,4-Dichloro-9H-fluoren-9-one is not available, data for the parent compound, 9H-fluoren-9-one, can provide a useful baseline for comparison. The following table summarizes the mole fraction solubility of 9H-fluoren-9-one in various organic solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^3) |
| Methanol | 283.15 | 1.83 |
| 298.15 | 3.12 | |
| 313.15 | 5.21 | |
| Ethanol | 283.15 | 1.62 |
| 298.15 | 2.78 | |
| 313.15 | 4.67 | |
| Acetone | 283.15 | 11.20 |
| 298.15 | 16.80 | |
| 313.15 | 24.50 | |
| Ethyl Acetate | 283.15 | 9.87 |
| 298.15 | 14.90 | |
| 313.15 | 21.80 | |
| Acetonitrile | 283.15 | 3.32 |
| 298.15 | 5.10 | |
| 313.15 | 7.61 | |
| Toluene | 283.15 | 1.76 |
| 298.15 | 2.81 | |
| 313.15 | 4.38 | |
| 1,4-Dioxane | 283.15 | 16.50 |
| 298.15 | 24.10 | |
| 313.15 | 34.60 |
Data adapted from the Journal of Chemical & Engineering Data.[1]
Discussion of Reference Data: The data for 9H-fluoren-9-one shows that its solubility is highest in polar aprotic solvents like 1,4-dioxane and acetone, and lower in alcohols and aromatic hydrocarbons. This is consistent with the polar nature of the fluorenone molecule. It is expected that 2,4-Dichloro-9H-fluoren-9-one, being more polar, would exhibit a similar or even more pronounced preference for polar solvents.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2,4-Dichloro-9H-fluoren-9-one in organic solvents. While experimentally determined quantitative data for this specific compound is not currently available in the literature, the principles and the detailed experimental protocol outlined herein equip researchers with the necessary tools and knowledge to accurately measure and understand its solubility profile. The provided reference data for the parent compound, 9H-fluoren-9-one, serves as a valuable starting point for predicting the behavior of its dichlorinated derivative. A thorough understanding of the solubility of 2,4-Dichloro-9H-fluoren-9-one is a critical step in unlocking its full potential in both materials science and drug discovery.
References
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2,4-Dichloro-9h-fluoren-9-one molecular weight and formula
An In-Depth Technical Guide to 2,4-Dichloro-9H-fluoren-9-one for Advanced Research
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with halogenated aromatic compounds. We will delve into the core characteristics, synthesis, and potential applications of 2,4-Dichloro-9H-fluoren-9-one, a key intermediate and building block in medicinal and materials science.
Introduction: The Significance of the Fluorenone Scaffold
Fluorenone and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by a tricyclic system where two benzene rings are fused to a central five-membered ring containing a ketone group.[1][2] This rigid, planar, and electron-deficient scaffold is of profound interest due to its intriguing photophysical and electrochemical properties.[3] In the realm of drug discovery, the fluorene core is present in several therapeutic agents, including the antimalarial drug Lumefantrine and the antiviral agent Tilorone, highlighting its value as a privileged structure in medicinal chemistry.[4][5][6] The introduction of halogen substituents, such as chlorine atoms in 2,4-Dichloro-9H-fluoren-9-one, significantly modulates the molecule's electronic properties and reactivity, providing critical handles for further chemical modification and tuning of biological activity.[4]
Core Compound Properties: 2,4-Dichloro-9H-fluoren-9-one
A precise understanding of a compound's fundamental physicochemical properties is the bedrock of any research endeavor. The key identifiers and properties for 2,4-Dichloro-9H-fluoren-9-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₆Cl₂O | [7] |
| Molecular Weight | 249.09 g/mol | [7][8] |
| CAS Number | 1803-25-4 | [7] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl | PubChem |
| Appearance | (Predicted) Yellow to orange crystalline solid | General knowledge |
| Synonyms | 2,4-Dichlorofluorenone | [7] |
Synthesis and Purification: An Experimental Protocol
The synthesis of substituted fluorenones is well-documented, with common strategies including the oxidation of the corresponding fluorene precursor or palladium-catalyzed carbonylation reactions.[3][9][10] The oxidation of 2,4-dichloro-9H-fluorene offers a direct and efficient route.
Rationale for Synthetic Choice
The liquid-phase oxidation of a fluorene derivative using a base and an oxidant (such as air or oxygen) is a robust and often high-yielding method.[10] This approach avoids the need for expensive palladium catalysts and complex ligand systems, making it a cost-effective and scalable choice for laboratory synthesis. The use of a base like potassium hydroxide facilitates the deprotonation at the C9 position, forming the fluorenyl anion which is then oxidized.[11]
Detailed Experimental Protocol: Oxidation of 2,4-dichloro-9H-fluorene
Materials:
-
2,4-dichloro-9H-fluorene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-9H-fluorene (e.g., 0.10 mol).
-
Solvent and Base Addition: Add anhydrous THF (e.g., 120 mL) to dissolve the starting material. To this solution, add powdered potassium hydroxide (e.g., 0.12 mol).[10]
-
Oxidation: Stir the mixture vigorously at room temperature. The reaction is typically open to the air, which serves as the oxidant. For improved efficiency, a balloon of oxygen can be fitted to the top of the condenser.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot (the ketone product) indicates reaction progression. The reaction typically takes several hours (e.g., 4-8 hours).
-
Workup: Upon completion, filter the reaction mixture to remove excess KOH.[10]
-
Solvent Removal: Remove the THF from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (3 times) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Dichloro-9H-fluoren-9-one.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,4-Dichloro-9H-fluoren-9-one.
Spectroscopic Characterization
To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analysis is required. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[6]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.2-7.8 ppm). The distinct electronic environments of the six aromatic protons due to the chloro and carbonyl substituents will result in a complex splitting pattern of doublets and triplets.
-
¹³C NMR: The carbon NMR will show 13 distinct signals. The carbonyl carbon (C9) is the most deshielded, with a characteristic chemical shift expected around 190-195 ppm.[6] The carbons bearing the chlorine atoms will also be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a definitive indicator of the compound's identity.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm⁻¹ will be present, corresponding to the C=O stretching vibration of the ketone.
Applications in Research and Drug Development
Fluorenone derivatives are versatile building blocks with a wide range of applications.[13]
-
Medicinal Chemistry Intermediate: 2,4-Dichloro-9H-fluoren-9-one is a valuable intermediate for synthesizing more complex molecules. The chlorine atoms can be displaced via nucleophilic aromatic substitution or serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups. The ketone can be reduced to an alcohol or used in condensation reactions.
-
Precursor for Bioactive Compounds: The fluorene scaffold is a key component in drugs targeting various diseases.[3] Dichlorinated fluorene derivatives, in particular, have been investigated as precursors for antimalarial agents like Lumefantrine and as scaffolds for novel anticancer and antimicrobial agents.[4][14] Research has shown that certain fluorene derivatives act as inhibitors of enzymes like dihydrofolate reductase (DHFR), a crucial target in both cancer and microbial chemotherapy.[14]
-
Materials Science: The rigid, aromatic structure of fluorenones makes them attractive for developing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells.[13] The electronic properties can be fine-tuned through substitution on the aromatic rings.
Safety and Handling
As a chlorinated organic compound, 2,4-Dichloro-9H-fluoren-9-one should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is listed as harmful if swallowed and toxic to aquatic life with long-lasting effects.[7]
-
Precautions: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2,4-Dichloro-9H-fluoren-9-one is a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. Its utility as a versatile intermediate makes it a compound of significant interest for professionals in drug discovery and materials science. The strategic placement of its chloro and ketone functionalities provides a rich platform for the development of novel, high-value molecules with tailored biological or photophysical properties.
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The Fluorenone Core: A Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Fluorenones
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The fluorenone skeleton, a tricyclic aromatic ketone, has emerged from its humble origins in coal tar to become a cornerstone in the development of advanced materials and therapeutic agents. Its rigid, planar structure and versatile electronic properties make it a privileged scaffold for functionalization, enabling the fine-tuning of its photophysical and biological characteristics. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted fluorenones, from classical synthetic approaches to modern catalytic methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, offering field-proven insights into experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important class of molecules.
Introduction: The Allure of the Fluorenone Core
Fluorenone, or 9H-fluoren-9-one, is an aromatic organic compound characterized by a fluorene moiety with a ketone group at the 9-position.[1] This seemingly simple structure belies a rich and diverse chemistry that has captivated scientists for over a century. The inherent properties of the fluorenone core, including its planarity, electron-accepting nature, and multiple sites for substitution, provide a unique platform for the design of novel molecules with tailored functionalities.
The applications of substituted fluorenones are vast and continually expanding. In the realm of materials science , their exceptional photophysical properties, such as strong fluorescence and high charge carrier mobility, have led to their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[2] In medicinal chemistry , the fluorenone scaffold is a recurring motif in a wide array of biologically active compounds, exhibiting anticancer, antiviral, antibacterial, and neuromodulatory activities.[1][3]
This guide will navigate the fascinating journey of substituted fluorenones, from their initial discovery to their current status as indispensable building blocks in modern chemical research. We will explore the evolution of synthetic strategies, providing not only the "how" but also the critical "why" behind the methodologies that have shaped this field.
A Historical Perspective: From Coal Tar to Controlled Synthesis
The story of fluorenone is intrinsically linked to its parent hydrocarbon, fluorene.
-
1867: French chemist Marcellin Berthelot first isolates fluorene from coal tar, a complex mixture of aromatic compounds.[4]
-
Early Synthesis of Fluorenone: The most straightforward method for preparing the parent fluorenone is the oxidation of fluorene.[1] An early and historically significant laboratory preparation involved the oxidation of fluorene with sodium dichromate in glacial acetic acid.
While the synthesis of the parent fluorenone was an important first step, the true potential of this scaffold lay in the ability to introduce a variety of substituents onto its aromatic rings.
-
The 1930s - The Dawn of Substituted Fluorenones: Early forays into the synthesis of substituted fluorenones were pioneered by chemists like Dziewonski and Schnayder. Their work in the 1930s on the Friedel-Crafts acetylation of 9H-fluorene using acetyl chloride and aluminum chloride in carbon disulfide yielded 2-acetyl-9H-fluorene and 2,7-diacetyl-9H-fluorene, which could then be oxidized to the corresponding fluorenones.[5] This marked a pivotal moment, demonstrating that the fluorene core could be controllably functionalized.
-
Mid-20th Century - The Ullmann Condensation: The Ullmann condensation, discovered by Fritz Ullmann in the early 1900s, provided another classical route to certain substituted fluorenones, particularly for the formation of aryl ethers.[6][7] While traditionally requiring harsh conditions, this copper-catalyzed reaction expanded the toolbox for creating specific substitution patterns.[7]
This historical progression from the isolation of the parent scaffold to the development of methods for its controlled substitution laid the groundwork for the explosion of research into fluorenone chemistry that would follow in the latter half of the 20th century and into the 21st.
The Synthetic Arsenal: Crafting Substituted Fluorenones
The modern synthetic chemist has a diverse array of methodologies at their disposal for the construction of substituted fluorenones. The choice of method is dictated by the desired substitution pattern, functional group tolerance, and scalability.
The Workhorse: Friedel-Crafts Acylation and Intramolecular Cyclization
The Friedel-Crafts acylation remains a cornerstone of fluorenone synthesis, particularly for introducing acyl groups that can serve as handles for further transformations. The intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their derivatives is a powerful strategy for the direct construction of the tricyclic fluorenone core.
Mechanism of Intramolecular Friedel-Crafts Acylation:
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Causality Behind Experimental Choices:
-
Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for generating the acylium ion from the corresponding acyl chloride or carboxylic acid. The choice and stoichiometry of the Lewis acid can influence reaction efficiency and selectivity.
-
Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide or dichloromethane are often used. Polar solvents can complex with the Lewis acid, reducing its catalytic activity.[5]
-
Regioselectivity: In the case of substituted biphenyls, the position of cyclization is directed by the electronic nature of the existing substituents on the aromatic ring. Electron-donating groups activate the ortho and para positions, while electron-withdrawing groups deactivate the ring towards electrophilic attack.
Experimental Protocol: Synthesis of 2-Acetyl-9-fluorenone
This protocol is adapted from established Friedel-Crafts procedures.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in dry dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Addition of Fluorene: After stirring for 15 minutes, add a solution of 9H-fluorene (1.0 eq) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 2-acetyl-9H-fluorene can be purified by column chromatography or recrystallization.
-
Oxidation: The purified 2-acetyl-9H-fluorene is then oxidized to 2-acetyl-9-fluorenone using an appropriate oxidizing agent, such as sodium dichromate in acetic acid.
The Rise of Palladium: Modern Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted fluorenones, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of derivatives.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] This reaction is particularly useful for the synthesis of aryl-substituted fluorenones.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ. The choice of ligands on the palladium center is critical for catalyst stability and reactivity.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, are commonly used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of a 2-Aryl-9-fluorenone via Suzuki Coupling
This protocol is a general representation based on published procedures.[8]
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-9-fluorenone (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-9-fluorenone.
Other Palladium-Catalyzed Methods:
-
Palladium-Catalyzed Cyclocarbonylation: This method involves the reaction of o-halobiaryls with carbon monoxide in the presence of a palladium catalyst to directly form the fluorenone ring system. This approach is highly efficient for the synthesis of a variety of substituted fluorenones.[9]
-
TBHP-Promoted Oxidative Cyclization: A metal-free approach for the synthesis of highly substituted fluorenones involves the tert-butyl hydroperoxide (TBHP)-promoted cross-dehydrogenative coupling (CDC) of 2-(aminomethyl)biphenyls. This method is compatible with numerous functional groups.[2]
Data-Driven Insights: Properties and Applications
The true value of substituted fluorenones lies in the ability to tune their properties through synthetic modification. The following sections provide a glimpse into the vast landscape of their applications, supported by quantitative data.
Illuminating Materials: Photophysical Properties
The electronic and photophysical properties of fluorenone derivatives are highly sensitive to the nature and position of substituents on the aromatic core. This tunability makes them ideal candidates for a range of optoelectronic applications.
| Compound | Substitution Pattern | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 9-Fluorenone | Unsubstituted | ~420 | ~530 | Low | [10] |
| 2-Methoxyfluorenone | Electron-donating | ~432 | ~540 | Low | [10] |
| 3-Methoxyfluorenone | Electron-donating | ~420 | ~535 | Low | [10] |
| 2,7-Diaminofluorenone | Electron-donating | ~450 | ~550 | Moderate | [11] |
| 2,7-Dinitrofluorenone | Electron-withdrawing | ~380 | - | Non-emissive | [1] |
Key Insights:
-
Electron-donating groups (e.g., -OCH₃, -NH₂) generally cause a red-shift (bathochromic shift) in both the absorption and emission spectra.
-
Electron-withdrawing groups (e.g., -NO₂) tend to cause a blue-shift (hypsochromic shift) in the absorption spectrum and can quench fluorescence.
-
The position of substitution has a profound impact on the photophysical properties. For instance, substitution at the 2 and 7 positions often leads to more significant changes in the electronic structure compared to substitution at other positions.[10]
Therapeutic Potential: Biological Activity
The fluorenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous fluorenone derivatives with a wide range of therapeutic activities.
| Compound | Substitution Pattern | Biological Activity | IC₅₀/GI₅₀ (µM) | Target/Mechanism | Reference |
| Tilorone | 2,7-bis(2-diethylaminoethoxy) | Antiviral, Anticancer | Varies | DNA intercalation, Topoisomerase inhibition | [2][12] |
| Benfluron | 5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo[c]fluorene | Anticancer | Varies | - | [13] |
| Compound 3c | 2,7-diamido derivative | Anticancer | 1.66 (GI₅₀) | Topoisomerase I inhibition | [12] |
| LSO272 | Triazole derivative with bromine | Anticancer (Leukemia) | 12.5 (IC₅₀) | FLT3 inhibition (putative) | [14][15] |
Structure-Activity Relationship (SAR) Insights:
-
Amine and Amide Substituents: The introduction of amine and amide functionalities, particularly at the 2 and 7 positions, is a common strategy for enhancing the anticancer activity of fluorenones. These groups can participate in hydrogen bonding interactions with biological targets.[12]
-
Side Chain Modification: The nature of the side chains attached to the fluorenone core is critical for activity. For example, in the case of tilorone, the diethylaminoethoxy side chains are essential for its biological effects.[2]
-
Halogenation: The incorporation of halogen atoms, such as bromine, can enhance the lipophilicity and binding affinity of fluorenone derivatives to their targets, often leading to increased potency.[14][15]
Future Perspectives and Conclusion
The journey of substituted fluorenones, from their discovery in the byproducts of industrial processes to their current status as high-value molecules in technology and medicine, is a testament to the power of synthetic chemistry. The continued development of novel, efficient, and sustainable synthetic methodologies will undoubtedly unlock new applications for this versatile scaffold.
Future research in this field is likely to focus on:
-
Green Synthesis: The development of more environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents.
-
Catalytic C-H Activation: The direct functionalization of C-H bonds on the fluorenone core represents a highly atom-economical approach to the synthesis of novel derivatives.
-
Bioconjugation: The attachment of fluorenone-based probes to biomolecules for applications in bioimaging and diagnostics.
-
Advanced Materials: The design and synthesis of novel fluorenone-containing polymers and dendrimers with tailored electronic and optical properties for next-generation electronic devices.
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A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. [Link]
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Absorption (left) and fluorescence emission spectra (right) of... (n.d.). ResearchGate. [Link]
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Fluorenone synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. (2020). ResearchGate. [Link]
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Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2022). National Institutes of Health. [Link]
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Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2011). Royal Society of Chemistry. [Link]
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Recent Advances of Synthesis of Fluorenone and Fluorene Containing Natural Products. (n.d.). ResearchGate. [Link]
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Structure-activity relationship of fluoroquinolones as anticancer agents. (n.d.). ResearchGate. [Link]
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Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation. (2014). ResearchGate. [Link]
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Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. (2013). PubMed. [Link]
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Ullmann condensation. (n.d.). Wikipedia. [Link]
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Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2024). Open Exploration Publishing. [Link]
-
A New Modification of the Ullmann Synthesis of Fluorene Derivatives. (1943). ACS Publications. [Link]
-
Synthesis of fluorenone from fluorene-9-carboxylic acid. (n.d.). ResearchGate. [Link]
-
Synthesis of 1-Substituted Fluorenones. (n.d.). Scribd. [Link]
-
Research Progress on the Synthesis of Fluorenone and Its Derivatives. (n.d.). ResearchGate. [Link]
-
Multi-step procedure for the synthesis of fluorenones. (n.d.). ResearchGate. [Link]
- Method for preparing 9-fluorenone
-
study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. (n.d.). Universal Journal of Pharmaceutical Research. [Link]
-
Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (2024). Open Exploration Publishing. [Link]
-
Ullmann reaction. (n.d.). Wikipedia. [Link]
-
ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. (2011). ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. [Link]
Sources
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorene - Wikipedia [en.wikipedia.org]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Fluorenone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ujpronline.com [ujpronline.com]
- 14. explorationpub.com [explorationpub.com]
- 15. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 2,4-Dichloro-9H-fluoren-9-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2,4-Dichloro-9H-fluoren-9-one, a valuable intermediate in medicinal chemistry and materials science. The synthesis commences with the regioselective chlorination of 9H-fluorene to yield 2,4-dichloro-9H-fluorene, followed by a highly efficient oxidation to the target ketone. This guide is designed to be self-validating, with in-depth explanations of the chemical transformations, safety protocols, and analytical characterization of the final product.
Introduction: The Significance of Dichlorinated Fluorenones
Fluorenone and its derivatives are a critical class of compounds, forming the structural core of numerous molecules with significant biological activity and unique photophysical properties. The introduction of chlorine atoms onto the fluorene backbone profoundly influences the molecule's electronic and steric characteristics, thereby modulating its reactivity and potential applications. Specifically, the 2,4-dichloro substitution pattern is of interest for creating compounds with tailored functionalities for use as intermediates in the synthesis of novel pharmaceuticals and advanced organic materials.
This protocol outlines a reliable and reproducible method for the preparation of 2,4-Dichloro-9H-fluoren-9-one, starting from the readily available 9H-fluorene. The synthetic strategy is bifurcated into two distinct stages:
-
Electrophilic Aromatic Chlorination: The controlled dichlorination of 9H-fluorene.
-
Oxidation: The conversion of the synthesized 2,4-dichloro-9H-fluorene to the corresponding ketone at the C9 position.
Reaction Scheme
Caption: Synthetic workflow for 2,4-Dichloro-9H-fluoren-9-one.
Detailed Experimental Protocols
Part I: Synthesis of 2,4-Dichloro-9H-fluorene
This procedure is adapted from established methods for the chlorination of fluorene, with modifications to favor the desired isomer.[1] Note that the electrophilic chlorination of fluorene can lead to a mixture of isomers, necessitating careful purification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 9H-Fluorene | 166.22 | 10.0 g | 60.16 |
| Sulfonyl Chloride (SO₂Cl₂) | 134.97 | 17.8 mL | 240.64 |
| Anhydrous FeCl₃ | 162.20 | 0.5 g | 3.08 |
| Glacial Acetic Acid | - | 200 mL | - |
| Methanol | - | 100 mL | - |
| Deionized Water | - | 500 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser, add 9H-fluorene (10.0 g, 60.16 mmol) and glacial acetic acid (200 mL). Stir the mixture at room temperature until the fluorene is completely dissolved.
-
Catalyst Addition: Add anhydrous ferric chloride (0.5 g, 3.08 mmol) to the solution. The solution will likely turn a dark color.
-
Chlorination: Cool the flask in an ice bath to 10-15°C. Slowly add sulfonyl chloride (17.8 mL, 240.64 mmol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A precipitate will form.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water until the filtrate is neutral, followed by a wash with cold methanol (50 mL) to remove some of the more soluble impurities.
-
Purification: The crude product is a mixture of chlorinated fluorene isomers. The desired 2,4-dichloro-9H-fluorene must be isolated by column chromatography on silica gel, using a hexane:dichloromethane gradient as the eluent. The separation should be monitored by Thin Layer Chromatography (TLC).
-
Drying: Combine the fractions containing the pure 2,4-dichloro-9H-fluorene and remove the solvent using a rotary evaporator. Dry the resulting solid under vacuum to obtain the product as a white to off-white crystalline solid.
Part II: Oxidation of 2,4-Dichloro-9H-fluorene to 2,4-Dichloro-9H-fluoren-9-one
This oxidation protocol is based on a green and highly efficient method utilizing atmospheric oxygen as the oxidant.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,4-Dichloro-9H-fluorene | 235.10 | 5.0 g | 21.27 |
| Potassium Hydroxide (KOH) | 56.11 | 2.39 g | 42.54 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Deionized Water | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | 10 g | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (open to the atmosphere)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichloro-9H-fluorene (5.0 g, 21.27 mmol) in tetrahydrofuran (100 mL).
-
Base Addition: Add powdered potassium hydroxide (2.39 g, 42.54 mmol) to the solution.
-
Oxidation: Equip the flask with a condenser and stir the mixture vigorously at room temperature, open to the air, for 6-8 hours. The reaction progress can be monitored by TLC (disappearance of the starting material).
-
Quenching: After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity. However, if necessary, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield 2,4-Dichloro-9H-fluoren-9-one as a yellow crystalline solid.
Characterization of 2,4-Dichloro-9H-fluoren-9-one
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the deshielded region (approx. 7.2-7.8 ppm) with characteristic splitting patterns for the dichlorinated aromatic rings. |
| ¹³C NMR | A signal for the carbonyl carbon (C9) around 190-195 ppm, along with signals for the aromatic carbons, including those bearing chlorine atoms. |
| Infrared (IR) | A strong absorption band in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ketone. Characteristic peaks for aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 249.09 g/mol , with a characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a 9:6:1 ratio). |
| Melting Point | A sharp melting point should be observed for the pure crystalline product. |
Safety and Handling Precautions
-
Sulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ferric chloride is corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive and has a strong odor. Use in a fume hood.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Potassium hydroxide is a corrosive solid. Avoid creating dust and handle with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
References
- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google P
- CN1962597A - Oxidation preparation method for 9- fluorenone compound
- CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google P
Sources
- 1. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 3. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 2,4-Dichloro-9H-fluoren-9-one in Organic Synthesis
Introduction: The Strategic Value of 2,4-Dichloro-9H-fluoren-9-one
The fluorene scaffold is a cornerstone in the development of advanced organic materials, pharmaceuticals, and agrochemicals, owing to its rigid, planar structure and rich electronic properties.[1] Among its myriad derivatives, 2,4-dichloro-9H-fluoren-9-one stands out as a particularly versatile and strategic building block. The presence of a ketone at the C9 position acts as a powerful electron-withdrawing group, activating the entire aromatic system. This electronic feature, combined with the differential reactivity of the two chlorine atoms at the C2 and C4 positions, provides a platform for sequential and regioselective functionalization.
These application notes serve as a comprehensive guide for researchers, chemists, and drug development professionals, offering detailed protocols and the underlying scientific rationale for leveraging 2,4-dichloro-9H-fluoren-9-one in the synthesis of complex molecular architectures. The methodologies described herein are grounded in established chemical principles and supported by analogous transformations reported in peer-reviewed literature.
Part 1: Synthesis of 2,4-Dichloro-9H-fluoren-9-one
The preparation of 2,4-dichloro-9H-fluoren-9-one is a two-step process commencing with the dichlorination of fluorene, followed by the selective oxidation of the C9 position.
Step 1.1: Synthesis of 2,4-Dichlorofluorene
The direct chlorination of the fluorene core can be achieved using various chlorinating agents. A robust and scalable method involves the use of sulfuryl chloride, which offers controlled reactivity. This approach is analogous to established procedures for the synthesis of other dichlorofluorene isomers, such as 2,7-dichlorofluorene.[1]
Protocol 1: Synthesis of 2,4-Dichlorofluorene
-
Materials:
-
Fluorene
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
Iron(III) chloride (FeCl₃, catalyst)
-
Deionized water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve fluorene in glacial acetic acid (e.g., a mass/volume ratio of 1:2.5 g/mL).[1]
-
Add a catalytic amount of anhydrous iron(III) chloride.
-
Cool the mixture to 16-20°C using an ice bath.
-
Slowly add sulfuryl chloride (approximately 1.6 equivalents relative to fluorene) dropwise via the dropping funnel, maintaining the temperature below 20°C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, slowly raise the temperature to approximately 95°C and hold for 30 minutes to drive off any remaining HCl and SO₂.[1]
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product and wash thoroughly with deionized water to remove acetic acid and any remaining catalyst.
-
Dry the resulting solid under vacuum to yield 2,4-dichlorofluorene.
-
Step 1.2: Oxidation to 2,4-Dichloro-9H-fluoren-9-one
The oxidation of the methylene bridge at C9 to a carbonyl is a critical step. A highly efficient, environmentally benign, and high-yield method employs air as the oxidant in the presence of a base.[2][3] This method avoids the use of harsh heavy-metal oxidants and operates under mild, ambient conditions.
Protocol 2: Oxidation of 2,4-Dichlorofluorene
-
Materials:
-
2,4-Dichlorofluorene (from Protocol 1)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2,4-dichlorofluorene in THF (a weight ratio of approximately 1:4 to 1:6 is recommended).[2]
-
Add powdered potassium hydroxide (a molar ratio of 1:0.5 to 1:2.5 of fluorene to KOH is effective).[4]
-
Stir the resulting suspension vigorously at room temperature, open to the atmosphere (or with an air inlet).
-
The reaction is typically complete within 1-8 hours.[4] Monitor by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the solid KOH.
-
Evaporate the THF from the filtrate under reduced pressure.
-
The crude product can be purified by washing with water and then recrystallizing from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dichloro-9H-fluoren-9-one as a yellow solid. This process is known to achieve yields in the range of 98-99%.[2]
-
Part 2: Applications in Cross-Coupling Reactions
The two chlorine atoms on the fluorenone core are handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds.[5]
Regioselectivity in Suzuki-Miyaura Coupling
A key aspect of using 2,4-dichloro-9H-fluoren-9-one is the expected regioselectivity of the coupling reactions. The chlorine at the C4 position is anticipated to be more reactive than the chlorine at the C2 position. This is due to the combined electron-withdrawing effects of the C9-carbonyl and the C2-chloro substituent, which make the C4 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This phenomenon is well-documented in other di-halogenated aromatic systems, such as 2,4-dichloropyrimidines, where the C4 position is preferentially functionalized.[6]
Protocol 3: Regioselective Monosubstitution via Suzuki-Miyaura Coupling
-
Objective: To selectively substitute the C4-chloro position.
-
Materials:
-
2,4-Dichloro-9H-fluoren-9-one
-
Arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2 M solution, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
-
Procedure:
-
To a Schlenk flask, add 2,4-dichloro-9H-fluoren-9-one, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the degassed aqueous base.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-aryl-9H-fluoren-9-one.
-
| Parameter | Condition for Monosubstitution (at C4) | Condition for Disubstitution | Rationale |
| Boronic Acid | 1.0 - 1.2 equivalents | > 2.2 equivalents | Limiting the boronic acid favors the more reactive site. |
| Temperature | 80 - 90 °C | 100 - 110 °C | Higher temperatures can overcome the activation barrier for the less reactive C2-Cl bond. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | Extended time allows for the slower second coupling to proceed. |
| Catalyst Loading | 3 - 5 mol% | 5 - 10 mol% | Increased catalyst can promote the more challenging second substitution. |
Part 3: Applications in Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the fluorenone ring system makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions. The carbonyl group at C9 significantly stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chlorine atoms by nucleophiles.
Regioselectivity in SₙAr Reactions
Similar to Suzuki coupling, the C4 position is expected to be more reactive in SₙAr reactions. Nucleophilic attack at C4 allows for the negative charge of the Meisenheimer complex to be delocalized onto the C9-carbonyl group through resonance, providing significant stabilization. This stabilization is less effective for attack at the C2 position. Therefore, by controlling the stoichiometry of the nucleophile and the reaction conditions, selective monosubstitution at C4 is achievable.
Protocol 4: Regioselective Monosubstitution with an Amine Nucleophile
-
Objective: To selectively synthesize a 4-amino-2-chloro-9H-fluoren-9-one derivative.
-
Materials:
-
2,4-Dichloro-9H-fluoren-9-one
-
Primary or secondary amine (1.1 equivalents)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Optional: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge HCl.
-
-
Procedure:
-
Dissolve 2,4-dichloro-9H-fluoren-9-one in the chosen aprotic polar solvent in a sealed reaction vessel.
-
Add the amine nucleophile and the base (if used).
-
Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the amine (typically 60-120°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-chloro-9H-fluoren-9-one.
-
Conclusion
2,4-Dichloro-9H-fluoren-9-one is a highly valuable and underutilized building block in organic synthesis. Its true potential lies in the differential reactivity of its two chlorine atoms, which can be exploited for the regioselective synthesis of complex, functionalized fluorenone derivatives. The protocols outlined in these application notes provide a robust framework for the synthesis of the starting material and its subsequent elaboration through Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution reactions. By understanding the electronic principles that govern the reactivity of this scaffold, researchers can design and execute synthetic strategies to access novel molecules for applications in medicine, materials science, and beyond.
References
-
Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2679. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.
- Google Patents. (2008). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
- Google Patents. (2024). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
-
Zhang, X., Ji, X., Jiang, S., Liu, L., Weeks, B. L., & Zhang, Z. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13(7), 1891-1896. Available at: [Link]
-
Al-Ostoot, F. H., Kandeel, M. M., El-Gaby, M. S. A., & Aly, M. H. (2020). 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 1-15. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Purgatorio, V., & Ciappa, A. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3153. Available at: [Link]
-
Douglas, J. J., Albright, H., & Seiple, I. B. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16872–16878. Available at: [Link]
-
ResearchGate. (2020). (PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23115, Fluorene, 9-chloro-. Retrieved from [Link]
-
Quick Company. (n.d.). "Novel Process For The Preparation Of 2,7 Dichlorofluorene". Retrieved from [Link]
- Google Patents. (2007). CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound.
Sources
- 1. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 3. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4-Dichloro-9h-fluoren-9-one in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Halogenation in Fluorene-Based Materials
Fluorene and its derivatives are a cornerstone in the field of organic electronics, prized for their rigid, planar structure, high thermal stability, and excellent charge transport properties.[1][2] The 9-fluorenone moiety, in particular, introduces a ketone group that modifies the electronic characteristics, often imparting electron-accepting properties to the resulting materials.[2][3] The strategic placement of halogen atoms on the fluorene core is a powerful tool for fine-tuning the optoelectronic and physical properties of these materials. The introduction of chlorine atoms, as in 2,4-Dichloro-9h-fluoren-9-one, can significantly impact the frontier molecular orbital energy levels (HOMO/LUMO), solubility, and reactivity of the monomer, thereby influencing the performance of the final polymer or material.[4]
This guide provides a comprehensive overview of the potential applications of 2,4-Dichloro-9h-fluoren-9-one in materials science, with a focus on its use as a monomer in the synthesis of novel conjugated polymers for organic electronic applications. While specific literature on the polymerization of this exact monomer is limited, the protocols and discussions presented herein are based on well-established principles of polyfluorene chemistry and provide a robust framework for its investigation and application.
Core Concepts: The Influence of 2,4-Dichloro Substitution
The substitution pattern of 2,4-Dichloro-9h-fluoren-9-one is anticipated to have several key effects on the resulting polymer's properties compared to its non-chlorinated or symmetrically chlorinated (e.g., 2,7-dichloro) counterparts:
-
Modified Electronic Properties: The electron-withdrawing nature of the chlorine atoms is expected to lower both the HOMO and LUMO energy levels of the resulting polymer. This can be advantageous for creating materials with improved electron injection and transport characteristics, making them suitable for use in n-type or ambipolar organic field-effect transistors (OFETs) and as electron-transporting layers in organic light-emitting diodes (OLEDs).[4]
-
Altered Solubility: The presence of chlorine atoms can disrupt intermolecular packing, potentially leading to improved solubility in common organic solvents. This is a critical factor for solution-processable fabrication techniques, which are desirable for large-area and low-cost device manufacturing.
-
Asymmetric Reactivity: The asymmetric substitution pattern may offer opportunities for regioselective post-polymerization modification, allowing for further tuning of the polymer's properties.
-
Enhanced Intermolecular Interactions: While disrupting packing, the polar C-Cl bonds can also introduce dipole-dipole interactions that may influence thin-film morphology and, consequently, device performance.
Application in Polymer Synthesis: A Focus on Suzuki Polycondensation
2,4-Dichloro-9h-fluoren-9-one is a prime candidate for use as a monomer in transition metal-catalyzed cross-coupling polymerizations, such as Suzuki-Miyaura polycondensation.[5][6] This powerful and versatile reaction allows for the formation of carbon-carbon bonds between the halogenated sites of the fluorenone monomer and a di-boronic acid or di-boronic ester co-monomer.
Diagram: Suzuki-Miyaura Polycondensation Workflow
Caption: A generalized workflow for the synthesis of a fluorenone-containing copolymer via Suzuki-Miyaura polycondensation.
Experimental Protocol: Synthesis of a Copolymer of 2,4-Dichloro-9h-fluoren-9-one and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
This protocol provides a detailed methodology for the synthesis of a copolymer using 2,4-Dichloro-9h-fluoren-9-one as one of the monomers. The choice of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester as the co-monomer is based on its common use in polyfluorene synthesis to impart solubility and maintain a high degree of conjugation.
Materials:
-
2,4-Dichloro-9h-fluoren-9-one (Monomer 1)
-
9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Aliquat® 336 (Phase Transfer Catalyst)
-
Toluene (Anhydrous)
-
Deionized Water (Degassed)
-
Methanol (for precipitation)
-
Acetone (for washing)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, three-neck flask, condenser, etc.)
Procedure:
-
Monomer and Reagent Preparation:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2,4-Dichloro-9h-fluoren-9-one (1.0 mmol, 1.0 eq.), 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol, 1.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Causality: The 1:1 molar ratio of the monomers is crucial for achieving a high molecular weight polymer. The palladium catalyst is essential for the cross-coupling reaction.
-
-
Solvent and Base Addition:
-
Add anhydrous toluene (40 mL) to the flask to dissolve the monomers and catalyst.
-
Prepare a separate solution of potassium carbonate (4.0 mmol, 4.0 eq.) in degassed deionized water (10 mL).
-
Add a few drops of Aliquat® 336 to the aqueous base solution.
-
Add the aqueous base solution to the reaction flask.
-
Causality: A two-phase solvent system (toluene/water) with a phase transfer catalyst is often employed in Suzuki polymerizations to facilitate the interaction between the organic-soluble monomers and the water-soluble inorganic base. The base is required to activate the boronic ester for transmetalation to the palladium center.
-
-
Polymerization Reaction:
-
Thoroughly degas the reaction mixture by bubbling with nitrogen for 30 minutes.
-
Heat the mixture to a vigorous reflux (approximately 90-100 °C) under a positive pressure of nitrogen.
-
Maintain the reflux for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
-
Polymer Isolation and Purification:
-
After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (400 mL). This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water and acetone to remove any remaining salts and low molecular weight oligomers.
-
To further purify the polymer, perform a Soxhlet extraction with acetone for 24 hours to remove any residual catalyst and unreacted monomers.
-
Dissolve the purified polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate it into methanol.
-
Collect the final polymer and dry it under vacuum at 60 °C for 24 hours.
-
Causality: The precipitation and subsequent washing and extraction steps are crucial for obtaining a pure polymer, which is essential for reliable characterization and optimal device performance.
-
Characterization of the Resulting Polymer
A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential for applications.
| Characterization Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A high molecular weight and low PDI are generally desirable for good film-forming properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the polymer and verify the successful incorporation of both monomer units. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the polymer, such as the carbonyl group of the fluorenone unit. |
| UV-Visible Absorption and Photoluminescence (PL) Spectroscopy | To investigate the optical properties of the polymer in solution and as a thin film. This provides information about the electronic transitions and the emission color. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including the HOMO and LUMO energy levels. These values are critical for assessing the material's suitability for specific electronic device architectures.[5] |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | To evaluate the thermal stability and phase transitions (e.g., glass transition temperature) of the polymer. High thermal stability is crucial for the long-term operational stability of electronic devices.[2] |
Potential Applications in Materials Science
The unique electronic properties imparted by the 2,4-dichloro-9-fluorenone unit suggest several promising applications for the resulting polymers:
-
Organic Light-Emitting Diodes (OLEDs): The lowered LUMO level could facilitate electron injection, making these polymers suitable as emissive or electron-transporting materials in OLEDs. The emission color would be influenced by the overall conjugation of the polymer backbone.[5][7]
-
Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the fluorenone moiety may lead to n-type or ambipolar charge transport, which is less common than p-type transport in organic semiconductors but highly desirable for complementary logic circuits.
-
Organic Photovoltaics (OPVs): Polymers derived from 2,4-dichloro-9-fluorenone could be explored as electron-acceptor materials in bulk heterojunction solar cells, in combination with a suitable electron-donor polymer.[3]
-
Sensors: The fluorescence of polyfluorene-type polymers is often sensitive to the presence of certain analytes. The specific substitution pattern of the polymer could be leveraged for the development of chemical sensors.
Conclusion and Future Outlook
2,4-Dichloro-9h-fluoren-9-one represents a valuable, yet underexplored, building block for the synthesis of novel functional materials. The strategic placement of chlorine atoms provides a pathway to fine-tune the electronic and physical properties of fluorene-based polymers. The detailed protocol and characterization workflow provided in this guide offer a solid foundation for researchers to explore the potential of this monomer in a variety of applications, from next-generation displays and lighting to advanced sensor technologies. Future work should focus on the synthesis of a range of copolymers to systematically investigate the impact of the 2,4-dichloro-9-fluorenone unit on material properties and device performance.
References
- Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. Macromolecules.
- Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Polymers (Basel).
- Synthesis of polyfluorene derivatives through polymer reaction. Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties. figshare.
- A Precursor Route to 2,7-Poly(9-fluorenone). Macromolecules.
- Dihydroindenofluorenes as building units in organic semiconductors for organic electronics.
- Unveiling the versatile applications of 9-fluorenone: A comprehensive review 2010-2024. Chemistry – An Asian Journal.
- 9-Fluorenone and 9,10-anthraquinone potential fused aromatic building blocks to synthesize electron acceptors for organic solar cells. New Journal of Chemistry.
- Understanding 9-Fluorenone: Properties, Synthesis, and Market Applic
- Fluorinated polymers: Liquid crystalline properties and applications in lithography. The Chemical Record.
- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. RSC Advances.
- 9-Fluorenone and 9,10-Anthraquinone Potential Fused Aromatic Building Blocks to Synthesize Electron Acceptors for Organic Solar Cells.
- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. The Journal of Organic Chemistry.
- Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers (Basel).
- 2,4-DICHLORO-9-FLUORENONE AldrichCPR. Sigma-Aldrich.
- Fluorenone synthesis. Organic Chemistry Portal.
- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. Polymers (Basel).
- Fluorenone. Wikipedia.
- Synthesis and characterization of poly(9-ethynyl-9-hydroxyfluorene). Journal of Industrial and Engineering Chemistry.
- Substituent Effects on the Properties of Borafluorenes. Inorganic Chemistry.
- Synthesis and optoelectronic properties of radical conjug
- The interactions of 2,7‐dichloro‐4‐amino acetyl substituted fluorene derivatives with the DHFR active sites.
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- 5. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Note: Elucidating the Photochemical Pathways of Fluorenones
Abstract
Fluorenones are a class of aromatic ketones with rich and environment-sensitive photochemistry, making them valuable scaffolds in materials science, photocatalysis, and pharmaceutical development.[1] Their utility stems from the delicate interplay between their singlet and triplet excited states, which governs their radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion, photoreaction) decay pathways. This guide provides an in-depth overview of the experimental architecture required to comprehensively study the photochemistry of fluorenones. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Detailed methodologies for transient absorption spectroscopy and fluorescence quantum yield determination are presented, equipping researchers to probe the kinetics of transient species and quantify the efficiency of light emission.
Introduction to Fluorenone Photochemistry
The photochemical behavior of 9-fluorenone, the parent compound, is dictated by the nature of its lowest singlet excited state (S₁). In non-polar solvents like hexane, the S₁ state possesses significant n→π* character. This orbital configuration facilitates highly efficient intersystem crossing (ISC) to the triplet manifold (T₁), resulting in a triplet quantum yield approaching 100%.[2] Conversely, in polar solvents such as acetonitrile, the π→π* state is stabilized and becomes the lowest singlet excited state. This shift alters the spin-orbit coupling, making ISC less efficient and opening the door for competing processes like fluorescence and photoreduction.[2]
One of the hallmark reactions of triplet-state fluorenone is its photoreduction in the presence of a hydrogen donor. For instance, upon irradiation in acetonitrile, 9-fluorenone abstracts a hydrogen atom from the solvent to form a ketyl radical intermediate, ultimately yielding fluoren-9-ol.[3][4] Understanding and controlling these pathways is critical for designing novel fluorenone-based photosensitizers, initiators, and molecular probes.
The Jablonski Diagram for 9-Fluorenone
The photophysical processes governing fluorenone's behavior can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). From S₁, it can undergo several competing processes:
-
Fluorescence: Radiative decay back to S₀.
-
Intersystem Crossing (ISC): A non-radiative spin-inversion to the triplet manifold (T₁). This is particularly efficient from the n→π* S₁ state.
-
Internal Conversion (IC): Non-radiative decay to S₀.
-
Photochemistry: The excited state (typically T₁) can react with other molecules, e.g., via hydrogen abstraction.
Caption: Jablonski diagram for 9-fluorenone illustrating key photophysical pathways.
Core Experimental Workflows
A comprehensive study requires characterizing both the efficiency of light emission and the dynamics of transient species that lead to photoproducts. The following workflow outlines the essential experiments.
Caption: Experimental workflow for investigating fluorenone photochemistry.
Key Photophysical Parameters of 9-Fluorenone
Understanding the baseline photophysical properties of the parent 9-fluorenone is crucial for interpreting data from its derivatives. The solvent environment dramatically alters these properties.
| Parameter | Cyclohexane (Non-polar) | Acetonitrile (Polar, Aprotic) | Reference |
| **λabs, max (S₀→S₁) ** | ~380 nm | ~383 nm | [2] |
| λem, max (Fluorescence) | ~500 nm | ~525 nm | [2] |
| S₁ State Character | n→π | π→π | [2] |
| Fluorescence Lifetime (τf) | ~110 ps | ~16 ns | [2] |
| Triplet Quantum Yield (ΦT) | ~1.0 | 0.46 | [2] |
| Molar Absorptivity (ε) | ~400 M⁻¹cm⁻¹ at 379 nm | Varies; similar magnitude | [5] |
| T₁ Energy | ~53.3 kcal/mol | ~53.3 kcal/mol | [6] |
Experimental Protocols
Protocol 1: Transient Absorption Spectroscopy (TAS) of 9-Fluorenone
Objective: To identify and characterize the kinetics of transient excited states (S₁ and T₁) and reactive intermediates (e.g., ketyl radical) following photoexcitation.
Expertise & Experience: TAS is the definitive method for observing non-emissive species. A pump pulse excites the sample, and a delayed probe pulse measures the change in absorbance (ΔA) as a function of time. The resulting data reveals the formation and decay of transient species. For fluorenone, we expect to see an initial singlet-singlet absorption, which then decays on a timescale consistent with ISC, concurrent with the rise of the triplet-triplet absorption. In a hydrogen-donating solvent, the decay of the triplet state will correlate with the formation of the ketyl radical.
Trustworthiness: The protocol's validity is ensured by careful control experiments.
-
Solvent Blank: Running the experiment with pure solvent ensures that observed signals are not from solvent breakdown or multi-photon absorption.[7]
-
Power Dependence: The pump power should be attenuated to ensure a linear response and avoid multi-photon processes that can complicate kinetics.
-
Data Reproducibility: Averaging multiple scans confirms the stability of the sample and the reliability of the observed kinetics.[7]
Materials:
-
9-fluorenone (Sigma-Aldrich, 98% or higher)
-
Spectroscopic grade acetonitrile (ACN)
-
Femtosecond laser system (e.g., Ti:Sapphire amplifier)
-
Optical Parametric Amplifier (OPA) for pump wavelength tuning
-
White light continuum generator (e.g., sapphire or CaF₂ crystal) for the probe pulse[8]
-
Pump-probe transient absorption spectrometer with a mechanical delay stage
-
2 mm path length quartz cuvette with a magnetic stir bar
Methodology:
-
Sample Preparation: a. Prepare a stock solution of 9-fluorenone in ACN. b. Dilute the stock solution to achieve an absorbance of ~0.5-0.8 at the chosen excitation wavelength in the 2 mm cuvette. This optimizes signal-to-noise while minimizing inner-filter effects. c. Place the cuvette in the spectrometer's sample holder and ensure continuous stirring to replenish the sample in the laser path between shots.
-
Instrument Setup: a. Pump Pulse: Tune the OPA to generate the pump pulse. An appropriate wavelength is ~380 nm, directly exciting the S₀→S₁ transition. Set the pulse energy to a few microjoules (μJ), and attenuate as necessary. b. Probe Pulse: Generate a white light continuum (e.g., 420-750 nm) to serve as the probe pulse.[9] c. Time Delay: Set the mechanical delay line to scan from negative time (e.g., -5 ps, where the probe arrives before the pump) to the desired maximum time (e.g., several nanoseconds) to capture the full decay of the triplet state. Use a logarithmic time step to efficiently sample both fast (picosecond) and slow (nanosecond) kinetics.
-
Data Acquisition: a. Collect a baseline spectrum by blocking the pump beam to measure the ground-state absorbance (Aprobe). b. Unblock the pump beam and acquire transient spectra (Apump+probe) at each time delay. The instrument software calculates the differential absorbance: ΔA = Apump+probe - Aprobe. c. Average a sufficient number of scans (e.g., 3-5) to achieve a good signal-to-noise ratio.[7] d. Acquire a solvent-only scan under identical conditions for background subtraction.
-
Data Analysis: a. Data Correction: Subtract the solvent blank data and correct for temporal chirp in the white light probe. b. Kinetic Traces: Extract kinetic traces at specific wavelengths corresponding to distinct species (e.g., the peak of the triplet absorption). c. Global Analysis: Fit the entire dataset (ΔA vs. time and wavelength) to a multi-exponential decay model. This powerful method resolves the lifetimes and spectra of the distinct transient species (e.g., S₁, T₁, ketyl radical) with higher confidence than single-wavelength fitting.[10] The model will yield time constants (τ) corresponding to processes like S₁ decay/ISC and T₁ decay.
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To quantify the efficiency of the fluorescence process for a fluorenone derivative relative to a known standard.
Expertise & Experience: The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method, detailed here, is the most common and reliable approach.[11] It relies on the principle that if a standard and a sample have the same absorbance at the same excitation wavelength and are measured in the same geometry, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields. Quinine sulfate is a widely accepted standard for the blue-violet region.[2]
Trustworthiness: This protocol incorporates several self-validating steps.
-
Low Absorbance: Keeping absorbance below 0.1 minimizes the "inner-filter effect," where emitted light is reabsorbed by other molecules in the solution.
-
Linearity Check: Plotting integrated fluorescence intensity versus absorbance for a series of concentrations must yield a straight line through the origin. This confirms the absence of concentration-dependent quenching or aggregation effects.
-
Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument correction errors.
Materials:
-
Fluorenone sample
-
Quinine sulfate (fluorescence standard, Φf = 0.54 in 0.5 M H₂SO₄)
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Calibrated UV-Vis spectrophotometer
-
Corrected fluorescence spectrometer
-
1 cm path length quartz cuvettes (absorption and fluorescence)
Methodology:
-
Preparation of Solutions: a. Standard: Prepare a stock solution of quinine sulfate in 0.5 M H₂SO₄. From this, prepare a series of 5 dilutions in 0.5 M H₂SO₄ such that their absorbances at the chosen excitation wavelength (e.g., 350 nm) range from 0.01 to 0.1. b. Sample: Prepare a stock solution of the fluorenone sample in the desired solvent (e.g., acetonitrile). Prepare a series of 5 dilutions in the same manner as the standard, ensuring absorbances are between 0.01 and 0.1 at the same excitation wavelength (350 nm).
-
UV-Vis Absorbance Measurements: a. For each of the 10 prepared solutions (5 standard, 5 sample), accurately measure and record the absorbance at the excitation wavelength (350 nm).
-
Fluorescence Emission Measurements: a. Set the fluorescence spectrometer with the excitation wavelength at 350 nm. Set the emission scan range to cover the entire emission profile of both the standard and the sample (e.g., 370 nm to 700 nm). b. Using the same instrument settings for all measurements, record the corrected fluorescence emission spectrum for each of the 10 solutions. c. Record a spectrum for the pure solvents (0.5 M H₂SO₄ and acetonitrile) to be used for background subtraction.
-
Data Analysis and Calculation: a. Integrate Spectra: For each fluorescence spectrum, subtract the corresponding solvent blank and calculate the integrated area under the emission curve. b. Plot Data: For both the standard and the sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis). c. Determine Gradients: Perform a linear regression for both datasets. The slope of the line is the gradient (Grad). The plot must be linear and pass through the origin. d. Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard (0.54).
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample (e.g., acetonitrile, η ≈ 1.344) and standard (0.5 M H₂SO₄, η ≈ 1.333), respectively.
-
Conclusion
The experimental framework detailed in this application note provides a robust system for the comprehensive characterization of fluorenone photochemistry. By combining steady-state absorption and fluorescence spectroscopy with time-resolved transient absorption studies, researchers can build a complete picture of the excited-state landscape. The meticulous, self-validating protocols for quantum yield and transient lifetime determination ensure the generation of high-quality, trustworthy data. This foundational understanding is paramount for the rational design of new fluorenone-based materials with tailored photochemical and photophysical properties for advanced applications.
References
-
Chang, C.-W., Sølling, T. I., & Diau, E. W.-G. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218–222. [Link]
-
Kapper, S. C., & Peppas, C. L. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Journal of Visualized Experiments, (192), e65147. [Link]
-
Okada, K., et al. (1999). CIDEP Studies on the Photoreduction of Aromatic Ketones with Amines. Bulletin of the Chemical Society of Japan, 72(12), 2625-2632. [Link]
-
Digman, M. A., & Caiolfa, V. R. (2015). Graphical analysis of transient absorption spectra using the phasor approach. Optics Express, 23(4), 4647-4656. [Link]
-
Nagwanshi, R., Solanki, J. S., Bageria, S., & Jain, S. (2017). PHOTOLYSIS OF FLUORENE AND 9-FLUORENONE A TOXIC ENVIRONMENTAL CONTAMINANT: STUDIES IN THE EFFECT OF SOLVENT AND INTENSITY OF THE SOURCE. International Journal of Engineering Technologies and Management Research, 4(12:SE), 55-59. [Link]
-
Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Avantes B.V.[Link]
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Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry, Second Edition. CRC Press. [Link]
-
Murov, S. L. (1973). Handbook of photochemistry. M. Dekker. [Link]
-
Kumar, V., et al. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(43), 13443-13470. [Link]
-
ISS, Inc. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note.[Link]
-
Andor Technology. (n.d.). Introduction to Transient Spectroscopy and its applications. Andor Learning Centre.[Link]
-
Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. [Link]
-
Notre Dame Radiation Laboratory. (n.d.). Femtosecond Transient Absorption Spectroscopy. University of Notre Dame.[Link]
-
Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center.[Link]
-
Carless, A. J., & Haywood, D. J. (1974). Photophysical processes in fluorenone. The Journal of Physical Chemistry, 78(23), 2327–2331. [Link]
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The Strategic Utility of 2,4-Dichloro-9H-fluoren-9-one in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Fluorenone Scaffold as a Privileged Structure in Medicinal Chemistry
The fluorene nucleus, a tricyclic aromatic hydrocarbon, represents a cornerstone in the architecture of diverse bioactive molecules.[1] Its rigid, planar structure provides an excellent scaffold for the spatial orientation of functional groups, facilitating interactions with biological targets. When the methylene bridge at the 9-position is oxidized to a carbonyl group, it forms 9-fluorenone, a versatile intermediate with a rich chemical reactivity profile that has been exploited in the synthesis of numerous pharmaceuticals.[2][3] The strategic placement of substituents on the fluorenone core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
Notably, derivatives of fluorenone have been successfully developed into drugs with a wide range of therapeutic applications, including antiviral, anticancer, and antimalarial agents.[4][5] For instance, the antiviral drug Tilorone is based on a 2,7-disubstituted fluorenone backbone.[5] Furthermore, the 2,7-dichloro-9H-fluorene scaffold is a key precursor in the synthesis of the antimalarial drug Lumefantrine.[6] These examples underscore the therapeutic potential embedded within the fluorenone framework and highlight the significant impact of halogen substituents on biological activity. While the 2,7-disubstituted isomers have been extensively studied, the 2,4-dichloro-9H-fluoren-9-one isomer presents an alternative substitution pattern that can lead to novel structure-activity relationships and intellectual property. This document provides a technical guide for researchers on the potential applications and synthetic protocols involving 2,4-dichloro-9H-fluoren-9-one as a versatile building block in drug discovery.
Chemical Reactivity and Synthetic Potential
The synthetic utility of 2,4-dichloro-9H-fluoren-9-one primarily stems from the reactivity of the carbonyl group at the C9 position and the potential for nucleophilic aromatic substitution on the dichlorinated rings, although the latter generally requires harsh conditions. The electron-withdrawing nature of the two chlorine atoms and the carbonyl group influences the reactivity of the entire molecule.
The most common and synthetically accessible transformations involve the C9 ketone. This carbonyl group is a versatile handle for introducing a wide array of chemical moieties through condensation reactions with various nucleophiles.
Key Synthetic Transformations at the C9 Position:
-
Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are themselves precursors to a variety of heterocyclic systems or can be reduced to secondary amines.[4]
-
Oxime Formation: Condensation with hydroxylamine produces oximes, which can be further functionalized or serve as ligands for metal complexes.[1]
-
Hydrazone Formation: Reaction with hydrazines or substituted hydrazines affords hydrazones, which are important intermediates in the synthesis of pyrazole and other nitrogen-containing heterocycles.
-
Wittig Reaction: Olefination via the Wittig reaction can introduce carbon-carbon double bonds at the C9 position, providing access to a different class of derivatives.
These reactions provide a gateway to a vast chemical space, allowing for the systematic exploration of structure-activity relationships. The resulting derivatives can be screened for a multitude of biological activities.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a conceptual workflow for the utilization of 2,4-dichloro-9H-fluoren-9-one in a drug discovery program. This workflow is based on established principles of medicinal chemistry and the known reactivity of the fluorenone scaffold.
Caption: Drug discovery workflow using 2,4-dichloro-9H-fluoren-9-one.
Exemplary Protocol: Synthesis of a 2,4-Dichloro-9H-fluoren-9-one Schiff Base Library
This protocol details a general method for the parallel synthesis of a library of Schiff bases derived from 2,4-dichloro-9H-fluoren-9-one. This serves as a foundational step for generating a diverse set of compounds for biological screening.
Materials and Reagents:
-
2,4-Dichloro-9H-fluoren-9-one
-
A diverse set of primary amines (aliphatic and aromatic)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
96-well reaction block with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add 2,4-dichloro-9H-fluoren-9-one (1.0 equivalent).
-
Reagent Addition: To each well, add a solution of a unique primary amine (1.1 equivalents) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to each well.
-
Reaction: Place the reaction block under an inert atmosphere and heat to reflux (approximately 78 °C for ethanol) with stirring for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. For many Schiff bases, a precipitate will form. This can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude products can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compounds using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Used as a solvent to ensure both reactants are soluble and to prevent hydrolysis of the resulting Schiff base.
-
Glacial Acetic Acid: Acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the primary amine.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Excess of Amine: A slight excess of the amine is used to drive the reaction to completion.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for a small library of synthesized Schiff bases, illustrating the type of information that should be recorded.
| Compound ID | R-Group on Amine | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| SB-01 | Phenyl | 350.23 | 85 | 178-180 |
| SB-02 | 4-Methoxyphenyl | 380.26 | 82 | 192-194 |
| SB-03 | 4-Chlorophenyl | 384.67 | 88 | 205-207 |
| SB-04 | Benzyl | 364.26 | 75 | 165-167 |
| SB-05 | Cyclohexyl | 356.30 | 78 | 158-160 |
Potential Therapeutic Applications and Future Directions
Given that various substituted fluorenone derivatives have demonstrated significant biological activities, it is plausible that derivatives of 2,4-dichloro-9H-fluoren-9-one could exhibit interesting pharmacological profiles.[4] The unique substitution pattern of the 2,4-dichloro isomer may lead to novel interactions with biological targets, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties compared to the more studied 2,7-isomers.
Potential Areas for Investigation:
-
Anticancer Activity: The planar fluorenone ring system is known to intercalate with DNA, a mechanism that contributes to the cytotoxic effects of some anticancer agents.
-
Antimicrobial Activity: The lipophilic nature of the dichlorinated fluorenone core could facilitate passage through microbial cell membranes.
-
Antiviral Activity: As demonstrated by Tilorone, the fluorenone scaffold can serve as a basis for the development of potent antiviral agents.[5]
-
Kinase Inhibition: The fluorenone core can be functionalized to interact with the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.
The synthesis of a diverse library of compounds derived from 2,4-dichloro-9H-fluoren-9-one, followed by systematic biological screening, is a promising strategy for the discovery of new therapeutic leads.
Conclusion
2,4-Dichloro-9H-fluoren-9-one is a readily accessible and highly versatile building block for the synthesis of novel compounds with pharmaceutical potential. The reactivity of its C9 carbonyl group allows for the straightforward introduction of a wide range of chemical functionalities, enabling the rapid generation of diverse chemical libraries. While the biological activities of derivatives of this specific isomer are not as extensively documented as those of its 2,7-disubstituted counterpart, the established importance of the fluorenone scaffold in medicinal chemistry strongly suggests that 2,4-dichloro-9H-fluoren-9-one is a valuable starting point for innovative drug discovery programs. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the synthetic and therapeutic potential of this promising chemical entity.
References
-
A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Retrieved from [Link]
-
New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Retrieved from [Link]
-
Preparation of various Schiff's bases of 9-fluorenone and its biological application. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. (2020). BMC Chemistry. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]
- Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts. (2024). Google Patents.
-
"Novel Process For The Preparation Of 2,7 Dichlorofluorene". (n.d.). Quick Company. Retrieved from [Link]
Sources
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ujpronline.com [ujpronline.com]
- 4. jocpr.com [jocpr.com]
- 5. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]
- 6. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4-Dichloro-9h-fluoren-9-one
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a robust, validated, and highly reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4-Dichloro-9h-fluoren-9-one. The protocol is designed for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound in contexts such as purity assessment, stability testing, and quality control of synthetic batches. The method utilizes a standard C18 stationary phase with UV detection, providing excellent specificity and sensitivity. The causality behind the selection of chromatographic parameters is explained, and a comprehensive validation protocol, grounded in the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method is fit for its intended purpose.[1]
Introduction and Method Rationale
2,4-Dichloro-9h-fluoren-9-one is a halogenated aromatic ketone, a class of compounds often used as intermediates in the synthesis of more complex molecules in the pharmaceutical and materials science industries. Accurate and precise quantification is critical to ensure the quality, purity, and consistency of starting materials and final products.
Rationale for Method Selection: The molecular structure of 2,4-Dichloro-9h-fluoren-9-one, characterized by a non-polar, polycyclic aromatic backbone, makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Stationary Phase: A C18 (octadecylsilane) column was selected as the stationary phase. Its long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the non-polar analyte through hydrophobic interactions. This is the most common and versatile stationary phase for such compounds.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is an excellent organic modifier for aromatic compounds as its pi-electron system can help disrupt pi-pi interactions that might otherwise lead to peak tailing on the stationary phase.[2] It is less viscous and has a lower UV cutoff compared to methanol, making it suitable for gradient elution if needed and for sensitive UV detection.[3]
-
Detector: The conjugated aromatic system of the fluorenone core results in strong ultraviolet (UV) absorbance. A UV detector is therefore a simple, robust, and highly sensitive choice for detection and quantification. The optimal detection wavelength is determined by analyzing the UV spectrum of the analyte.
This application note provides a complete, self-validating system, from initial sample preparation to a full method validation protocol, ensuring the trustworthiness and scientific integrity of the generated data.[4]
Experimental Workflow
The overall process for the analysis of 2,4-Dichloro-9h-fluoren-9-one is outlined below. The workflow emphasizes systematic preparation and validation to ensure data integrity.
Caption: Overall experimental workflow from preparation to final report.
Materials, Reagents, and Equipment
| Category | Item | Specifications |
| Equipment | HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Balance | 4-decimal place readability (0.1 mg) | |
| pH Meter | Calibrated | |
| Sonicator | For degassing mobile phase and dissolving samples | |
| Syringe Filters | 0.45 µm, PTFE or Nylon | |
| Chromatography | HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Phenomenex Luna C18) |
| Data System | Chromatography Data Software (CDS) | |
| Chemicals | 2,4-Dichloro-9h-fluoren-9-one | Reference Standard (>99% purity) |
| Acetonitrile (ACN) | HPLC Grade | |
| Water | HPLC Grade or Milli-Q | |
| Methanol | HPLC Grade (for cleaning) | |
| Glassware | Volumetric Flasks | Class A (10 mL, 25 mL, 50 mL, 100 mL) |
| Pipettes | Calibrated micropipettes and/or Class A volumetric pipettes | |
| Vials | 2 mL amber HPLC vials with caps and septa |
Chromatographic Conditions
The following optimized parameters should be used for the analysis.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Provides optimal retention and peak shape for the analyte. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering high efficiency and resolving power. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.[5] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity for the fluorenone chromophore. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities. |
| Diluent | Acetonitrile | The analyte is freely soluble in acetonitrile, which is also a component of the mobile phase, ensuring good peak shape. |
Preparation Protocols
Mobile Phase Preparation (1 L)
-
Carefully measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 300 mL of HPLC-grade water.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 2,4-Dichloro-9h-fluoren-9-one reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solutions for Linearity (e.g., 1-100 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution using the diluent.
-
Transfer the final solutions to labeled HPLC vials.
-
Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of 2,4-Dichloro-9h-fluoren-9-one into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Stock Standard Solution (Step 1 of 5.2).
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6] Discard the first 0.5 mL of the filtrate to saturate the filter membrane. This step is crucial to remove particulates that could block the column or tubing.[7]
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the developed method is suitable for its intended purpose, a validation study must be performed.[1][8] The following parameters and acceptance criteria are recommended.
| Validation Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the working standard solution (e.g., 50 µg/mL) five times before starting any analysis. | %RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate the method is stability-indicating.[1] | No significant peaks at the retention time of the analyte in the blank/placebo. The main peak should be resolved from all degradation peaks. |
| Linearity & Range | Analyze a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate. | Mean recovery should be between 98.0% and 102.0%.[4][9] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment. | %RSD (Relative Standard Deviation) should be ≤ 2.0% for both repeatability and intermediate precision.[9] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be demonstrated with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | System suitability parameters must still be met. Results should not be significantly affected by small, deliberate changes. |
Data Analysis and Calculations
-
System Suitability: Verify that all system suitability criteria are met before proceeding with the analysis.
-
Linearity: Use the data from the calibration standards to perform a linear regression analysis. The resulting equation (y = mx + c) will be used to calculate the concentration of the analyte in the samples.
-
Quantification: The concentration of 2,4-Dichloro-9h-fluoren-9-one in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
-
Purity Assay (% w/w):
% Assay = (C_sample / C_nominal) * 100
Where:
-
C_sample is the concentration of the analyte in the sample solution calculated from the calibration curve.
-
C_nominal is the theoretical concentration of the sample solution based on the weight taken.
-
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Available at: [Link]
-
PubChem - NIH. 9H-Fluoren-9-one, 3,6-dichloro-. Available at: [Link]
-
SIELC Technologies. Separation of 9,9-Dichloro-9H-fluorene on Newcrom R1 HPLC column. Available at: [Link]
-
SIELC Technologies. Separation of 3-Nitro-9-fluorenone on Newcrom R1 HPLC column. Available at: [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
Studylib. 9-Fluorenone Reduction: Lab Experiment & Analysis. Available at: [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
PMC - NIH. (2021, October 11). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Derivatization of 2,4-Dichloro-9H-fluoren-9-one for Biological Assays
Introduction: The Fluorenone Scaffold as a Privileged Structure in Drug Discovery
The 9H-fluoren-9-one core is a tricyclic aromatic ketone that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile electronic properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Derivatives of fluorenone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4] The inherent bioactivity of this scaffold makes it an exceptional starting point for the development of novel therapeutic agents.
This application note focuses on 2,4-dichloro-9H-fluoren-9-one, a strategic starting material for generating a library of diverse derivatives. The presence of three distinct reactive sites—the C9 ketone and the two chloro-substituents at the C2 and C4 positions—allows for a multi-pronged derivatization strategy. The electron-withdrawing nature of the carbonyl group and the chlorine atoms activates the aromatic system, influencing the reactivity at each site and providing a unique electronic signature for potential biological interactions.
Herein, we provide a detailed technical guide for researchers, scientists, and drug development professionals. We will explore three primary derivatization pathways:
-
C9-Carbonyl Derivatization: Formation of hydrazones via condensation, a robust method for introducing diverse functionalities.
-
C-C Bond Formation via Suzuki-Miyaura Coupling: A powerful palladium-catalyzed reaction to replace the chloro-substituents with new aryl or alkyl groups, significantly expanding molecular complexity.
-
C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro-substituents with amine nucleophiles, a key strategy for introducing groups known to enhance bioactivity.
For each pathway, we will provide not just a step-by-step protocol, but also the underlying scientific rationale for the chosen conditions. This is followed by detailed protocols for evaluating the biological potential of the synthesized compounds through established in vitro assays for cytotoxicity and antimicrobial activity.
Part 1: Synthetic Derivatization Strategies
The derivatization of 2,4-dichloro-9H-fluoren-9-one can be logically approached by targeting its three key functional regions. The workflow below illustrates the divergent synthetic possibilities from this single starting material.
Figure 1: Divergent synthetic pathways for the derivatization of 2,4-dichloro-9H-fluoren-9-one.
Protocol: C9-Hydrazone Formation
Scientific Rationale: The carbonyl group at the C9 position is a classic electrophilic site. Condensation with nucleophilic hydrazine derivatives is a highly efficient and straightforward method to generate stable hydrazones.[5][6] This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The subsequent dehydration step drives the reaction to completion. This derivatization is synthetically valuable as it replaces the polar ketone with a versatile hydrazone linkage, which can serve as a hydrogen bond donor/acceptor and allows for the introduction of a wide array of substituents (R' group on the hydrazine), profoundly altering the compound's steric and electronic profile.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve 2,4-dichloro-9H-fluoren-9-one (1.0 eq.) in absolute ethanol (approx. 10 mL per 1 mmol of fluorenone) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq.).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting fluorenone spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the target hydrazone. Purity can be assessed by melting point and confirmed by spectroscopic methods (NMR, IR, MS).
-
Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
Scientific Rationale: The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[7][8][9] Aryl chlorides are notoriously less reactive than bromides or iodides in this transformation due to the strength of the C-Cl bond, making the initial oxidative addition step to the palladium(0) catalyst the rate-limiting step. To overcome this, highly active catalyst systems are required. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) is critical. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition, and accelerate the subsequent reductive elimination step. A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[10] The choice of a high-boiling point aprotic solvent like 1,4-dioxane or toluene with a small amount of water allows the reaction to be heated, ensuring sufficient energy to overcome the activation barrier for the C-Cl bond cleavage.
Experimental Protocol:
-
Reagent Preparation (Inert Atmosphere):
-
To a dry Schlenk flask or pressure vessel, add 2,4-dichloro-9H-fluoren-9-one (1.0 eq.), the desired arylboronic acid (1.2 eq. per chlorine to be substituted), and a strong base such as K₃PO₄ (3.0 eq. per chlorine).
-
Add the palladium catalyst system: Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 5:1 ratio, approx. 8 mL per 1 mmol of fluorenone), via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired C-C coupled product.
-
Protocol: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile. Unlike SN1/SN2 reactions, the SNAr mechanism is favored on electron-poor aromatic rings.[9] The fluorenone scaffold is activated towards SNAr because the strongly electron-withdrawing carbonyl group at C9 can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance, particularly when the leaving group is in the ortho (C4) or para (C2) position. The reaction proceeds via a two-step addition-elimination mechanism: initial attack by the nucleophile to form the stabilized carbanion, followed by loss of the chloride leaving group to restore aromaticity.[11] Using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is advantageous as it solvates the cation of the base but leaves the nucleophile relatively "bare" and highly reactive. Heating is often required to overcome the energy barrier associated with disrupting the aromaticity in the first step.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve 2,4-dichloro-9H-fluoren-9-one (1.0 eq.) in a polar aprotic solvent such as DMSO (approx. 5 mL per 1 mmol of fluorenone) in a sealed reaction vial.
-
Add the amine nucleophile (e.g., piperidine, morpholine) (2.5-3.0 eq.).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq.), to act as an acid scavenger.
-
-
Reaction Execution:
-
Seal the vial tightly and heat the mixture in a preheated oil bath or heating block to 80-120°C.
-
Stir the reaction vigorously for 6-18 hours. The progress can be monitored by TLC or LC-MS. Note that mono- and di-substituted products may be formed. Reaction time and temperature can be adjusted to favor one over the other.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water, which will often cause the organic product to precipitate.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired amino-substituted fluorenone from starting material and byproducts.
-
Part 2: Protocols for Biological Evaluation
The derivatization strategies outlined above can generate compounds with potential as anticancer and antimicrobial agents. The introduction of lipophilic aryl groups via Suzuki coupling or basic amine functionalities via SNAr can enhance cell membrane permeability and interaction with biological targets.[12] Hydrazones are known pharmacophores that contribute to a wide range of biological activities.[3] The following protocols provide standardized methods to screen the synthesized derivatives for these key activities.
Sources
- 1. Structure-activity relations of azafluorenone and azaanthraquinone as antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2,4-Dichloro-9h-fluoren-9-one in Anticancer Research
Introduction: The Fluorene Scaffold as a Privileged Structure in Oncology
The 9H-fluorene ring system represents a cornerstone in medicinal chemistry, recognized for its rigid, planar, and lipophilic structure that facilitates interactions with various biological targets. Its derivatives have been explored for a wide range of therapeutic applications.[1][2] The introduction of halogen substituents, such as chlorine, onto the fluorene core can significantly modulate the molecule's electronic properties and metabolic stability, often enhancing its pharmacological activity. While extensive research exists for various substituted fluorenes, this guide focuses on establishing a framework for the investigation of 2,4-Dichloro-9h-fluoren-9-one as a potential anticancer agent. Although direct studies on this specific isomer are limited, the wealth of data on related dichlorofluorene derivatives provides a strong rationale for its evaluation and a clear roadmap for elucidating its biological activity.[1][3][4] This document will, therefore, serve as a comprehensive guide for researchers to explore the anticancer potential of 2,4-Dichloro-9h-fluoren-9-one, from initial cytotoxicity screening to mechanistic investigations.
Postulated Mechanisms of Anticancer Activity for Dichlorofluorenone Scaffolds
Based on the established activities of structurally related fluorene compounds, several plausible mechanisms of action can be hypothesized for 2,4-Dichloro-9h-fluoren-9-one. These provide a foundation for targeted experimental investigation.
Induction of Programmed Cell Death (Apoptosis)
A primary objective of many chemotherapeutic agents is to induce apoptosis in cancer cells.[5][6] Fluorene derivatives have been noted to trigger this process.[7] Apoptosis can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to cell death.[5]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
The investigation into which of these pathways is modulated by 2,4-Dichloro-9h-fluoren-9-one is a critical step in understanding its mechanism.
Caption: Postulated Apoptotic Pathways for 2,4-Dichloro-9h-fluoren-9-one.
Induction of Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Chemical agents that can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cells from dividing and may lead to apoptosis.[8][9] The expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), are often altered in cancer.[10] Derivatives of 2,7-dichloro-9H-fluorene have been shown to induce cell cycle arrest.[1] Therefore, it is plausible that 2,4-Dichloro-9h-fluoren-9-one may exert its anticancer effects by modulating these regulatory proteins.
Inhibition of Key Oncogenic Enzymes
Many successful anticancer drugs function by inhibiting enzymes that are crucial for cancer cell survival and proliferation. Dihydrofolate reductase (DHFR) is a classic target in cancer therapy, as its inhibition disrupts the synthesis of nucleotides and leads to cell death.[11] Molecular docking studies on derivatives of 2,7-dichloro-9H-fluorene have suggested that they may bind to and inhibit DHFR.[11][12] This presents another exciting avenue for investigating the mechanism of action of 2,4-Dichloro-9h-fluoren-9-one.
Experimental Workflow and Protocols
A systematic approach is essential for the comprehensive evaluation of a novel compound. The following workflow and detailed protocols provide a robust framework for characterizing the anticancer properties of 2,4-Dichloro-9h-fluoren-9-one.
Caption: Experimental Workflow for Anticancer Evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity and serves as a primary screening tool to determine the cytotoxic potential of the test compound.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,4-Dichloro-9h-fluoren-9-one in various cancer cell lines and a non-cancerous control cell line.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast) and a normal cell line (e.g., WI-38 - lung fibroblast).[1][3]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
2,4-Dichloro-9h-fluoren-9-one (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of 2,4-Dichloro-9h-fluoren-9-one in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis. The selectivity index can be calculated by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line.[15]
Protocol 2: Analysis of Apoptosis (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Objective: To quantify the induction of apoptosis by 2,4-Dichloro-9h-fluoren-9-one.
Materials:
-
Cancer cell lines of interest.
-
6-well plates.
-
2,4-Dichloro-9h-fluoren-9-one.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2,4-Dichloro-9h-fluoren-9-one at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To determine if 2,4-Dichloro-9h-fluoren-9-one induces cell cycle arrest.
Materials:
-
Cancer cell lines of interest.
-
6-well plates.
-
2,4-Dichloro-9h-fluoren-9-one.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with 2,4-Dichloro-9h-fluoren-9-one at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified based on their fluorescence intensity.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Cytotoxicity of 2,4-Dichloro-9h-fluoren-9-one
| Cell Line | Tissue of Origin | IC50 (µM) of 2,4-Dichloro-9h-fluoren-9-one | IC50 (µM) of Doxorubicin (Positive Control) | Selectivity Index |
| A549 | Lung Carcinoma | 12.5 ± 1.8 | 1.1 ± 0.2 | 6.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.8 ± 1.5 | 0.9 ± 0.1 | 8.2 |
| WI-38 | Normal Lung Fibroblast | 80.4 ± 7.2 | 5.3 ± 0.9 | - |
| Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. |
A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells over normal cells, which is a desirable characteristic for a potential anticancer drug.
Conclusion
The framework provided in these application notes offers a comprehensive approach to evaluating the anticancer potential of 2,4-Dichloro-9h-fluoren-9-one. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a detailed profile of its biological activity. The insights gained from these studies, guided by the knowledge of related dichlorofluorene compounds, will be crucial in determining the promise of this and other novel fluorene derivatives as future cancer therapeutics.
References
- National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
- Patel, A. K., et al. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
- Thorn, C. F., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Hussein, E. M., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. BMC Chemistry.
- ResearchGate. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents.
- PubMed. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents.
- ResearchGate. (n.d.). Representative examples of drugs containing 2,7-dichloro-9H-fluorene....
- Hussein, E. M., et al. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Scientific Reports.
- de Oliveira, L. S., et al. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. Open Exploration Publishing.
- MDPI. (n.d.). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect.
- ResearchGate. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells.
- Liu, J., et al. (n.d.). Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition. Journal of Experimental & Clinical Cancer Research.
- MDPI. (n.d.). Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition.
- PubMed. (2006). G1 cell-cycle arrest and apoptosis by histone deacetylase inhibition in MLL-AF9 acute myeloid leukemia cells is p21 dependent and MLL-AF9 independent. Leukemia.
- PubMed. (n.d.). Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX).
- Tocris Bioscience. (n.d.). Cell Cycle Inhibitors.
Sources
- 1. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis in HL-60 cells induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G1 cell-cycle arrest and apoptosis by histone deacetylase inhibition in MLL-AF9 acute myeloid leukemia cells is p21 dependent and MLL-AF9 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-9H-fluoren-9-one
Welcome to the technical support center for the synthesis of 2,4-Dichloro-9H-fluoren-9-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
The synthesis of 2,4-Dichloro-9H-fluoren-9-one is typically approached as a two-stage process: the selective dichlorination of a fluorene precursor, followed by the oxidation of the C9 methylene bridge. Each stage presents unique challenges, from controlling regioselectivity during chlorination to ensuring complete and clean oxidation. This guide addresses specific issues you may encounter in a practical, question-and-answer format.
Logical Workflow for Synthesis
The overall transformation from a fluorene starting material to the target molecule is summarized below. The primary challenges lie in controlling the chlorination step to achieve the desired 2,4-substitution pattern and then efficiently oxidizing the resulting intermediate without generating significant byproducts.
Caption: Overall workflow for the synthesis of 2,4-Dichloro-9H-fluoren-9-one.
Part 1: FAQs on Dichlorination of Fluorene
The primary challenge in this stage is achieving the correct 2,4-dichloro isomer and avoiding the formation of other isomers, particularly the thermodynamically stable 2,7-dichlorofluorene.
Q1: My chlorination reaction is producing a mixture of isomers, with the 2,7-dichloro isomer being the major product. How can I favor the formation of 2,4-dichlorofluorene?
A1: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The 2- and 7-positions of fluorene are electronically activated and sterically accessible, making them the preferred sites for substitution under thermodynamic control. To favor the 2,4-isomer, you must exert kinetic control over the reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a significantly lower temperature. A patent for the synthesis of 2,7-dichlorofluorene suggests keeping the temperature below 20°C for the addition of the chlorinating agent.[1] For kinetic control, you should experiment with temperatures between 0°C and 16°C.
-
Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often used for such chlorinations in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) in a solvent like glacial acetic acid.[1] This system is effective, but control is paramount. The slow, dropwise addition of the chlorinating agent is critical to prevent localized overheating and loss of selectivity.
-
Catalyst Concentration: Use the minimum effective amount of catalyst. High concentrations of the Lewis acid can accelerate the reaction to a point where thermodynamic products are favored.
Q2: The reaction is sluggish at low temperatures, and I'm seeing a lot of mono-chlorinated product. What should I do?
A2: Balancing reaction rate with selectivity is key. If the reaction is too slow, you risk incomplete conversion.
Troubleshooting Steps:
-
Incremental Temperature Increase: After the initial slow addition of the chlorinating agent at a low temperature (e.g., 0-10°C), allow the mixture to stir at that temperature for a couple of hours. Then, you can let it slowly warm to just below room temperature (e.g., 16-20°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Stoichiometry: Ensure the stoichiometry of your chlorinating agent is correct. You will need slightly more than two equivalents of SO₂Cl₂ per equivalent of fluorene to account for any potential side reactions or loss. A common ratio used in related syntheses is a mass ratio of 1.6 parts sulfuryl chloride to 1 part fluorene.[1]
Part 2: FAQs on Oxidation to 2,4-Dichloro-9H-fluoren-9-one
The oxidation of the 9-position is generally efficient, but issues like incomplete reactions or byproduct formation can occur. Modern methods favor using air as the oxidant in a base-catalyzed system, which is both effective and environmentally benign.[2]
Q1: My oxidation of 2,4-dichlorofluorene is incomplete. How can I drive the reaction to completion?
A1: Incomplete oxidation is typically due to insufficient base, poor oxygen mass transfer, or deactivation of the starting material. The mechanism involves the deprotonation of the C9-H by a strong base to form a fluorenyl anion, which is then oxidized.
Troubleshooting Steps:
-
Choice and Amount of Base: Potassium hydroxide (KOH) is highly effective.[2][3] Ensure you are using a sufficient molar ratio, typically ranging from 1.0 to 2.5 equivalents relative to the fluorene derivative.[3] The base must be strong enough to deprotonate the relatively acidic C9 protons.
-
Solvent System: Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are excellent choices.[2][3][4] They readily dissolve the fluorene derivative and the base, creating a homogeneous reaction environment.
-
Oxygen/Air Supply: The reaction relies on air as the oxidant. Vigorous stirring is essential to ensure good mixing of the gas-liquid phases. Some protocols benefit from bubbling air or oxygen through the reaction mixture, although this is often unnecessary if the surface area is sufficient.[4] A patent describing a similar oxidation process notes a yield of 98.9% using KOH in THF with stirring under ambient air.[3]
Q2: The final product is a dark color, suggesting impurities. What are the likely side products?
A2: Dark coloration can result from degradation or the formation of complex condensation products. While the base-catalyzed aerial oxidation is generally clean, aggressive conditions can cause issues.
Troubleshooting Steps:
-
Control Temperature: While the reaction proceeds well at room temperature, excessive heat is not required and can be detrimental.[3] Avoid external heating unless the reaction proves to be unusually sluggish.
-
Reaction Time: Over-extending the reaction time is unnecessary. Monitor the reaction by TLC. Once the starting material spot has disappeared, proceed with the workup. Typical reaction times are in the range of 2-8 hours.[3]
-
Purification: Discoloration is often due to minor impurities that can be effectively removed. Recrystallization from a suitable solvent system (e.g., ethanol, or a toluene/hexane mixture) is the most common and effective purification method. If isomers from the chlorination step were carried over, column chromatography may be necessary.
Troubleshooting Guide: A Logical Approach
When encountering a problem, it is crucial to diagnose the root cause systematically.
Caption: Systematic troubleshooting flowchart for low yield issues.
Quantitative Data Summary
The following table summarizes typical reaction conditions adapted from protocols for similar fluorenone syntheses. These should serve as a starting point for optimization.
| Parameter | Stage 1: Dichlorination (Adapted from[1]) | Stage 2: Oxidation (Adapted from[3]) |
| Key Reagent | Sulfuryl Chloride (SO₂Cl₂) | Potassium Hydroxide (KOH) |
| Catalyst | Iron(III) Chloride (FeCl₃) | None (Base-catalyzed) |
| Solvent | Glacial Acetic Acid | Tetrahydrofuran (THF) |
| Temperature | 0 - 20 °C | Room Temperature (~25 °C) |
| Reagent Ratio | ~1.6:1 (SO₂Cl₂ : Fluorene by mass) | 1.5:1 (KOH : Dichlorofluorene molar) |
| Typical Time | 2 - 4 hours | 2 - 8 hours |
| Reported Yield | >63% (for 2,7-isomer) | >98% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorofluorene (Intermediate)
This protocol is an adapted procedure designed to favor kinetic control, based on the synthesis of the 2,7-isomer.[1] Optimization will be required.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 9H-Fluorene in 25 mL of glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (approx. 0.2 g).
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Chlorination: Slowly add a solution of sulfuryl chloride (16 g, ~9.7 mL) dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours. Monitor the reaction progress by TLC or GC to observe the consumption of starting material and mono-chlorinated intermediates.
-
Workup: Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. The crude product will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. This product will likely be a mixture of isomers and should be used in the next step, with purification planned for the final product.
Protocol 2: Oxidation to 2,4-Dichloro-9H-fluoren-9-one
This protocol is adapted from a high-yield synthesis of 2,7-dichloro-9-fluorenone.[3]
-
Preparation: In a flask equipped with a magnetic stirrer and open to the air, add the crude 2,4-dichlorofluorene (assuming 0.085 mol scale from the previous step, ~20 g).
-
Dissolution: Add 120 mL of tetrahydrofuran (THF) and stir until the solid is fully dissolved.
-
Base Addition: Add potassium hydroxide (7.15 g, 0.128 mol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. The solution may change color. Monitor the reaction by TLC (using a hexane/ethyl acetate mobile phase) for the disappearance of the dichlorofluorene spot and the appearance of the more polar fluorenone product.
-
Workup: Once the reaction is complete, filter the mixture to remove the solid potassium hydroxide and other inorganic salts.
-
Solvent Removal: Remove the THF from the filtrate using a rotary evaporator.
-
Purification: The resulting crude solid can be purified.
-
Washing: Wash the solid with water three times to remove any remaining salts.
-
Recrystallization: Recrystallize the dried solid from hot ethanol or a toluene/hexane mixture to yield the pure 2,4-Dichloro-9H-fluoren-9-one.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An Efficient Process for the Synthesis of Novel 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol with Excellent HPLC Purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]
- Google Patents. (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.
- Google Patents. (2008). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
- Google Patents. (2024). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
-
ResearchGate. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]
Sources
- 1. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting the Crystallization of 2,4-Dichloro-9H-fluoren-9-one
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions for common challenges encountered during the crystallization of 2,4-dichloro-9H-fluoren-9-one. As a purification technique, crystallization is paramount for achieving the high purity required for downstream applications. However, its success is contingent on a nuanced understanding of solubility, supersaturation, and nucleation kinetics. This document provides a structured, question-and-answer-based approach to troubleshoot and optimize your crystallization protocols.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the crystallization of 2,4-dichloro-9H-fluoren-9-one in a direct, problem-and-solution format.
Q1: My compound 'oiled out' instead of crystallizing. What happened and how do I fix it?
A1: The Phenomenon of 'Oiling Out'
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This typically happens when a solution becomes supersaturated at a temperature above the melting point of the solute. For 2,4-dichloro-9H-fluoren-9-one, this can be exacerbated by a high concentration of impurities, which can depress the melting point, or by cooling the solution too rapidly.[3] The resulting oil is often an impure amorphous material that is difficult to handle and purify.[2]
Causality and Solution Pathway:
-
Cause: Solution Temperature > Melting Point. The primary cause is that the compound is coming out of solution at a temperature where it prefers to be a liquid.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the solvent in which the compound is soluble) to increase the saturation temperature. Allow the solution to cool much more slowly.[1] Insulating the flask can promote the slow cooling necessary for orderly crystal formation.[1]
-
-
Cause: High Impurity Load. Significant impurities can lower the compound's melting point and interfere with lattice formation.[4]
-
Solution: If slow cooling fails, consider a pre-purification step. Running the crude material through a short plug of silica gel can remove baseline impurities. Alternatively, a charcoal treatment of the hot solution can remove colored, high-molecular-weight impurities before attempting crystallization again.
-
-
Cause: Inappropriate Solvent Choice. A solvent with a boiling point significantly higher than the compound's melting point increases the risk of oiling out.[3]
-
Solution: Re-evaluate the solvent system. A lower-boiling point solvent or a mixed-solvent system might be necessary.
-
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: Inducing Nucleation in a Supersaturated Solution
The failure of crystals to form from a cooled, clear solution indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.[3] This is a kinetic barrier, not necessarily a sign that the chosen solvent is incorrect.
Causality and Solution Pathway:
-
Cause: Lack of Nucleation Sites. Crystal formation requires an initial "seed" or surface to build upon.
-
Solution 1: Scratching. Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[5] The micro-abrasions on the glass can provide the necessary nucleation sites for crystals to form.[6]
-
Solution 2: Seeding. If available, add a single, tiny crystal of pure 2,4-dichloro-9H-fluoren-9-one to the solution.[7] This "seed crystal" provides a perfect template for further crystal growth.[5] If no pure crystal is available, you can dip a glass rod into the solution, let the solvent evaporate off the tip to form a microcrystalline residue, and then re-insert the rod into the solution.[6]
-
-
Cause: Excessive Solvent. The most common reason for crystallization failure is using too much solvent, meaning the solution is not actually supersaturated upon cooling.[3]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again and observe.[7]
-
-
Cause: Insufficient Cooling.
-
Solution: If crystals still do not form at room temperature, try cooling the flask in an ice-water bath. For lower temperatures, a salt-ice bath can be used.[7]
-
Q3: Crystals formed immediately, but they are a fine powder or tiny needles. How can I get better quality crystals?
A3: Controlling the Rate of Crystal Growth
The rapid formation of a powder or very fine needles indicates that the solution became supersaturated too quickly, leading to massive nucleation rather than slow, controlled crystal growth.[1] While this results in a high yield of solid material, the high surface area of these small crystals can trap impurities from the mother liquor.
Causality and Solution Pathway:
-
Cause: Rapid Cooling. Placing a hot flask directly on a cold surface or in an ice bath is a common cause of rapid crystallization.
-
Cause: High Supersaturation. The initial concentration of the compound in the hot solvent may be too high.
-
Solution: As above, add more solvent to the hot solution. The goal is to use the minimum amount of hot solvent to dissolve the compound, but a slight excess can slow the process to a more controlled rate.
-
Q4: My final product has a low yield. How can I improve it?
A4: Maximizing Product Recovery
A low yield suggests that a significant amount of the target compound remains dissolved in the mother liquor (the solvent after filtration).[1]
Causality and Solution Pathway:
-
Cause: Too Much Solvent. This is the most frequent cause of low yield.
-
Solution: After filtering your first crop of crystals, reduce the volume of the mother liquor by about half using a rotary evaporator or by gently boiling. Cool this concentrated solution to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.
-
-
Cause: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: The ideal solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.[8] You may need to experiment with different solvents or consider a mixed-solvent system.
-
-
Cause: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Rinsing the filter paper with a small amount of hot, fresh solvent can help redissolve any product that has crashed out.
-
Q5: Despite successful crystallization, my product is still impure. What are the possible reasons and solutions?
A5: Addressing Impurity Incorporation
Impurities can compromise the final product even after crystallization. They can be adsorbed onto the crystal surface or become trapped within the crystal lattice itself.[9] The type and concentration of impurities can significantly impact the crystallization process and the final product's attributes.[10][11]
Causality and Solution Pathway:
-
Cause: Surface Adsorption. Impurities present in the mother liquor can adhere to the surface of the crystals during filtration.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold fresh solvent after filtration. This will wash away the impure mother liquor without dissolving a significant amount of the product.
-
-
Cause: Co-precipitation/Inclusion. If an impurity has similar solubility properties to the target compound, it may crystallize alongside it.[9] Rapid crystal growth can also physically trap pockets of mother liquor within the crystal, known as inclusions.[12]
-
Solution: A second recrystallization is often necessary to achieve high purity.[13] Slower cooling rates can reduce the likelihood of inclusions. If a specific impurity is the problem, choosing a solvent system where the impurity has much higher solubility than the target compound is key.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,4-dichloro-9H-fluoren-9-one I should know for crystallization?
A1: While detailed solubility data is not widely published, key properties can be inferred from its parent compound, 9-fluorenone.
-
Molecular Formula: C₁₃H₆Cl₂O
-
Molecular Weight: 249.10 g/mol
-
Appearance: Likely a yellow or off-white crystalline solid, similar to 9-fluorenone.[14]
-
Polarity: It is a moderately polar molecule due to the ketone functional group, but the large aromatic system gives it significant non-polar character. This dual nature is key for solvent selection.
Q2: How do I choose the best solvent for crystallizing this compound?
A2: The ideal solvent should dissolve the compound when hot but not when cold.[8] A general principle is "like dissolves like." Given the aromatic ketone structure of 2,4-dichloro-9H-fluoren-9-one, good starting points are polar aprotic solvents or aromatic hydrocarbons. A rule of thumb is that solvents containing similar functional groups (like ketones) are often good solubilizers.[15]
| Solvent Class | Example Solvents | Rationale for 2,4-dichloro-9H-fluoren-9-one | Boiling Point (°C) |
| Alcohols | Ethanol, Isopropanol | The -OH group can interact with the ketone, but solubility might be high even when cold. Good for moderate polarity compounds.[16] | 78, 82 |
| Ketones | Acetone | "Like dissolves like" principle. Acetone is an excellent solvent but its low boiling point can be a drawback.[8] | 56 |
| Esters | Ethyl Acetate | Good general-purpose solvent for moderately polar compounds.[15] | 77 |
| Aromatic | Toluene | The aromatic rings of toluene will interact well with the fluorene backbone.[14] | 111 |
| Halogenated | Dichloromethane | Often a good solvent, but its high volatility can make slow crystallization difficult. | 40 |
| Ethers | Tetrahydrofuran (THF) | Good solvent power, often used in mixed-solvent systems.[15] | 66 |
| Non-polar | Hexane, Heptane | Likely to be a poor solvent ("anti-solvent"). Useful for mixed-solvent systems or for washing final crystals.[17] | 69, 98 |
Q3: What are the most common crystallization techniques, and which is best for this compound?
A3:
-
Cooling Crystallization: The most common method. The compound is dissolved in a minimal amount of a hot solvent and allowed to cool slowly. This is the best starting point for gram-scale purification.[18]
-
Solvent/Anti-Solvent Crystallization: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly added until the solution becomes cloudy (the saturation point), inducing crystallization. This is very effective when a single ideal solvent cannot be found.[4]
-
Vapor Diffusion: Excellent for growing high-quality, single crystals for analysis (like X-ray crystallography), but typically used for milligram quantities. A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[19][20]
For routine purification of 2,4-dichloro-9H-fluoren-9-one, cooling crystallization or solvent/anti-solvent crystallization are the most practical and effective methods.
Q4: What is the role of a 'seed crystal' and how do I use one?
A4: A seed crystal is a small, pure crystal of the compound being crystallized. Its role is to overcome the kinetic barrier to nucleation by providing a pre-existing, perfect crystalline surface onto which other molecules from the supersaturated solution can deposit in an orderly fashion.[6] This promotes the growth of larger, more well-defined crystals and can help ensure the desired polymorphic form crystallizes. To use one, simply drop a tiny, single crystal into the clear, supersaturated solution after it has cooled slightly.[5]
Section 3: Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Place the crude 2,4-dichloro-9H-fluoren-9-one in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol or toluene) and heat the mixture to a gentle boil with stirring.
-
Continue to add the solvent dropwise until the solid just completely dissolves. Note the total volume used.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.
-
If crystals do not form, attempt to induce nucleation by scratching the flask with a glass rod.
-
Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold fresh solvent.
-
Allow the crystals to dry completely under vacuum.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolve the crude 2,4-dichloro-9H-fluoren-9-one in the minimum amount of a "good" solvent (e.g., acetone or THF) at room temperature.
-
Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise with constant swirling.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy. This is the point of saturation.
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cover the flask and allow it to stand undisturbed. Crystals should form over time.
-
Cool the flask in an ice bath to maximize the yield.
-
Collect and dry the crystals as described in Protocol 1.
Section 4: Visual Guides
Caption: A decision-making workflow for common crystallization problems.
Caption: Schematic of the vapor diffusion crystallization method.
Section 5: References
-
Hu, Y., et al. (2024). "Impact of impurities on crystal growth." Nature Physics. Available at: [Link]
-
Chattaraj, S. (2007). "Effects of impurities on crystal growth processes." Purdue University e-Pubs. Available at: [Link]
-
EPFL. "Guide for crystallization." Available at: [Link]
-
Technobis Crystallization Systems. (2023). "How to use the Vapor Diffusion set up of the CrystalBreeder." YouTube. Available at: [Link]
-
JoVE. (2011). "Protein Crystallization for X-ray Crystallography." Journal of Visualized Experiments. Available at: [Link]
-
University of York, Department of Chemistry. "Problems with Recrystallisations." Available at: [Link]
-
Linac Coherent Light Source, SLAC National Accelerator Laboratory. "Crystal Growth." Available at: [Link]
-
Co.Lab. (2024). "Impact of impurities on crystal growth." Available at: [Link]
-
Nichols, L. (2022). "3.5: Inducing Recrystallization." Chemistry LibreTexts. Available at: [Link]
-
Nichols, L. (2022). "3.6F: Troubleshooting." Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. "Oiling Out in Crystallization." Available at: [Link]
-
Ó'Ciardha, C., et al. (2022). "Impurity incorporation in solution crystallization: diagnosis, prevention, and control." CrystEngComm. Available at: [Link]
-
Protheragen. (2024). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Available at: [Link]
-
Malkin, A. J., et al. (2015). "Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization." Acta Crystallographica Section F. Available at: [Link]
-
Journal of Chemical Education. "Inducing Crystallization by Nucleation." Available at: [Link]
-
Nichols, L. (2022). "3.5E: Initiating Crystallization." Chemistry LibreTexts. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. "SOP: Crystallization." Available at: [Link]
-
Reddit. (2013). "Recrystallization (help meeeeee)." r/chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." Available at: [Link]
-
Nichols, L. (2022). "3.3C: Determining Which Solvent to Use." Chemistry LibreTexts. Available at: [Link]
-
Quora. (2018). "How to choose a solvent for crystallization of an organic compound." Available at: [Link]
-
Google Patents. "CN104341286B - The synthesis technique of 9-Fluorenone." Available at:
-
Reddit. (2023). "Go-to recrystallization solvent mixtures." r/Chempros. Available at: [Link]
-
Google Patents. "CN103224441A - Crystallization method for fluorene purification." Available at:
-
Reddit. (2012). "Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane." r/chemhelp. Available at: [Link]
-
University of California, Los Angeles. "Crystallization Solvents.pdf." Available at: [Link]
-
Barton, B., et al. (2022). "Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines." Crystal Growth & Design. Available at: [Link]
-
PubChem, National Institutes of Health. "9H-Fluoren-9-one, 3,6-dichloro-." Available at: [Link]
-
Han, Y., & Wang, Z. (2010). "Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K." Journal of Chemical & Engineering Data. Available at: [Link]
-
Kiper, R. A. "Properties of substance: 9H-fluoren-9-one." Available at: [Link]
-
PubChem, National Institutes of Health. "Fluorenone." Available at: [Link]
-
Acree Jr., W. E. (2005). "Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents." Fluid Phase Equilibria. Available at: [Link]
-
Cheméo. "Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9)." Available at: [Link]
-
Ataman Kimya. "FLUORENE." Available at: [Link]
Sources
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- 2. mt.com [mt.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Technical Support Center: Synthesis of Dichlorinated Fluorenones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of dichlorinated fluorenones. This guide, designed by and for chemical synthesis professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the preparation of these important chemical intermediates. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about deeply understanding the underlying chemical principles to overcome the inevitable experimental hurdles. This resource is structured to provide not only solutions but also the rationale behind them, empowering you to optimize your synthetic routes and achieve high purity and yield.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of dichlorinated fluorenones, providing concise, expert-backed answers to get you started.
1. What are the most common synthetic routes to dichlorinated fluorenones?
There are two primary and well-established routes for the synthesis of dichlorinated fluorenones:
-
Route A: Oxidation of Dichlorofluorene: This method involves the initial synthesis of a dichlorinated fluorene intermediate, which is then oxidized to the corresponding fluorenone. A common approach is the chlorination of fluorene using an agent like sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as glacial acetic acid, followed by oxidation of the resulting 2,7-dichlorofluorene.[1][2]
-
Route B: Intramolecular Friedel-Crafts Cyclization: This is a convergent approach where a substituted biphenyl precursor undergoes an intramolecular cyclization to form the fluorenone core. A typical precursor is a 2-aroyl-dichlorobiphenyl, often in the form of a carboxylic acid or acyl chloride, which cyclizes in the presence of a strong acid or Lewis acid catalyst like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[3]
2. I'm seeing a mixture of chlorinated fluorenes after my initial chlorination step. Is this normal?
Yes, achieving selective monochlorination or dichlorination of the fluorene ring can be challenging. The fluorene nucleus is activated towards electrophilic aromatic substitution, and it's common to obtain a mixture of mono-, di-, and even tri-chlorinated products. The substitution pattern is directed by the existing ring system. For instance, the 2 and 7 positions are often preferentially chlorinated.
3. Why is my Friedel-Crafts cyclization yield so low?
Low yields in intramolecular Friedel-Crafts acylations can stem from several factors:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your starting materials or solvent will deactivate the catalyst.
-
Substrate Purity: Impurities in your dichlorobiphenyl precursor can interfere with the reaction.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side reactions.
-
Steric Hindrance: The substitution pattern on the biphenyl ring can sterically hinder the intramolecular cyclization.
4. What are the yellow/brown impurities in my crude product?
These are often byproducts from side reactions. In Friedel-Crafts reactions, these can include polymeric materials or products of intermolecular reactions. If your starting material was an acyl chloride, residual starting material or its hydrolysis product (the carboxylic acid) could also be present. In oxidation reactions, incomplete oxidation can leave behind the starting dichlorofluorene.
II. Troubleshooting Guide: Side Reactions & Purification
This in-depth guide addresses specific problems you may encounter, providing detailed explanations of the underlying chemistry and actionable protocols to resolve them.
Issue 1: Formation of Isomeric Byproducts
Question: My NMR/GC-MS analysis shows multiple dichlorofluorenone isomers. How can I control the regioselectivity and separate the isomers?
Expert Analysis:
The formation of isomers is a common challenge, particularly in the intramolecular Friedel-Crafts cyclization (Route B). The regioselectivity of the ring closure is dictated by the electronic and steric effects of the substituents on the biphenyl ring. For example, in the cyclization of a 4,4'-dichloro-2-biphenylcarbonyl chloride, the acylium ion can attack either of the two available positions on the second chlorinated phenyl ring, potentially leading to a mixture of dichlorofluorenone isomers.
Troubleshooting Protocol:
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. While AlCl₃ is a strong and common catalyst, milder Lewis acids or Brønsted acids might offer better control in some cases. Experimenting with catalysts like FeCl₃ or solid acid catalysts could be beneficial.[4]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Non-polar solvents are typically used for Friedel-Crafts reactions.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity by favoring the thermodynamically more stable product.
Purification Strategy: Separating Dichlorofluorenone Isomers
Separating dichlorofluorenone isomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This is often the most effective method for separating isomers on a larger scale. The key is to find a solvent system where the solubility difference between the isomers is maximized.
Solvent System Comments Ethanol/Water A good starting point for many organic compounds. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[5][6] Toluene/Hexane Another common solvent pair. Toluene is a good solvent for aromatic compounds, and hexane acts as an anti-solvent.[6] Glacial Acetic Acid Can be an effective solvent for recrystallizing fluorene derivatives. -
Column Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography can be employed.
Stationary Phase Mobile Phase (Eluent) Elution Order Prediction Silica Gel Hexane/Ethyl Acetate gradient Less polar isomers will elute first. The polarity will depend on the specific substitution pattern and the overall dipole moment of the molecule. Alumina Dichloromethane/Hexane gradient Alumina can offer different selectivity compared to silica gel and is worth trying if silica gel fails to provide adequate separation. Pro-Tip: Before running a large-scale column, always optimize the separation conditions using Thin Layer Chromatography (TLC) with different solvent systems to find the one that gives the best separation of your isomers.[7]
Issue 2: Over-Chlorination and Other Chlorinated Impurities
Question: I'm observing products with more than two chlorine atoms in my mass spectrum. How can I prevent this?
Expert Analysis:
Over-chlorination is a common side reaction when using strong chlorinating agents like sulfuryl chloride. The fluorene ring system, even when dichlorinated, can still be susceptible to further electrophilic substitution, leading to the formation of trichloro- or even tetrachloro-fluorenones.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than the required number of equivalents. It's often better to have a slightly incomplete reaction and recover some starting material than to deal with over-chlorinated byproducts, which can be difficult to remove.
-
Reaction Temperature: Perform the chlorination at a low temperature to decrease the reaction rate and improve selectivity.
-
Choice of Chlorinating Agent: If sulfuryl chloride is too reactive, consider using a milder chlorinating agent.
Workflow for Minimizing Over-Chlorination:
Caption: Workflow to mitigate over-chlorination.
Issue 3: Incomplete Cyclization and Starting Material Contamination
Question: My final product is contaminated with the uncyclized dichlorobiphenyl carboxylic acid (or its corresponding acyl chloride). How do I drive the reaction to completion?
Expert Analysis:
Incomplete cyclization in a Friedel-Crafts reaction is often a sign of insufficient catalyst activity or suboptimal reaction conditions. The dichlorobiphenyl carboxylic acid itself can be a challenging substrate for cyclization and is often converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the cyclization step.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and starting materials. Moisture will quench the Lewis acid catalyst.
-
Catalyst Loading: Ensure you are using a sufficient amount of the Lewis acid catalyst. For Friedel-Crafts acylations, stoichiometric amounts of AlCl₃ are often required because the catalyst complexes with the product ketone.
-
Increase Reaction Temperature/Time: If the reaction is sluggish, gradually increasing the temperature or extending the reaction time may be necessary. Monitor the progress by TLC to avoid decomposition.
-
Activate the Carboxylic Acid: If you are starting from the carboxylic acid, converting it to the acyl chloride before the cyclization step will significantly increase its reactivity.
Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dichlorobiphenyl carboxylic acid in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) to the suspension at room temperature.
-
Gently warm the reaction mixture to reflux and stir for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride can often be used directly in the subsequent Friedel-Crafts cyclization step.
Issue 4: Hydrolysis of Acyl Chloride Intermediate
Question: During the workup of my Friedel-Crafts reaction, I seem to be regenerating the starting carboxylic acid. How can I prevent this?
Expert Analysis:
This issue arises from the hydrolysis of the unreacted acyl chloride intermediate during the aqueous workup.[8][9] Acyl chlorides are highly reactive towards water and will readily convert back to the corresponding carboxylic acid.
Troubleshooting Protocol:
-
Ensure Complete Reaction: Before quenching the reaction, ensure that all the acyl chloride has been consumed. This can be monitored by TLC or by taking a small aliquot of the reaction mixture, quenching it, and analyzing it by ¹H NMR.
-
Anhydrous Workup: If possible, consider a non-aqueous workup. This might involve filtering off the catalyst complex and then removing the solvent under reduced pressure. However, this is often not practical.
-
Careful Quenching: When quenching the reaction with water or acid, do so at a low temperature (e.g., by pouring the reaction mixture onto ice). This will slow down the rate of hydrolysis of any remaining acyl chloride.
-
Extraction pH: During the extractive workup, washing with a basic solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, making it water-soluble and allowing for its separation from the desired dichlorofluorenone product which will remain in the organic layer.
Reaction Pathway Diagram: Hydrolysis Side Reaction
Caption: Desired cyclization vs. undesired hydrolysis.
III. References
-
CN105001044A - Synthesis method of 2,7-dichlorofluorene. (URL not available)
-
CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents.
-
Friedel–Crafts acylation of biphenyl with anhydrides - ResearchGate. [Link]
-
Friedel-Crafts reaction - Wikipedia. [Link]
-
Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Combined NMR and Molecular Mechanics Study of the Isomers Formed in the Reaction of Dichloro(1,4-diazacycloheptane)platinum(II) with the Dinucleotide d(GpG) - Macquarie University. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [Link]
-
NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed. [Link]
-
Synthesis of 2′,7′-Dichlorofluorescein Hydrazide Derivatives as Potential Fluorescent Sensors - FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Recrystallization. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Column chromatography. [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
"Novel Process For The Preparation Of 2,7 Dichlorofluorene" - Quick Company. [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
-
Formation of chloroform and other chlorinated byproducts by chlorination of triclosan-containing antibacterial products - PubMed. [Link]
-
Formation of Chloroform and Chlorinated Organics by Free-Chlorine-Mediated Oxidation of Triclosan - PubMed. [Link]
-
Formation of Chloroform and Other Chlorinated Byproducts by Chlorination of Triclosan-Containing Antibacterial Products | Request PDF - ResearchGate. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
Technical Support Center: Optimizing Reaction Conditions for Fluorenone Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of fluorenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-proven insights to navigate the common challenges encountered during the synthesis of these versatile compounds. Fluorenones are crucial building blocks in materials science and medicinal chemistry, and achieving optimal reaction conditions is paramount for high yield and purity.[1][2] This resource is structured to provide direct answers to specific experimental issues, moving beyond simple protocols to explain the "why" behind the "how."
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorenone derivatives, offering potential causes and actionable solutions.
Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura cross-coupling to synthesize a substituted fluorenone, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings for fluorenone synthesis are a frequent challenge. The issue often lies in one or more of the following areas: catalyst activity, reaction conditions, or substrate reactivity.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may be poisoned or not activated. The choice of ligand is also critical for catalytic turnover. | - Catalyst Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). - Catalyst Loading: Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). - Pre-catalyst Activation: If using a pre-catalyst, ensure proper activation conditions are met. |
| Ineffective Base | The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate. | - Base Screening: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one is not working, try another. Cs₂CO₃ is often more effective for challenging couplings. - Base Solubility: Ensure the base is sufficiently soluble in the chosen solvent system. The addition of water can sometimes improve the solubility and efficacy of inorganic bases. |
| Sub-optimal Solvent | The solvent system affects the solubility of reactants and the stability of the catalytic species. | - Solvent Screening: Toluene, dioxane, and DMF are common solvents. A mixture of an organic solvent with water (e.g., Toluene/H₂O) is often beneficial for the solubility of the base and boronic acid. |
| Incorrect Temperature | The reaction may require a specific temperature range for optimal catalytic activity and to overcome the activation energy barrier. | - Temperature Optimization: Gradually increase the reaction temperature. Most Suzuki couplings for fluorenone derivatives proceed well between 80-120 °C.[1] Monitor for decomposition at higher temperatures. |
| Poor Quality Reagents | Impurities in the aryl halide or boronic acid can inhibit the catalyst. Boronic acids can degrade over time. | - Reagent Purity: Use freshly purified aryl halides and high-purity boronic acids. Check the quality of the boronic acid by NMR. |
Workflow for Troubleshooting Low Yield in Suzuki Coupling:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Question: My Friedel-Crafts acylation to produce a fluorenone derivative is resulting in a complex mixture of products and a low yield of the desired ketone. What is going wrong?
Answer:
Friedel-Crafts acylations can be challenging due to several limitations, including substrate deactivation, catalyst complexation, and potential side reactions.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Substrate Deactivation | If your aromatic starting material has strongly electron-withdrawing groups, it will be too deactivated for Friedel-Crafts acylation.[5] | - Alternative Synthesis: Consider a different synthetic route, such as a palladium-catalyzed carbonylation or an intramolecular cyclization of a biaryl carboxylic acid.[6] |
| Catalyst Stoichiometry | The Lewis acid catalyst (e.g., AlCl₃) complexes with the acyl chloride and the resulting ketone product. Insufficient catalyst will lead to an incomplete reaction. | - Molar Ratio: Use at least a stoichiometric amount of the Lewis acid. For substrates containing other Lewis basic functional groups, an excess of the catalyst is often required. |
| Carbocation Rearrangement (for Alkylation) | While less common in acylation, if you are performing a Friedel-Crafts alkylation prior to oxidation to the fluorenone, carbocation rearrangements can lead to isomeric products.[5] | - Use Acylation: Friedel-Crafts acylation followed by reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) avoids rearrangements.[7] |
| Side Reactions | The highly reactive conditions can lead to polysubstitution or other unwanted reactions. | - Control Temperature: Run the reaction at a lower temperature to improve selectivity. - Inverse Addition: Add the aromatic substrate to the mixture of the acyl chloride and Lewis acid to maintain a low concentration of the activated aromatic ring. |
Formation of Side Products
Question: I am synthesizing a fluorenone derivative via oxidation of the corresponding fluorene, but I am getting a significant amount of a byproduct that I suspect is a 9-substituted fluorene. How can I prevent this?
Answer:
The C9 position of the fluorene ring is highly acidic and prone to substitution, which can compete with the desired oxidation to the fluorenone.[8][9]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | The use of a strong base can deprotonate the C9 position, making it susceptible to reaction with electrophiles present in the reaction mixture. | - Milder Base: If possible, use a milder base or a phase-transfer catalyst system which can facilitate the reaction under less harsh conditions.[10] - Controlled Addition: Add the base slowly to the reaction mixture to avoid a high instantaneous concentration. |
| Presence of Electrophiles | Impurities in the starting materials or solvents, or byproducts from the reaction itself, can act as electrophiles. | - High Purity Reagents: Use highly purified starting materials and anhydrous solvents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Over-oxidation or Degradation | In some cases, the desired fluorenone product can undergo further reactions under the oxidative conditions. | - Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it as soon as the starting material is consumed. - Lower Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for the synthesis of fluorenone derivatives?
A1: The choice of solvent is highly dependent on the specific reaction. For palladium-catalyzed couplings, toluene, dioxane, and DMF are common choices.[3] For oxidations of fluorenes, dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used.[11][12] The polarity of the solvent can influence the reaction rate and selectivity, and in some cases, a mixture of solvents may be optimal.[13][14]
Q2: How can I purify my fluorenone derivative if column chromatography is not effective?
A2: If your fluorenone derivative is difficult to purify by column chromatography, consider the following alternatives:
-
Recrystallization: This is a powerful technique if you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
-
Trituration: Suspending the crude product in a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be an effective purification method.
-
Preparative TLC or HPLC: For small-scale purifications of challenging mixtures, these chromatographic techniques offer higher resolution than standard column chromatography.
Q3: What are the key characterization techniques for fluorenone derivatives?
A3: A combination of spectroscopic methods is essential for confirming the structure and purity of fluorenone derivatives.[15][16]
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure.
-
FTIR Spectroscopy: The characteristic carbonyl (C=O) stretch of the fluorenone core is a key diagnostic peak, typically appearing around 1710-1720 cm⁻¹.
-
UV-Vis Spectroscopy: Useful for studying the electronic properties of the conjugated system.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the synthesis of an aryl-substituted fluorenone.
-
Reaction Setup: To an oven-dried Schlenk flask, add the fluorenone-containing aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent (e.g., toluene/H₂O 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship for Protocol Optimization:
Caption: Interplay of components and parameters in fluorenone synthesis.
Protocol 2: Oxidation of Fluorene to Fluorenone
This protocol outlines a general method for the synthesis of fluorenone from fluorene.
-
Dissolution: In a round-bottom flask, dissolve fluorene (1.0 eq) in a suitable solvent (e.g., DMSO).[11]
-
Catalyst Addition: Add the catalyst (e.g., NaOH or KOH) to the solution.[11][12]
-
Oxidation: While stirring vigorously, bubble air or oxygen through the reaction mixture.
-
Temperature Control: Maintain the reaction at a specific temperature (e.g., 40-80 °C) and monitor the progress by TLC.[11]
-
Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude fluorenone can be further purified by recrystallization or column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Maximizing the Purity of Fluorene Derivatives for Electronic Applications.
- Singh, P., et al. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect.
- Kim, S., et al. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI.
- Organic Chemistry Portal. (n.d.). Fluorenone synthesis.
- Farooq, M. U., et al. (2024). Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Scientific Reports.
- Farooq, M. U., et al. (2024). (PDF) Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). ResearchGate.
- Scilit. (2025). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy.
- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of Fluorene-9-malononitrile Derivatives.
- Benchchem. (n.d.). Side reactions to avoid in the synthesis of methyl 9H-fluorene-4-carboxylate.
- JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application.
- Jana, C. K., et al. (2025). One-pot Modular Synthesis of Hydroquinolines, Hydrofluorenones, and Aryl Fluorenones. CHEM-EUR J.
- The Organic Chemistry Tutor. (2017, July 5). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems [Video]. YouTube.
- PubMed. (n.d.). Synthetic routes to fluorenone, indenopyirdine, 4h-naphtho[2,1-b]pyrans and pyridine derivatives.
- ResearchGate. (n.d.). Chemical structures of the fluorenone derivatives developed in this study.
- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.
- Abu-Aisha, K. A., et al. (2025). (PDF) Solvents effect on n→π* and π→π* transition of 9-fluorenone. ResearchGate.
- ResearchGate. (2025). Solvents effect on nπand π* transition of 9- fluorenone*.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
- ResearchGate. (2025). Excited-state properties of fluorenones: Influence of substituents, solvent and macrocyclic encapsulation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.
- OpenBU. (2011). Borohydride Reduction of Fluorenone.
- Wang, L., et al. (2011). Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Green Chemistry.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Boron-pharm. (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis.
- Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations.
- Reddit. (2012, November 14). Describe how you can purify a sample of 9-fluorenone from an impurity that is insoluble in n- hexane. r/chemhelp.
- The Organic Chemist. (2019, December 15). Fluorene to Fluorenone Chromatography + Phase Transfer Catalyst EXPLAINED [Video]. YouTube.
- Zhang, Y., et al. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. Chemical Society Reviews.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Patent 1253129. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- Chemistry university. (2021, April 9). Reduction of 9-Fluorenone [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 9-Fluorenone in Modern Organic Synthesis.
- ResearchGate. (n.d.). Multi-step procedure for the synthesis of fluorenones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorenone synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. youtube.com [youtube.com]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-9H-fluoren-9-one and its Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the purification of 2,4-Dichloro-9H-fluoren-9-one. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower researchers in achieving high-purity compounds essential for drug development and other advanced applications.
Understanding the Challenge: The Problem of Isomeric Impurities
The primary challenge in obtaining pure 2,4-Dichloro-9H-fluoren-9-one lies in the formation of closely related isomers during its synthesis. The synthetic routes, whether through direct chlorination of 9-fluorenone or via cyclization of a dichlorinated biphenyl precursor, can lead to a mixture of dichlorofluorenone isomers. These isomers often possess very similar physical and chemical properties, making their separation a non-trivial task.
The most common and challenging impurity to separate from the desired 2,4-dichloro isomer is 2,7-dichloro-9-fluorenone . The similar polarity and molecular weight of these isomers necessitate carefully optimized purification protocols.
Troubleshooting and FAQs
This section addresses specific issues that researchers may encounter during the purification of 2,4-Dichloro-9H-fluoren-9-one.
Q1: My crude product is a mixture of isomers. What is the best initial approach for purification?
A1: For a mixture of dichlorofluorenone isomers, a multi-step purification strategy is often the most effective approach.
-
Step 1: Recrystallization. This is an excellent initial step for enriching the desired isomer, especially if there is a significant difference in the melting points and solubilities of the isomers.
-
Step 2: Column Chromatography. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.
-
Step 3: High-Performance Liquid Chromatography (HPLC). For achieving the highest purity, especially for analytical standards or final drug compounds, preparative HPLC may be necessary.
Q2: I am struggling with recrystallization. The isomers seem to co-crystallize. What can I do?
A2: Co-crystallization is a common problem when dealing with closely related isomers. Here are several strategies to overcome this:
-
Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dichlorofluorenones, consider solvents of varying polarities. A good starting point is to test alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene). Solvent mixtures, such as ethanol/water or hexane/ethyl acetate, can also be very effective in fine-tuning the solubility differential between the isomers.
-
Slow Cooling: Rapid cooling often traps impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then gradually lower the temperature further using an ice bath or refrigerator.
-
Seeding: If you have a small amount of pure 2,4-Dichloro-9H-fluoren-9-one, you can "seed" the cooling solution with a few crystals. This can promote the selective crystallization of the desired isomer.
-
Fractional Crystallization: This technique involves multiple recrystallization steps. The first crop of crystals will be enriched in the less soluble isomer. The mother liquor can then be concentrated and cooled to yield subsequent crops of crystals with varying isomer ratios.
Q3: My column chromatography separation is not providing baseline resolution between the isomers. How can I improve it?
A3: Achieving baseline separation of isomers by column chromatography requires careful optimization of several parameters:
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar organic compounds. If silica gel does not provide adequate separation, consider using alumina, which can offer different selectivity.
-
Mobile Phase (Eluent): The choice of eluent is crucial. For dichlorofluorenones, a good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The key is to find a solvent system where the isomers have different affinities for the stationary phase, resulting in different elution times.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of closely eluting compounds.
-
Column Dimensions and Packing: A longer and narrower column generally provides better resolution. Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
Q4: How can I effectively monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of your dichlorofluorenone isomers.
-
Developing a TLC Method: Before attempting a column chromatography separation, it is essential to develop a TLC method that shows good separation between the isomers. The solvent system that gives good separation on TLC is often a good starting point for the mobile phase in column chromatography.
-
Monitoring Fractions: When running a column, collect multiple small fractions and analyze each by TLC to determine which fractions contain the pure desired isomer.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 2,4-Dichloro-9H-fluoren-9-one. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude dichlorofluorenone mixture. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold. Test a range of solvents and solvent mixtures (e.g., ethanol, acetone, toluene, ethanol/water, hexane/ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Analyze the product by TLC or HPLC to confirm the absence of isomeric impurities.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the separation of dichlorofluorenone isomers using silica gel column chromatography.
-
TLC Analysis: Develop a TLC solvent system that provides good separation between 2,4-dichloro-9-fluorenone and its isomers. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect small fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 2,4-dichloro-9-fluorenone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes the key physical properties of the target compound and its most common isomer. This data is essential for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dichloro-9H-fluoren-9-one | C₁₃H₆Cl₂O | 249.10 | Not available |
| 2,7-Dichloro-9H-fluoren-9-one | C₁₃H₆Cl₂O | 249.10 | 192-194[1] |
Visualization of the Purification Workflow
The following diagram illustrates a logical workflow for the purification of 2,4-Dichloro-9H-fluoren-9-one.
Caption: A decision-making workflow for the purification of 2,4-Dichloro-9H-fluoren-9-one.
Conclusion
The purification of 2,4-Dichloro-9H-fluoren-9-one from its isomers is a challenging but achievable task. A systematic approach involving careful selection of purification techniques, optimization of experimental parameters, and diligent monitoring of purity is essential for success. This guide provides a foundational framework to assist researchers in navigating these challenges and obtaining the high-purity material required for their scientific endeavors. The lack of a reported melting point for the target 2,4-dichloro isomer in readily accessible databases underscores the importance of thorough in-lab characterization during the purification process.
References
Sources
Technical Support Center: Purification of 2,4-Dichloro-9H-fluoren-9-one
Welcome to the technical support guide for the purification of 2,4-Dichloro-9H-fluoren-9-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this key chemical intermediate.
Troubleshooting & FAQs
This section addresses specific challenges in a question-and-answer format, providing both the "how" and the "why" behind each experimental choice to ensure a robust and reproducible purification process.
Question 1: What are the most likely impurities in my crude 2,4-Dichloro-9H-fluoren-9-one sample?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, 2,4-Dichloro-9H-fluoren-9-one is synthesized via the oxidation of 2,4-dichlorofluorene, which itself is prepared by the chlorination of 9H-fluorene. Therefore, impurities often arise from incomplete reactions or side reactions at each stage.
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Likely Origin |
| Unreacted Starting Material | 2,4-Dichlorofluorene | Incomplete oxidation of the C9 methylene bridge. |
| Precursor Impurity | 9H-Fluorene | Carried over from an incomplete initial chlorination step.[1] |
| Over-Chlorination Products | e.g., 2,4,7-Trichlorofluoren-9-one | Non-selective chlorination leading to additional chlorine atoms on the aromatic rings.[1] |
| Isomeric Impurities | e.g., 2,7-Dichlorofluoren-9-one | Formation of different dichlorinated isomers during the initial chlorination of fluorene.[1][2] |
| Residual Reagents/Catalysts | Inorganic salts, acids | Remnants from the synthesis and work-up steps. |
Understanding these potential contaminants is the first step in designing an effective purification strategy. The presence of the unoxidized precursor (2,4-dichlorofluorene) is particularly common and requires a separation technique that can differentiate based on the polarity difference between a ketone and a hydrocarbon.
Question 2: My initial analysis (TLC, ¹H NMR) shows a mixture of compounds. What is the most robust purification workflow?
Answer: A multi-step approach is often necessary to achieve high purity (>99.5%). The optimal workflow depends on the nature and quantity of the impurities. A highly effective general strategy involves a primary purification by recrystallization followed by a secondary, more rigorous purification using column chromatography if needed.
Below is a logical workflow to guide your purification process.
Caption: General purification workflow for 2,4-Dichloro-9H-fluoren-9-one.
This workflow ensures that you efficiently remove the bulk of impurities via recrystallization, a less labor-intensive technique, before resorting to the more demanding process of column chromatography for trace or structurally similar impurities.
Question 3: How do I perform an effective recrystallization for this compound?
Answer: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product. The key is to select a solvent (or solvent system) in which 2,4-Dichloro-9H-fluoren-9-one is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Causality Behind Solvent Choice: This temperature-dependent solubility differential is the driving force of recrystallization. Upon cooling a hot, saturated solution, the solubility of the target compound decreases dramatically, forcing it to crystallize out of the solution. Impurities, being present in much lower concentrations, ideally remain dissolved. 9-fluorenone is known to be soluble in various organic solvents like alcohols and aromatic hydrocarbons, while being insoluble in water.[3][4]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of your crude material in small amounts of various solvents. Good starting candidates are ethanol, isopropanol, or a toluene/hexane mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point with gentle swirling or stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Expert Tip: Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before crystallization begins.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Question 4: Recrystallization failed to remove a key impurity. How do I design a column chromatography protocol?
Answer: Column chromatography is the method of choice for separating compounds with similar solubility but different polarities.[5] The unoxidized starting material, 2,4-dichlorofluorene, is significantly less polar than the product, 2,4-Dichloro-9H-fluoren-9-one, due to the presence of the polar ketone group in the product. This polarity difference is the basis for their separation on a polar stationary phase like silica gel.[6][7]
Principle of Separation: In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase (eluent) is nonpolar. The more polar compound (2,4-Dichloro-9H-fluoren-9-one) will have a stronger affinity for the stationary phase and will therefore travel down the column more slowly. The less polar impurity (2,4-dichlorofluorene) will elute first.[6]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent system that gives good separation between your product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).
-
Securely clamp a chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add this solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with the nonpolar solvent (or the optimized TLC solvent system).
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
-
Fraction Pooling & Evaporation:
-
Once the separation is complete, pool the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2,4-Dichloro-9H-fluoren-9-one.
-
Suggested Starting Eluent Systems:
| Eluent System | Ratio (v/v) | Target Impurity |
| Hexane / Ethyl Acetate | 95:5 to 90:10 | Unreacted 2,4-dichlorofluorene |
| Petroleum Ether / Dichloromethane | 80:20 to 70:30 | Isomeric and over-chlorinated impurities |
Question 5: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is essential to confirm both the purity and the structural identity of your 2,4-Dichloro-9H-fluoren-9-one.
-
Purity Assessment:
-
HPLC/GC: High-Performance Liquid Chromatography or Gas Chromatography provides quantitative data on purity, ideally showing a single major peak corresponding to your product. Methods have been described that achieve >99.2% purity for similar fluorenone products.[8]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
-
Identity Confirmation:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical structure, confirming the arrangement of protons and carbons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This is useful for confirming the presence of key functional groups, particularly the characteristic strong absorbance of the carbonyl (C=O) group of the ketone.
-
Troubleshooting Decision Tree
Use this decision tree to select the appropriate purification strategy based on your initial sample analysis.
Caption: Decision tree for selecting a purification method.
References
- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google P
- JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google P
- CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google P
- CN102391087A - Preparation method of 9-fluorenone - Google P
-
A Strategic Approach For Csp3-H Functionalization of 9H- Fluorene: A Acceptorless Dehydrogenation and. [Link]
-
Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents - ResearchGate. [Link]
-
Novel Process For The Preparation Of 2,7 Dichlorofluorene - Quick Company. [Link]
-
Separating Fluorine and 9-fluroenone with TLC and Column Chromatography - Odinity. [Link]
-
Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K | Journal of Chemical & Engineering Data - ACS Publications. [Link]
- CN103224441A - Crystallization method for fluorene purification - Google P
-
Column Chromatography - Chemistry at Winthrop University. [Link]
-
FLUORENE - Ataman Kimya. [Link]
- CN104030906A - Method for preparing 9-fluorenone by liquid-phase oxidation - Google P
-
2,7-Dichloro-4-(chloroacetyl)fluorene - PMC - NIH. [Link]
-
Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine - ResearchGate. [Link]
-
study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. [Link]
-
Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC - NIH. [Link]
-
Fluorenone - Wikipedia. [Link]
-
Borohydride Reduction of Fluorenone - OpenBU. [Link]
-
Column Chromatography and TLC Lab Analysis - Odinity. [Link]
-
9H-fluoren-9-one. [Link]
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- 6. odinity.com [odinity.com]
- 7. odinity.com [odinity.com]
- 8. CN102391087A - Preparation method of 9-fluorenone - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Integrity of 2,4-Dichloro-9H-fluoren-9-one in Experimental Settings
Welcome to the technical support center for 2,4-Dichloro-9H-fluoren-9-one. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent its degradation and ensure the reliability of your results. The information herein is synthesized from established chemical principles and available literature on fluorenones and halogenated aromatic compounds.
Introduction to the Stability of 2,4-Dichloro-9H-fluoren-9-one
2,4-Dichloro-9H-fluoren-9-one is a halogenated aromatic ketone, a class of compounds known for its utility in organic synthesis and materials science. However, the very features that make it a valuable reagent—the electron-withdrawing nature of the chlorine atoms and the conjugated ketone system—also render it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.
This guide will address the most common questions and issues encountered during the handling, storage, and use of 2,4-Dichloro-9H-fluoren-9-one, providing both preventative measures and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2,4-Dichloro-9H-fluoren-9-one?
A1: The degradation of 2,4-Dichloro-9H-fluoren-9-one is primarily influenced by four factors:
-
Light (Photodegradation): Aromatic ketones, including fluorenones, are often photosensitive. Exposure to ultraviolet (UV) and even visible light can excite the molecule, leading to the formation of reactive species that can undergo various reactions, including dimerization and oxidation.[1]
-
pH (Hydrolysis and Base-Catalyzed Degradation): The compound's stability can be compromised under both acidic and, more significantly, basic conditions. The presence of strong bases can facilitate nucleophilic attack on the carbonyl carbon or other parts of the aromatic system.[2]
-
Temperature (Thermal Degradation): Like most organic molecules, elevated temperatures can provide the necessary activation energy for decomposition reactions.
-
Reactive Chemicals (Incompatibility): Strong oxidizing agents, reducing agents, and potent nucleophiles can react with and degrade the molecule.
Q2: How can I visually identify if my sample of 2,4-Dichloro-9H-fluoren-9-one has degraded?
A2: While a definitive assessment requires analytical techniques, visual inspection can offer initial clues. A pure sample of 2,4-Dichloro-9H-fluoren-9-one should be a crystalline solid of a specific color (typically yellow). Any significant change in color, such as darkening or the appearance of discoloration, may indicate the presence of degradation products. The formation of clumps or a change in the physical state (e.g., becoming oily) are also red flags. However, it is crucial to understand that significant degradation can occur without any obvious visual change.
Q3: What are the ideal storage conditions for 2,4-Dichloro-9H-fluoren-9-one?
A3: To maximize the shelf-life of 2,4-Dichloro-9H-fluoren-9-one, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, ideally at 2-8 °C.
-
Light: Protect from light by storing in an amber glass vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermally induced degradation. |
| Light | In the dark (amber vial) | Prevents photodegradation.[1] |
| Atmosphere | Inert (Argon, Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed | Prevents hydrolysis from atmospheric moisture. |
Q4: Which solvents are recommended for dissolving 2,4-Dichloro-9H-fluoren-9-one, and which should be avoided?
A4: The choice of solvent is critical for maintaining the stability of 2,4-Dichloro-9H-fluoren-9-one in solution.
-
Recommended Solvents: Aprotic, non-nucleophilic solvents are generally preferred. These include:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Tetrahydrofuran (THF) - Note: Ensure THF is free of peroxides.
-
Acetonitrile
-
Dimethylformamide (DMF) - Use high-purity, anhydrous DMF.
-
-
Solvents to Use with Caution:
-
Protic solvents (e.g., alcohols like methanol and ethanol): While the compound may be soluble, these can act as nucleophiles, especially in the presence of a base. If their use is unavoidable, solutions should be prepared fresh and used promptly.
-
-
Solvents to Avoid:
-
Aqueous solutions, especially if not pH-controlled: The compound is poorly soluble in water, and the presence of water can lead to hydrolysis, particularly at non-neutral pH.
-
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common degradation-related issues during your experiments.
Issue 1: Unexpected Side Products in a Reaction
Symptoms:
-
TLC or LC-MS analysis of your reaction mixture shows multiple unexpected spots or peaks.
-
The yield of your desired product is significantly lower than expected.
-
The isolated product is difficult to purify.
Possible Cause: Degradation of 2,4-Dichloro-9H-fluoren-9-one under the reaction conditions.
Troubleshooting Steps:
-
Analyze Your Reaction Conditions:
-
Base: Are you using a strong base (e.g., hydroxides, alkoxides)? The fluorenone system can be susceptible to nucleophilic attack under strongly basic conditions. Consider using a weaker, non-nucleophilic base if possible.
-
Temperature: Are you running the reaction at a high temperature for an extended period? This could be causing thermal decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Light: Is your reaction vessel exposed to ambient or direct light? Aromatic ketones can be photocatalysts for side reactions. Protect your reaction from light by wrapping the glassware in aluminum foil.[1]
-
-
Run a Control Experiment:
-
Set up a control reaction containing 2,4-Dichloro-9H-fluoren-9-one and all other reagents except for your primary reactant.
-
Run this control under the same conditions as your main experiment.
-
Analyze the control mixture by TLC or LC-MS at various time points. If you observe the formation of the same unexpected spots/peaks, this confirms that your starting material is degrading under the reaction conditions.
-
Preventative Measures:
-
Always use freshly purified 2,4-Dichloro-9H-fluoren-9-one.
-
Degas your solvents, especially if your reaction is sensitive to oxygen.
-
Conduct reactions under an inert atmosphere.
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
You are running the same reaction on different days and obtaining different results (e.g., varying yields, different side products).
-
A previously reliable protocol is now failing.
Possible Cause: Degradation of your stock of 2,4-Dichloro-9H-fluoren-9-one during storage.
Troubleshooting Steps:
-
Assess the Purity of Your Starting Material:
-
Obtain an analytical sample from your stock bottle.
-
Analyze its purity using a suitable technique such as HPLC, GC-MS, or NMR spectroscopy.
-
Compare the results to the certificate of analysis or to data from a freshly opened bottle.
-
-
Review Your Storage Practices:
-
Is the compound stored according to the recommendations in the FAQ section (cool, dark, inert atmosphere)?
-
Has the container been opened frequently, potentially exposing it to air and moisture? Consider aliquoting the compound into smaller, single-use vials.
-
Workflow for Purity Assessment:
Caption: Workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 2,4-Dichloro-9H-fluoren-9-one under controlled conditions to understand its stability profile. This is a standard practice in the pharmaceutical industry.[3][4]
Objective: To identify potential degradation pathways and degradation products.
Materials:
-
2,4-Dichloro-9H-fluoren-9-one
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or, ideally, a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 2,4-Dichloro-9H-fluoren-9-one in methanol at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber according to ICH Q1B guidelines.[5]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Hypothetical Degradation Pathway:
Caption: Potential degradation pathways for 2,4-Dichloro-9H-fluoren-9-one.
References
-
Casellas, M., Grifoll, M., Bayona, J. M., & Solanas, A. M. (1997). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Applied and Environmental Microbiology, 63(3), 819–826. [Link]
-
Grifoll, M., Selifonov, S. A., & Chapman, P. J. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 60(7), 2438–2449. [Link]
-
Al-Saraier, M. O., Al-Qahtani, S. D., & El-Din, M. G. (2022). Effect of pH on degradation of fluorene using a solar photo-Fenton process. Water, 14(15), 2387. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Talath, S., & Dhaneshwar, S. (2017). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research, 51(4), 638-645. [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ramachandran, R., & Ramakrishnan, V. T. (2014). Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation. Photochemical & Photobiological Sciences, 13(8), 1169-1180. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 1-16. [Link]
-
LibreTexts. (2015). Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts. [Link]
-
World Health Organization. (1996). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO Technical Report Series, No. 863. [Link]
-
Egyptian Drug Authority. (2022). Guidelines on Stability Testing of Finished Pharmaceutical Products and Active Drug Substance. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 2,4-Dichloro-9h-fluoren-9-one
Welcome to the technical support center for the synthesis of 2,4-Dichloro-9h-fluoren-9-one. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting advice, and explain the fundamental principles behind our recommendations to ensure a successful and efficient scale-up.
The synthesis of substituted fluorenones is a critical step in the development of materials for electronics and pharmaceuticals.[1][2] The route we will focus on is the intramolecular Friedel-Crafts acylation, a robust and common method for forming the fluorenone core. This involves the acid-catalyzed cyclization of a 2-arylbenzoic acid derivative. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter.
Section 1: Synthesis Pathway & Core Principles (FAQs)
This section addresses fundamental questions about the chosen synthetic route and its underlying chemistry.
Q1: What is the most common and scalable synthetic route to 2,4-Dichloro-9h-fluoren-9-one?
Answer: The most reliable and scalable approach is the intramolecular Friedel-Crafts acylation of an activated 2-(2,4-dichlorophenyl)benzoic acid derivative, typically the acyl chloride. The general pathway involves two key stages:
-
Precursor Synthesis: Formation of 2-(2,4-dichlorophenyl)benzoic acid. This is often achieved via a Suzuki or similar cross-coupling reaction, which is beyond the scope of this specific guide but is a critical first step.
-
Cyclization: The carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which then undergoes intramolecular cyclization in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA) to form the ketone.[2][3]
The key advantage of this intramolecular route is the prevention of intermolecular side reactions, which can become a significant issue in scale-up operations.
Q2: Why is the Friedel-Crafts acylation preferred over other methods for scale-up?
Answer: Friedel-Crafts acylation offers several advantages for large-scale production:[4]
-
High Atom Economy: The reaction is a cyclization, meaning most atoms from the precursor are incorporated into the product.
-
Robustness: The reaction is generally high-yielding and tolerant of various functional groups, although the chloro-substituents are deactivating.
-
No Poly-acylation: Unlike Friedel-Crafts alkylation, the product of acylation is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic rings, preventing further unwanted reactions.[3][4] This self-limiting feature is crucial for achieving high purity on a large scale.
Q3: What are the expected yield and purity for this synthesis?
Answer: On a laboratory scale, yields for the cyclization step can often exceed 90%. However, when scaling up, it is more realistic to target a yield of 75-85% after purification. Purity of >99% is achievable with proper work-up and purification protocols, which we will discuss in detail.
Section 2: Troubleshooting the Cyclization Reaction
This section focuses on issues that arise during the core bond-forming reaction.
Q4: My reaction has stalled, and TLC/HPLC analysis shows a high percentage of unreacted starting material. What went wrong?
Answer: This is a common issue, often related to the catalyst or reaction conditions.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Inactive or Insufficient Catalyst | Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. On a large scale, the surface area exposed during transfer is greater, increasing the risk of deactivation. | Use fresh, unopened AlCl₃ from a reputable supplier. Handle it under an inert atmosphere (Nitrogen or Argon). Ensure at least 1.1 to 1.5 molar equivalents are used to account for minor deactivation and complexation with the product carbonyl. |
| Low Reaction Temperature | While the reaction is exothermic, insufficient initial temperature may prevent the reaction from reaching the necessary activation energy, especially with the deactivated aromatic rings. | Ensure the reaction mixture reaches the target temperature (often between 60-120°C, depending on the solvent). Use a jacketed reactor with precise temperature control. |
| Poor Mixing | In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete conversion. | Use an overhead stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure vigorous mixing and a homogenous reaction slurry. |
Q5: The crude product is a dark, tarry material instead of the expected yellow solid. What happened?
Answer: Dark coloration or tar formation is typically a sign of side reactions caused by excessive heat or catalyst activity.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Reaction Temperature Too High | Friedel-Crafts reactions can be highly exothermic. A runaway reaction can lead to charring and polymerization of the aromatic materials. This is a major scale-up hazard. | Control the rate of addition of the catalyst or reactant to manage the exotherm. Use a jacketed reactor with an efficient cooling system. For very large scales, consider a semi-batch process where the reactant is added portion-wise. |
| Incorrect Stoichiometry | Using a large excess of Lewis acid can sometimes promote unwanted side reactions and decomposition, particularly at elevated temperatures. | Carefully control the stoichiometry. Perform a small-scale optimization study to find the ideal catalyst loading before proceeding to the pilot scale. |
Workflow for Troubleshooting Low Conversion
Below is a logical workflow for diagnosing and solving issues of low conversion during the synthesis.
Caption: A decision tree for troubleshooting low reaction conversion.
Section 3: Work-up and Purification on a Larger Scale
Successfully scaling up a reaction is often determined by the feasibility of the work-up and purification.
Q6: The quenching step is extremely violent and difficult to control. How can I do this safely on a large scale?
Answer: The quench of a Friedel-Crafts reaction (hydrolysis of the aluminum chloride complex) is notoriously exothermic and releases HCl gas.[4] Direct addition of water is extremely dangerous at scale.
Protocol: Scaled-Up Quenching Procedure
-
Cool the Reactor: Before quenching, cool the reaction vessel to 0-5°C using the reactor jacket.
-
Prepare Quench Mixture: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. The acid prevents the precipitation of aluminum hydroxides, which can form messy gels that are difficult to filter.
-
Reverse Addition: VERY SLOWLY, transfer the reaction mixture from the reactor into the vigorously stirred ice/HCl slurry. This method, known as a "reverse quench," ensures that the bulk liquid is always cold and can absorb the heat generated.
-
Gas Scrubber: Ensure the quench vessel is vented to a caustic scrubber (e.g., a packed column with circulating NaOH solution) to neutralize the large volume of HCl gas that will be evolved.
Q7: My product has poor purity after recrystallization. HPLC shows a persistent impurity at a similar retention time. What could it be?
Answer: The most likely impurity is a regioisomer formed during the cyclization. The electrophilic attack can occur at two possible positions on the non-dichlorinated ring.
-
Expected Product: Cyclization occurs para to the dichlorophenyl group.
-
Isomeric Impurity: Cyclization occurs ortho to the dichlorophenyl group, leading to 1,3-Dichloro-9h-fluoren-9-one .
Why this happens: While the para-product is sterically favored, the ortho-position is still electronically activated. At higher temperatures or with very active catalysts, the amount of the kinetic ortho-product can increase.[5][6]
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature may improve selectivity for the desired para-isomer.
-
Purification Strategy: These isomers are often difficult to separate by simple recrystallization due to similar polarities and crystal packing.
-
Column Chromatography: While difficult on a very large scale, flash chromatography with a high-resolution silica gel is the most effective method for separation.[7]
-
Solvent Screening for Recrystallization: A systematic screening of solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Ethanol, Dichloromethane/Methanol) may reveal a system where the solubility difference between the two isomers is maximized.[7]
-
Analytical Method Comparison for Purity Analysis
| Method | Principle | Advantages for this Synthesis | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Excellent for resolving isomers. Provides accurate quantification of purity (e.g., >99.5%). | Requires method development; higher cost per sample. |
| GC-MS | Separation by boiling point followed by mass analysis. | Confirms molecular weight of product and impurities, aiding in identification. | Product may have a high boiling point, requiring high temperatures that could risk degradation. |
| TLC | Simple, rapid separation on a plate. | Excellent for in-process monitoring of reaction completion. Low cost.[8] | Not quantitative. May not have sufficient resolution to separate close-running isomers. |
Section 4: Safety and Handling at Scale
Scaling up introduces significant safety challenges that must be addressed proactively.
Q8: What are the primary safety hazards when scaling up this synthesis?
Answer:
-
Corrosive Reagents: Thionyl chloride, aluminum chloride, and concentrated HCl are all highly corrosive.[9] Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[10][11]
-
Exothermic Reactions: Both the Friedel-Crafts reaction and the quench are highly exothermic. A loss of cooling could lead to a runaway reaction, over-pressurization of the reactor, and vessel failure.
-
Toxic Gas Evolution: The reaction and quench steps produce large quantities of HCl gas. All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) with a dedicated scrubbing system.[4]
-
Solvent Handling: Large volumes of organic solvents present flammability and health risks. Use grounding straps to prevent static discharge and ensure adequate ventilation to avoid vapor accumulation.[12]
General Workflow for Safe Scale-Up
Caption: A simplified workflow for ensuring safety during process scale-up.
References
-
Scribd. (n.d.). 9-Fluorenone Reduction: Hazards & Safety. [Link]
-
Moodle@Units. (n.d.). 9-Fluorenone Safety Data Sheet. [Link]
-
Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. [Link]
-
NIH. (n.d.). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. [Link]
-
Wikipedia. (n.d.). Fluorenone. [Link]
-
Eurofins. (2023). Analytical Method Summaries. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]
-
Taylor & Francis. (n.d.). An Efficient Process for the Synthesis of Novel 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol with Excellent HPLC Purity. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]
-
Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. [Link]
-
Organic Syntheses. (n.d.). 2,4,5,7-tetranitrofluorenone. [Link]
-
Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. [Link]
-
YouTube. (2021). Reduction of 9-Fluorenone. [Link]
-
ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. [Link]
-
US FDA. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]
-
OECD. (n.d.). 2 Overview on PFAS analytical methods. [Link]
- Google Patents. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
- Google Patents. (n.d.).
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2,7 Dichlorofluorene. [Link]
-
RSC Publishing. (n.d.). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]
- Google Patents. (n.d.). CN103787858A - Method for preparing 9-fluorenone through fluorene.
-
Google Patents. (n.d.). United States Patent (19). [Link]
Sources
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 6. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
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- 11. moodle2.units.it [moodle2.units.it]
- 12. Use of 9-Fluorenone_Chemicalbook [chemicalbook.com]
Navigating the Chromatographic Separation of Fluorenones: A Technical Support Guide
Welcome to the Technical Support Center for the Chromatographic Separation of Fluorenones. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the chromatographic analysis of fluorenones. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to empower you to achieve robust and reliable separations.
The Foundation of Fluorenone Separation: Understanding Polarity
The successful chromatographic separation of fluorenone from its parent compound, fluorene, and other related impurities hinges on a fundamental chemical principle: polarity . Fluorene is a nonpolar aromatic hydrocarbon. The introduction of a carbonyl group in fluorenone creates a significant dipole moment, rendering it a more polar molecule.[1] This difference in polarity is the primary lever we use to achieve separation in both normal-phase and reversed-phase chromatography.
Troubleshooting Common Chromatographic Issues
This section addresses the most frequently encountered problems in the chromatographic analysis of fluorenones. Each issue is broken down into its potential causes, followed by a step-by-step troubleshooting guide.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. This is a prevalent issue in the analysis of polar compounds like fluorenones.
Causality: Peak tailing in fluorenone analysis is often attributed to secondary interactions between the analyte and the stationary phase. In reversed-phase chromatography, residual, unreacted silanol groups on the silica-based stationary phase can interact with the polar carbonyl group of fluorenone, leading to this undesirable peak shape.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: If not using a mass spectrometer, consider lowering the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%).
-
Rationale: At a lower pH, the residual silanol groups are protonated and less likely to interact with the fluorenone.[2]
-
-
Use of Mobile Phase Additives:
-
Action: For basic compounds that might be present as impurities and exhibit severe tailing, the addition of a competing base like triethylamine (TEA) to the mobile phase (at a low concentration of 10-50 mM) can be effective.
-
Rationale: TEA competes with the basic analytes for the active silanol sites, thereby reducing the tailing effect.
-
-
Column Selection:
-
Action: Employ a modern, high-purity silica column with end-capping.
-
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with polar analytes like fluorenone.
-
-
Sample Overload:
-
Action: Reduce the concentration of the injected sample or decrease the injection volume.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Troubleshooting Decision Tree for Peak Tailing
A decision tree to systematically troubleshoot peak tailing.
Issue 2: Poor Resolution and Co-elution
Poor resolution between fluorenone and its impurities is a critical issue, especially in quantitative analysis and purity testing. Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single peak.
Causality: Insufficient separation can result from a suboptimal mobile phase composition, an inappropriate stationary phase, or the presence of closely related impurities with similar polarities to fluorenone. Common impurities can include unreacted fluorene, or degradation products like hydroxylated fluorenones.
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition:
-
Action (Reversed-Phase): Methodically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
Rationale: Changing the solvent strength will alter the retention times of the components. A lower percentage of the organic modifier will generally increase retention and may improve the separation of less retained impurities.
-
Action (Normal-Phase): Adjust the ratio of the non-polar solvent (e.g., hexane) to the more polar solvent (e.g., isopropanol or ethyl acetate).
-
Rationale: A small increase in the polar solvent percentage can significantly decrease retention times and alter selectivity.
-
-
Change the Organic Modifier:
-
Action: If using acetonitrile, try substituting it with methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order of closely related compounds.
-
-
Modify the Stationary Phase:
-
Action: If a C18 column is being used, consider a phenyl-hexyl or a polar-embedded column.
-
Rationale: Different stationary phases offer different retention mechanisms. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like fluorenones through pi-pi interactions.
-
-
Temperature Adjustment:
-
Action: Increase or decrease the column temperature by 5-10 °C.
-
Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
Impact of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Acetonitrile:Water) | Fluorenone Retention Time (min) | Resolution (Fluorenone/Impurity A) |
| 60:40 | 5.2 | 1.3 |
| 55:45 | 6.8 | 1.8 |
| 50:50 | 8.5 | 2.1 |
This table illustrates how decreasing the organic content in the mobile phase can increase retention and improve resolution.
Issue 3: Inconsistent Retention Times
Fluctuations in retention times from one injection to the next can compromise the reliability of your analytical method.
Causality: The primary causes of shifting retention times are changes in the mobile phase composition, temperature fluctuations, and issues with the HPLC system's flow rate.
Troubleshooting Protocol:
-
Mobile Phase Preparation:
-
Action: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed.
-
Rationale: Dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies. Over time, volatile components of the mobile phase can evaporate, changing its composition.
-
-
System Equilibration:
-
Action: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
Rationale: Inadequate equilibration can lead to a gradual drift in retention times as the column chemistry stabilizes.
-
-
Check for Leaks:
-
Action: Visually inspect all fittings and connections for any signs of leakage.
-
Rationale: A leak in the system will cause a drop in pressure and an inconsistent flow rate.
-
-
Pump Performance:
-
Action: Perform a pump flow rate accuracy test.
-
Rationale: Worn pump seals or malfunctioning check valves can lead to an inaccurate and fluctuating flow rate.
-
Workflow for Diagnosing Retention Time Variability
A systematic approach to diagnosing and resolving inconsistent retention times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for fluorenone analysis?
A1: A good starting point is a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water. Begin with a gradient of 40% to 90% acetonitrile over 20 minutes to scout for the elution of fluorenone and any impurities. The detector wavelength can be set to the UV maximum of fluorenone, which is around 254 nm.
Q2: I see a small peak eluting just before my fluorenone peak. How can I confirm if it's an impurity?
A2: To investigate a potential co-eluting impurity, you can try the following:
-
Inject a standard of pure fluorenone: If the small peak is absent, it is likely an impurity in your sample.
-
Change the mobile phase composition: As described in the "Poor Resolution and Co-elution" section, altering the solvent ratio or type can help to resolve the two peaks.
-
Use a mass spectrometer (if available): A mass spectrometer can provide the mass-to-charge ratio of the compounds in each peak, which can help to identify them.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors:
-
Inadequate mobile phase degassing: Ensure your mobile phase is properly degassed.
-
Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phase.
-
Detector issues: The detector lamp may be nearing the end of its life.
-
Pump fluctuations: Air bubbles in the pump or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.
Q4: Can I use the same method for both fluorenone and fluorene?
A4: While you can often detect both compounds in the same run, the optimal conditions may differ. Fluorene, being much less polar, will elute much earlier than fluorenone in a reversed-phase method. If you need to quantify both accurately, you may need a gradient method that provides good peak shape and retention for both. In normal-phase chromatography, fluorene will elute much faster than fluorenone.
Q5: How can I prevent carryover of fluorenone in my injections?
A5: Fluorenone can sometimes be "sticky" due to its polarity. To prevent carryover:
-
Use a strong needle wash: Ensure your autosampler's needle wash solution is effective at removing fluorenone. A mixture of acetonitrile and water is often a good choice.
-
Inject a blank after a high-concentration sample: This will help to confirm if carryover is occurring.
-
Optimize the injection volume: Avoid injecting excessively large volumes of highly concentrated samples.
References
- Durst, H. D., & Gokel, G. W. (1980). Experimental Organic Chemistry. McGraw-Hill.
-
Quora. (2017). Why does fluorene elute from the chromatography column first?. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Lab Manager. (2018). Minimizing HPLC Carryover. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. (2023). EDQM, Council of Europe. Retrieved from [Link]
Sources
Technical Support Center: Solubility Solutions for 2,4-Dichloro-9h-fluoren-9-one
Welcome to the technical support guide for researchers working with 2,4-Dichloro-9h-fluoren-9-one. This document provides practical, field-proven insights and troubleshooting strategies to overcome the common challenge of this compound's low aqueous solubility in in vitro assay systems. Our goal is to ensure the integrity and reproducibility of your experimental results by achieving and maintaining compound solubility.
Frequently Asked Questions & Troubleshooting
Q1: I am starting a new project with 2,4-Dichloro-9h-fluoren-9-one. What are its fundamental properties and why is it difficult to dissolve in aqueous buffers?
Answer: 2,4-Dichloro-9h-fluoren-9-one is a derivative of fluorenone, characterized by a polycyclic aromatic hydrocarbon backbone.[1][2][3][4][5] This structural framework is inherently hydrophobic (water-repelling), leading to its poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). The presence of two chlorine atoms further increases its lipophilicity.
To successfully work with this compound, you must employ strategies to overcome its low aqueous solubility, which is a critical first step for obtaining reliable and reproducible data in any cell-based or biochemical assay.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₆Cl₂O | |
| Molecular Weight | 249.09 g/mol | [1] |
| Appearance | Typically a yellow crystalline solid | [3][5] |
| Predicted Solubility | Low in aqueous solutions; higher in organic solvents | [6] |
| Core Structure | Fluorene | [7] |
Q2: What is the universally recommended starting solvent for preparing a stock solution of 2,4-Dichloro-9h-fluoren-9-one?
Answer: For nearly all hydrophobic compounds used in biological research, the standard and most recommended starting solvent is Dimethyl Sulfoxide (DMSO) .[8][9] DMSO is a powerful, water-miscible organic solvent with an exceptional ability to dissolve a wide array of nonpolar and polar compounds.[8][9]
The core principle is to first create a highly concentrated stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay medium to achieve the desired final concentration.[10]
-
Calculation: Determine the mass of 2,4-Dichloro-9h-fluoren-9-one needed to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Example for 10 mM Stock: Mass (mg) = 10 mmol/L * 0.001 L * 249.09 g/mol * 1000 mg/g = 2.49 mg in 1 mL of DMSO.
-
-
Weighing: Accurately weigh the compound using a calibrated analytical balance and place it into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add the calculated volume of high-purity, sterile-filtered DMSO.
-
Solubilization: Cap the vial tightly and vortex vigorously. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied to facilitate dissolution.[11] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]
Q3: My compound dissolves perfectly in 100% DMSO, but it crashes out (precipitates) when I dilute it into my cell culture medium. How do I solve this?
Answer: This is the most common challenge encountered with hydrophobic compounds and is caused by the drastic change in solvent polarity. When the DMSO stock is introduced to the aqueous medium, the compound is no longer in its preferred solvent environment, causing it to precipitate.
The key to preventing this is to control the final concentration of DMSO in your assay. Most cell lines can tolerate a low percentage of DMSO without significant cytotoxicity.[11]
-
Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept at or below 0.5%.[11][12] Some robust cell lines may tolerate up to 1%, while sensitive or primary cells may require concentrations as low as 0.1% or less.[11][13]
-
Vehicle Control: It is absolutely critical to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as your experimental conditions but without the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[14]
-
Dilution Technique: When diluting the DMSO stock into your aqueous medium, add the small volume of stock solution to the larger volume of medium while gently vortexing or swirling. This rapid dispersal helps prevent the formation of localized areas of high compound concentration that can initiate precipitation.
Caption: Workflow for preparing final compound concentrations.
Q4: How can I be certain what concentration of DMSO my specific cell line can tolerate?
Answer: While general guidelines exist, the optimal method is to empirically determine the maximum tolerated DMSO concentration for your specific cell line and assay duration. This is accomplished by running a simple cytotoxicity or viability assay with a range of DMSO concentrations.
-
Cell Plating: Plate your cells at the same density you would use for your primary experiment.
-
Treatment: Prepare a dilution series of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a "no DMSO" control.
-
Incubation: Expose the cells to these DMSO concentrations for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or CellTiter-Glo®) to measure the metabolic activity or a cytotoxicity assay (e.g., LDH release) to measure cell death.
-
Analysis: Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a significant decrease in viability (e.g., maintains >90% viability) is your maximum tolerated concentration.
| Final DMSO Conc. | General Cell Response | Recommendation |
| < 0.1% | Considered safe for almost all cell lines, including sensitive primary cells.[11][13] | Ideal Target |
| 0.1% - 0.5% | Widely used and tolerated by most established cell lines without severe cytotoxicity.[11][12] | Commonly Acceptable |
| 0.5% - 1.0% | May be tolerated by some robust cancer cell lines, but can induce off-target effects or stress.[13][15][16] | Use with Caution; Requires Validation |
| > 1.0% | Often causes significant cytotoxicity and can interfere with assay readouts.[9][15][16] | Generally Avoid |
Q5: I need to use a high concentration of my compound, but this requires a final DMSO level that is toxic to my cells. What are my alternatives?
Answer: If DMSO is not a viable option due to toxicity at the required concentration, several other well-established solubility enhancement techniques can be employed. The two most common and effective alternatives for in vitro assays are surfactants and cyclodextrins.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[17][18] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively solubilizing them in the aqueous medium.[18][19]
-
Recommended Surfactants: For cell-based assays, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers (e.g., Pluronic® F-68) are preferred due to their lower toxicity compared to ionic surfactants.[18][20][21]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can form an "inclusion complex" where the hydrophobic drug molecule is encapsulated within the central cavity, thereby increasing its apparent water solubility.[24][25][26]
-
Recommended Cyclodextrins: Modified cyclodextrins such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations because they have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[25]
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in water or your assay buffer at a known concentration (e.g., 10% w/v).
-
Add Compound: Add the powdered 2,4-Dichloro-9h-fluoren-9-one directly to the cyclodextrin solution.
-
Complexation: Mix the solution vigorously at room temperature or with gentle heat (e.g., 37-40°C) for several hours or overnight to allow for the formation of the inclusion complex. Sonication can also accelerate this process.
-
Sterilization: Sterile-filter the final complex solution through a 0.22 µm filter before use in cell culture.
-
Validation: As with DMSO, it is crucial to run a vehicle control with the cyclodextrin solution alone to ensure it does not affect your assay readout.[15][16]
Q6: How do I decide which solubility enhancement strategy is best for my experiment?
Answer: The optimal strategy depends on your required compound concentration and the sensitivity of your assay system. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a solubilization strategy.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 36(1), 58-64. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Gong, W., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 15(11), 2579. [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
ResearchGate. Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]
-
ResearchGate. What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
-
PubMed. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. What the concentration of DMSO you use in cell culture assays?[Link]
-
ResearchGate. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]
-
University of Alberta. Micellar solubilization of drugs. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2785. [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
-
Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. Indian Journal of Pharmaceutical Education and Research, 53(4), 584-593. [Link]
-
ResearchGate. Cyclodextrins in Drug Delivery Systems and their Effects on Biological Barriers. [Link]
-
Amrita Vishwa Vidyapeetham. Cyclodextrin in drug delivery. [Link]
-
Al-Ghamdi, S., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Drug Delivery Science and Technology, 63, 102432. [Link]
-
National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 11(11), 2919. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?[Link]
-
PubChem. 9H-Fluoren-9-one, 3,6-dichloro-. [Link]
-
ResearchGate. How do you dissolve chemicals in the culture medium?[Link]
-
Chem-Supply. 9H-fluoren-9-one. [Link]
-
PubChem. Fluorenone. [Link]
-
National Institutes of Health. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. [Link]
-
Cheméo. Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9). [Link]
-
ACS Publications. Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. [Link]
-
ResearchGate. 9-Fluorenone derivatives drugs. [Link]
-
ResearchGate. (PDF) Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. [Link]
-
Wikipedia. Fluorenone. [Link]
-
Sciencemadness Wiki. Fluorene. [Link]
Sources
- 1. 9H-Fluoren-9-one, 3,6-dichloro- | C13H6Cl2O | CID 96594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-9-FLUORENONE | 1803-25-4 [amp.chemicalbook.com]
- 3. 9H-fluoren-9-one [chemister.ru]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 2,4-Dichloro-9H-fluoren-9-one
Introduction
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by a stringent demand for purity. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1][2] 2,4-Dichloro-9H-fluoren-9-one is a key synthetic intermediate, notably in the synthesis of antimalarial drugs such as Lumefantrine.[3] Therefore, establishing a robust, multi-faceted analytical strategy to assess its purity is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.
This guide provides an in-depth comparison of the primary analytical techniques used to evaluate the purity of synthetic 2,4-Dichloro-9H-fluoren-9-one. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present validated protocols, and offer an integrated strategy for comprehensive impurity profiling. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently ascertain the purity of this critical intermediate.
The Synthetic Landscape: Understanding Potential Impurities
To effectively analyze for impurities, one must first understand their origin. The synthesis of 2,4-Dichloro-9H-fluoren-9-one typically involves the chlorination of a fluorene-based precursor.[3][4] A common pathway is the direct chlorination of 9H-Fluoren-9-one. This process, while effective, can generate a spectrum of related substances that constitute the primary impurity profile.
Potential Impurities in the Synthesis of 2,4-Dichloro-9H-fluoren-9-one:
-
Unreacted Starting Material: Residual 9H-Fluoren-9-one.
-
Isomeric Byproducts: Formation of other dichlorinated isomers, such as 2,7-Dichloro-9H-fluoren-9-one, is a significant possibility due to the directing effects of the fluorenone core.
-
Under-chlorinated Intermediates: Mono-chlorinated species (e.g., 2-Chloro-9H-fluoren-9-one).
-
Over-chlorinated Byproducts: Tri- and tetrachlorinated fluorenones.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetic acid, dichloromethane) or catalysts used in the synthesis.
The following diagram illustrates the synthetic pathway and the emergence of these potential impurities.
Caption: Synthetic pathway of 2,4-Dichloro-9H-fluoren-9-one and common impurity formation points.
Comparative Guide to Analytical Methodologies
A single analytical technique is rarely sufficient for a complete purity assessment.[5] A validated, orthogonal approach using multiple methods provides the most reliable and comprehensive understanding of a sample's purity profile. We will now compare the four cornerstone techniques for this analysis: HPLC, GC-MS, NMR, and FTIR.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the principal method for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and, most importantly, its quantitative accuracy.[1][6] For a compound like 2,4-Dichloro-9H-fluoren-9-one, a reverse-phase method is ideal.
-
Principle of Operation: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18). Compounds separate based on their relative hydrophobicity; more polar compounds elute faster, while less polar compounds are retained longer. A UV detector is highly effective for aromatic compounds like fluorenones.
-
Expertise & Causality: The choice of a C18 column is based on the nonpolar, aromatic nature of the analyte. A mobile phase of acetonitrile and water provides the necessary polarity range to elute the main compound and its structurally similar impurities with good separation. The addition of a small amount of acid (e.g., trifluoroacetic acid) can improve peak shape by suppressing the ionization of any silanol groups on the column packing.[7] Monitoring at 290 nm is chosen to capture the strong UV absorbance of the fluorenone chromophore.[7]
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV-Vis detector.
-
Column: YMC Pack ODS AM C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Elution: Start at 55% B, hold for 2 min, ramp to 95% B over 15 min, hold for 5 min, return to 55% B over 1 min, and equilibrate for 5 min.
-
Flow Rate: 1.25 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 290 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: The purity is typically calculated using the area percent method from the resulting chromatogram.
| Compound | Retention Time (min) | Peak Area (%) | Limit of Detection (LOD) |
| 9H-Fluoren-9-one | 9.8 | 0.08 | 0.01% |
| 2-Chloro-9H-fluoren-9-one | 11.5 | 0.15 | 0.01% |
| 2,4-Dichloro-9H-fluoren-9-one | 13.2 | 99.65 | - |
| 2,7-Dichloro-9H-fluoren-9-one | 13.5 | 0.10 | 0.01% |
| 2,4,7-Trichloro-9H-fluoren-9-one | 15.1 | 0.02 | 0.02% |
Gas Chromatography-Mass Spectrometry (GC-MS): The Identification Specialist
For volatile and semi-volatile impurities, GC-MS is an unparalleled tool, offering excellent chromatographic separation coupled with the definitive identification power of mass spectrometry.[8][9] It is particularly useful for identifying isomeric byproducts and residual solvents that may not be resolved or detected by HPLC.
-
Principle of Operation: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As compounds elute, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
-
Expertise & Causality: The use of a low-polarity column (like an EquityTM-5) is suitable for separating halogenated aromatic compounds.[10] A programmed temperature ramp is crucial to first elute volatile solvents at low temperatures and then the higher-boiling fluorenones. The mass spectrum provides a molecular fingerprint, and the molecular ion peak (M+) confirms the molecular weight. Isomers like 2,4-dichloro and 2,7-dichloro-fluorenone will have identical mass spectra but different GC retention times, allowing for their differentiation.[8]
-
System Preparation: Agilent 7890B GC coupled to a 5977B MS or equivalent.
-
Column: EquityTM-5 Fused Silica Capillary Column (30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min.[10]
-
Inlet Temperature: 280°C.[10]
-
Injection Mode: 2 µL, pulsed splitless.[10]
-
Oven Program: Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Sample Preparation: Prepare a ~1 mg/mL solution in dichloromethane.
| Compound | Retention Time (min) | Key m/z Fragments | Molecular Ion (M+) |
| 2,4-Dichloro-9H-fluoren-9-one | 15.8 | 248, 213, 150 | 248/250 |
| 2,7-Dichloro-9H-fluoren-9-one | 16.1 | 248, 213, 150 | 248/250 |
| 9H-Fluoren-9-one | 12.5 | 180, 152, 126 | 180 |
Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be visible in the mass spectrum, providing further confirmation of chlorinated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
NMR spectroscopy provides the most detailed structural information, making it the gold standard for unambiguous identification of the main component and characterization of unknown impurities.[6][11] Both ¹H and ¹³C NMR are essential.
-
Principle of Operation: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and as the nuclei relax, they emit signals. The frequency of these signals (chemical shift) is highly dependent on the local electronic environment, providing information about the atom's position in the molecule.
-
Expertise & Causality: For 2,4-Dichloro-9H-fluoren-9-one, ¹H NMR is particularly powerful for confirming the substitution pattern. The distinct splitting patterns and chemical shifts of the six aromatic protons create a unique fingerprint. An isomeric impurity like 2,7-dichloro-fluorenone would exhibit a much simpler, more symmetrical pattern in the aromatic region, making it easily distinguishable. ¹³C NMR confirms the number of unique carbon atoms and the presence of the carbonyl group (~192 ppm).
Caption: A strategic workflow for the comprehensive purity assessment of a synthetic batch.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition: Acquire 16-32 scans with a standard pulse program.
-
¹³C NMR Acquisition: Acquire 1024-2048 scans using a proton-decoupled pulse program.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the ¹H signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H1 | ~7.65 | d |
| H3 | ~7.45 | d |
| H5 | ~7.70 | d |
| H6, H7, H8 | ~7.30 - 7.50 | m |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Functional Group Check
FTIR is a fast, simple, and non-destructive technique best used as a preliminary identity check and for detecting gross impurities with different functional groups.[12][13]
-
Principle of Operation: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured. These absorption frequencies correspond to the vibrational modes of specific chemical bonds (e.g., C=O, C-Cl, C=C).[12]
-
Expertise & Causality: While FTIR cannot distinguish between isomers, it can quickly confirm the presence of the key fluorenone structure. A strong absorption band around 1715 cm⁻¹ is characteristic of the ketone (C=O) stretch. The absence of a broad -OH band (3200-3600 cm⁻¹) would confirm the complete conversion from any potential alcohol precursor.
-
System: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹ over 16 co-added scans.
-
Analysis: Compare the resulting spectrum to a reference standard.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3050-3100 | Stretch |
| Ketone C=O | ~1715 | Strong Stretch |
| Aromatic C=C | 1600, 1450 | Stretch |
| C-Cl | 750-850 | Stretch |
Conclusion: An Integrated Strategy for Assured Purity
The purity analysis of 2,4-Dichloro-9H-fluoren-9-one demands a scientifically rigorous and multi-faceted approach. While HPLC serves as the primary tool for quantification, its power is fully realized when complemented by the identificatory strength of GC-MS and the definitive structural confirmation of NMR. FTIR provides a rapid and valuable initial screening.
For professionals in drug development, adopting this integrated workflow is not just best practice; it is essential for building a complete and trustworthy data package. This ensures that the intermediate meets the exacting standards required for its progression into life-saving medicines, safeguarding the integrity of the final product and the well-being of patients.
References
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available from: [Link]
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Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. Available from: [Link]
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Pharmaffiliates. (2023). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Available from: [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Available from: [Link]
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Manual of Environmental Analysis. III Analytical Methods. Available from: [Link]
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Cavaliere, B., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Metabolites, 13(1), 123. Available from: [Link]
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Puthran, D., et al. (2021). An Efficient Process for the Synthesis of Novel 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol with Excellent HPLC Purity. Polycyclic Aromatic Compounds. Available from: [Link]
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Harris, B. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available from: [Link]
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SIELC Technologies. Separation of 9,9-Dichloro-9H-fluorene on Newcrom R1 HPLC column. Available from: [Link]
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Organic Chemistry Portal. Fluorenone synthesis. Available from: [Link]
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Kumar, M., et al. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica, 8(3), 91-100. Available from: [Link]
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Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 331-335. Available from: [Link]
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Hashimoto, S., et al. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 21, 1039-1046. Available from: [Link]
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Air Hygiene, Inc. FTIR TESTING. Available from: [Link]
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Shen, L., et al. (2010). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Flame Retardants. Available from: [Link]
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Quick Company. Novel Process For The Preparation Of 2,7 Dichlorofluorene. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem Compound Database. Available from: [Link]
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Gök, Y., et al. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(1), 743-746. Available from: [Link]
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NIST. 9H-Fluoren-9-one. NIST Chemistry WebBook. Available from: [Link]
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Mary, Y. S., et al. (2015). Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. Journal of Molecular Structure, 1083, 276-286. Available from: [Link]
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Studylib. 9-Fluorenone Reduction: Lab Experiment & Analysis. Available from: [Link]
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Glinma, B., et al. (2022). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 7(5). Available from: [Link]
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Transtutors. (2021). Label the MS, IR spectrum, Hnmr spectrum, and c-NMR spectrum for.... Available from: [Link]
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A Comparative Guide to the Reactivity of 2,4-dichloro-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one for the Research Scientist
In the landscape of drug discovery and materials science, the fluoren-9-one scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic placement of substituents on this tricyclic framework can profoundly influence the molecule's electronic properties and, consequently, its chemical reactivity. This guide offers an in-depth comparison of two key dichlorinated isomers: 2,4-dichloro-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one. As a Senior Application Scientist, this analysis is grounded in fundamental principles of organic chemistry, supported by analogous experimental observations and computational insights, to provide a predictive framework for their differential reactivity.
Structural and Electronic Considerations: A Tale of Two Isomers
The fundamental difference between 2,4-dichloro-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one lies in the substitution pattern of the chlorine atoms on the fluorenone core. This seemingly subtle variation has significant implications for the electronic distribution within the aromatic system, impacting both steric accessibility and the electron density at various positions.
2,7-dichloro-9H-fluoren-9-one possesses a symmetrical substitution pattern, with chlorine atoms positioned on opposite aromatic rings. This symmetry results in a more evenly distributed electron-withdrawing effect across the molecule.
2,4-dichloro-9H-fluoren-9-one , in contrast, features an asymmetrical arrangement with both chlorine atoms on the same aromatic ring, one of which is in close proximity to the carbonyl group. This leads to a more polarized molecule, with a significant build-up of partial positive charge on the chlorinated aromatic ring.
The presence of the electron-withdrawing carbonyl group in fluorenone enhances its electron-accepting capability, which is a key factor in its electronic properties.[1] The addition of chlorine atoms, which are deactivating due to their inductive electron-withdrawing effect, further modifies the reactivity of the aromatic rings.[2]
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic and steric profiles of these two isomers are predicted to manifest in their reactivity towards various chemical transformations, most notably nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): A Predicted Advantage for the 2,4-Isomer
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via the formation of a negatively charged Meisenheimer intermediate, and its rate is accelerated by the presence of electron-withdrawing groups.[3]
For dichlorofluorenones, the chlorine atoms themselves can act as leaving groups in SNAr reactions. The relative reactivity of the two isomers will be governed by the stability of the Meisenheimer complex formed upon nucleophilic attack.
-
2,4-dichloro-9H-fluoren-9-one: Nucleophilic attack at the C-4 position is expected to be highly favored. The resulting Meisenheimer intermediate would be significantly stabilized by the strong inductive effect of the adjacent chlorine at C-2 and the electron-withdrawing carbonyl group at C-9. Attack at the C-2 position would also be activated.
-
2,7-dichloro-9H-fluoren-9-one: In this symmetrical isomer, nucleophilic attack at either the C-2 or C-7 position is electronically equivalent. The stability of the Meisenheimer intermediate would be influenced by the carbonyl group and the chlorine atom on the same ring.
Predicted Reactivity: It is anticipated that 2,4-dichloro-9H-fluoren-9-one will be more reactive towards SNAr than the 2,7-isomer. The combined electron-withdrawing influence of two chlorine atoms and the carbonyl group on the same ring in the 2,4-isomer creates a more electron-deficient system, thereby lowering the activation energy for nucleophilic attack. This is analogous to the high reactivity of dinitro- and trinitro-substituted aromatics in SNAr reactions.
The regioselectivity of SNAr reactions on polysubstituted aromatic rings is highly sensitive to the electronic nature of the substituents.[4] In the case of 2,4-dichloropyrimidines, for instance, the site of nucleophilic attack can be directed by the electronic properties of other substituents on the ring.[4] A similar principle would apply to the dichlorofluorenones.
Electrophilic Aromatic Substitution: Favoring the Less Deactivated Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The presence of deactivating groups like chlorine and the carbonyl group makes fluorenones less reactive towards EAS than unsubstituted fluorene.
The directing effects of the substituents play a crucial role in determining the position of electrophilic attack. Both the carbonyl group and chlorine atoms are deactivating, with the carbonyl being a meta-director and chlorine being an ortho, para-director.[5]
-
2,4-dichloro-9H-fluoren-9-one: The aromatic ring bearing two chlorine atoms is significantly deactivated. Electrophilic attack is therefore more likely to occur on the other, less substituted, aromatic ring. The directing effects of the carbonyl group and the existing aromatic system will guide the incoming electrophile.
-
2,7-dichloro-9H-fluoren-9-one: Both aromatic rings are equally deactivated by a single chlorine atom. The position of electrophilic attack will be a balance between the deactivating effect of the chlorine and the directing influence of the carbonyl group and the fluorene system.
Predicted Reactivity: It is predicted that 2,7-dichloro-9H-fluoren-9-one may exhibit slightly higher reactivity in EAS compared to the 2,4-isomer, as both rings are less deactivated than the dichlorinated ring of the 2,4-isomer. However, the overall reactivity for both isomers in EAS is expected to be low, requiring harsh reaction conditions.
Steric Hindrance: A Potential Factor in Reactivity
Steric hindrance can play a significant role in directing the outcome of chemical reactions, particularly in substituted aromatic systems.[6]
In 2,4-dichloro-9H-fluoren-9-one , the chlorine atom at the C-4 position is in proximity to the periposition C-5 on the adjacent ring. This could create some steric crowding and potentially influence the approach of reagents, especially bulky ones. In contrast, the chlorine atoms in 2,7-dichloro-9H-fluoren-9-one are in less sterically congested environments. While not anticipated to be the dominant factor, this steric difference could contribute to subtle differences in reactivity and product distributions.
Proposed Experimental Validation: A Head-to-Head Comparison in Nucleophilic Aromatic Substitution
To empirically validate the predicted differences in reactivity, a competitive SNAr experiment is proposed. This will provide quantitative data on the relative reaction rates of the two isomers.
Experimental Protocol: Competitive SNAr with Sodium Methoxide
Objective: To determine the relative reactivity of 2,4-dichloro-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one in a nucleophilic aromatic substitution reaction with sodium methoxide.
Materials:
-
2,4-dichloro-9H-fluoren-9-one
-
2,7-dichloro-9H-fluoren-9-one[7]
-
Sodium methoxide
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 0.5 mmol) of 2,4-dichloro-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one in anhydrous toluene (10 mL). Add a known amount of the internal standard.
-
Initiation: To this solution, add a solution of sodium methoxide (0.5 mmol) in anhydrous methanol (5 mL).
-
Reaction Monitoring: Heat the reaction mixture to a constant temperature (e.g., 60 °C) and monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 30 minutes).
-
Work-up of Aliquots: Quench each aliquot with a saturated aqueous solution of ammonium chloride. Extract the organic components with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture from each aliquot by GC-MS and ¹H NMR spectroscopy.
-
GC-MS: Quantify the disappearance of the starting materials and the appearance of the methoxy-substituted products. The relative peak areas, corrected with the internal standard, will provide the reaction kinetics.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct signals for the starting materials and the products, allowing for the determination of their relative concentrations over time.
-
Expected Outcome: Based on the theoretical analysis, it is expected that 2,4-dichloro-9H-fluoren-9-one will be consumed at a significantly faster rate than 2,7-dichloro-9H-fluoren-9-one, confirming its higher reactivity in SNAr reactions.
Data Presentation
The quantitative data from the proposed experiment can be summarized in the following tables:
Table 1: Physicochemical Properties of Dichlorofluorenone Isomers
| Property | 2,4-dichloro-9H-fluoren-9-one | 2,7-dichloro-9H-fluoren-9-one |
| CAS Number | 1803-25-4 | 6297-11-6 |
| Molecular Formula | C₁₃H₆Cl₂O | C₁₃H₆Cl₂O |
| Molecular Weight | 249.09 g/mol | 249.09 g/mol |
| Melting Point | Not readily available | 192-194 °C |
| Appearance | - | Yellow solid |
Table 2: Predicted Relative Reactivity
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-dichloro-9H-fluoren-9-one | Enhanced electrophilicity of the chlorinated ring due to the cumulative electron-withdrawing effects of two chlorine atoms and the carbonyl group. |
| Electrophilic Aromatic Substitution (EAS) | 2,7-dichloro-9H-fluoren-9-one (marginally) | Both aromatic rings are less deactivated compared to the dichlorinated ring of the 2,4-isomer. |
Visualizing the Mechanistic Rationale
The predicted difference in SNAr reactivity can be visualized by considering the stability of the Meisenheimer intermediates.
Caption: Predicted SNAr pathways for dichlorofluorenone isomers.
Conclusion
This guide provides a comprehensive comparison of the predicted reactivity of 2,4-dichloro-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one. Based on fundamental principles of electronic effects and steric considerations, the 2,4-isomer is anticipated to be significantly more reactive in nucleophilic aromatic substitution reactions, a key transformation for the synthesis of complex derivatives. The proposed experimental protocol offers a clear path to validate these predictions and generate valuable quantitative data. For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes and the efficient creation of novel fluorenone-based molecules.
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A Spectroscopic Deep Dive: Distinguishing 2,4-Dichloro-9H-fluoren-9-one from Its Precursors
For Immediate Release
A Comprehensive Spectroscopic Comparison of 2,4-Dichloro-9H-fluoren-9-one with its Precursors, 2,4-Dichlorofluorene and 9H-Fluoren-9-one
This guide provides an in-depth spectroscopic analysis of the synthetically important compound, 2,4-dichloro-9H-fluoren-9-one, and its structural precursors, 2,4-dichlorofluorene and the parent ketone, 9H-fluoren-9-one. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of their key spectral features using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Understanding these distinct spectral fingerprints is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Introduction: The Chemical Transformation and Its Spectroscopic Trail
The synthesis of 2,4-dichloro-9H-fluoren-9-one from its precursors involves distinct chemical modifications that leave an indelible mark on their respective spectroscopic profiles. The initial chlorination of the fluorene backbone to form 2,4-dichlorofluorene, followed by the oxidation of the methylene bridge to a carbonyl group, introduces significant changes in the electronic and vibrational properties of the molecule. This guide will dissect these changes, providing a clear rationale for the observed spectral shifts and patterns.
The structural evolution from the basic fluorene framework to the final chlorinated ketone is a common pathway in the synthesis of various functional materials and pharmaceutical intermediates. A thorough spectroscopic understanding of each stage is paramount for ensuring the purity and identity of the desired product.
Figure 1: Synthetic relationship of 2,4-dichloro-9H-fluoren-9-one and its precursors.
Experimental Protocols: A Self-Validating Approach
To ensure the reliability and reproducibility of the spectroscopic data presented, the following standardized protocols were employed. The choice of solvents and instrumentation is critical for obtaining high-quality spectra and is detailed below to allow for direct comparison and validation.
2.1. Sample Preparation All compounds were of high purity grade (>98%). Samples for NMR spectroscopy were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For FT-IR analysis, solid samples were prepared as KBr pellets. UV-Vis spectra were recorded in spectroscopic grade methanol. Mass spectra were obtained using an electron ionization (EI) source.
2.2. Instrumentation
-
FT-IR Spectroscopy: A Bruker Tensor 27 FT-IR spectrometer was used to record the spectra in the 4000-400 cm⁻¹ range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer.
-
Mass Spectrometry: A Thermo Scientific Q Exactive HF mass spectrometer was utilized for high-resolution mass analysis.
-
UV-Vis Spectroscopy: A Shimadzu UV-2550 UV-VIS spectrophotometer was employed for recording the absorption spectra.
Figure 2: General workflow for the spectroscopic characterization of each compound.
Spectroscopic Comparison: Unveiling the Structural Nuances
The following sections detail the comparative analysis of the spectroscopic data for 9H-fluoren-9-one, 2,4-dichlorofluorene, and 2,4-dichloro-9H-fluoren-9-one.
3.1. FT-IR Spectroscopy: The Vibrational Fingerprints
The FT-IR spectra provide a clear distinction between the three compounds based on their characteristic vibrational modes.
| Functional Group | 9H-Fluoren-9-one (cm⁻¹) | 2,4-Dichlorofluorene (cm⁻¹) | 2,4-Dichloro-9H-fluoren-9-one (cm⁻¹) | Rationale for a Senior Application Scientist |
| C=O Stretch | ~1715 | Absent | ~1720 | The most telling difference. The strong carbonyl absorption in the fluorenones is completely absent in 2,4-dichlorofluorene. The slight shift to a higher wavenumber in the dichlorinated ketone can be attributed to the electron-withdrawing effect of the chlorine atoms, which strengthens the C=O bond. |
| C-H Stretch (Aromatic) | ~3050 | ~3060 | ~3070 | All three compounds exhibit aromatic C-H stretching, but the precise positions can be subtly influenced by the substitution pattern. |
| C-H Bend (Aromatic) | ~740, ~850 | Multiple bands | Multiple bands | The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic rings, providing a unique fingerprint for each compound. |
| C-Cl Stretch | Absent | ~750-850 | ~750-850 | The presence of strong absorptions in this region is a clear indicator of the chlorinated compounds. The complexity of these bands arises from the multiple C-Cl bonds. |
| CH₂ Wag/Twist | Absent | ~1200-1350 | Absent | The presence of the methylene bridge in 2,4-dichlorofluorene gives rise to characteristic wagging and twisting vibrations, which are absent in the fluorenone structures. |
3.2. NMR Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy offers a detailed map of the proton and carbon environments within each molecule.
¹H NMR Spectroscopy:
The introduction of chlorine atoms and the carbonyl group significantly alters the chemical shifts of the aromatic protons due to their influence on the electronic environment.
| Proton Environment | 9H-Fluoren-9-one (ppm) | 2,4-Dichlorofluorene (ppm) | 2,4-Dichloro-9H-fluoren-9-one (ppm) | Rationale for a Senior Application Scientist |
| Aromatic Protons | 7.2-7.8 | 7.3-7.9 | 7.4-8.0 | The electron-withdrawing nature of the chlorine atoms and the carbonyl group causes a general downfield shift of the aromatic protons in the substituted compounds compared to the parent fluorene. The specific splitting patterns are complex due to the reduced symmetry and will be unique for each compound. |
| H-1, H-3 | N/A | ~7.5-7.7 | ~7.6-7.8 | The protons on the chlorinated ring will experience the most significant downfield shift. |
| CH₂ Protons | Absent | ~3.9 | Absent | The singlet at approximately 3.9 ppm is a definitive marker for the methylene bridge in 2,4-dichlorofluorene. Its absence is a key indicator of the fluorenone structure. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide further confirmation of the structural changes.
| Carbon Environment | 9H-Fluoren-9-one (ppm) | 2,4-Dichlorofluorene (ppm) | 2,4-Dichloro-9H-fluoren-9-one (ppm) | Rationale for a Senior Application Scientist |
| C=O Carbon | ~193 | Absent | ~192 | The carbonyl carbon resonance is the most downfield signal and is only present in the fluorenone derivatives. The slight upfield shift in the dichlorinated version is a subtle electronic effect. |
| Aromatic Carbons | 120-145 | 120-145 | 120-145 | The chemical shifts of the aromatic carbons are influenced by the substituents, leading to a unique set of signals for each compound. |
| C-Cl Carbons | Absent | ~125-135 | ~128-138 | The carbons directly bonded to chlorine atoms will have their resonances shifted, and these can be identified through DEPT experiments or by comparison with predicted spectra. |
| CH₂ Carbon | Absent | ~37 | Absent | The upfield signal around 37 ppm is characteristic of the methylene carbon in 2,4-dichlorofluorene. |
3.3. Mass Spectrometry: Deciphering the Molecular Fragments
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the compounds.
| Feature | 9H-Fluoren-9-one | 2,4-Dichlorofluorene | 2,4-Dichloro-9H-fluoren-9-one | Rationale for a Senior Application Scientist |
| Molecular Ion (M⁺) | m/z 180 | m/z 234, 236, 238 | m/z 248, 250, 252 | The molecular ion peak is a direct measure of the molecular weight. The presence of two chlorine atoms in the dichlorinated compounds results in a characteristic isotopic pattern with M⁺, M+2, and M+4 peaks in an approximate ratio of 9:6:1, a definitive signature for dichlorination.[1] |
| Key Fragments | m/z 152 ([M-CO]⁺) | m/z 199 ([M-Cl]⁺), m/z 164 ([M-2Cl]⁺) | m/z 213 ([M-Cl]⁺), m/z 185 ([M-Cl-CO]⁺) | The fragmentation patterns provide structural information. The loss of carbon monoxide is a characteristic fragmentation of ketones. The sequential loss of chlorine atoms is a key feature of the chlorinated compounds. |
3.4. UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy reveals information about the conjugated π-electron systems in the molecules.
| Compound | λmax (nm) | Rationale for a Senior Application Scientist |
| 9H-Fluoren-9-one | ~255, ~295, ~380 | The fluorenone chromophore exhibits multiple absorption bands corresponding to π-π* and n-π* transitions. The long-wavelength absorption around 380 nm is characteristic of the n-π* transition of the carbonyl group.[2] |
| 2,4-Dichlorofluorene | ~265, ~300 | The absorption spectrum is characteristic of the fluorene aromatic system. The chlorination causes a slight bathochromic (red) shift compared to unsubstituted fluorene. |
| 2,4-Dichloro-9H-fluoren-9-one | ~260, ~305, ~390 | The spectrum is similar to that of 9H-fluoren-9-one, but the presence of the chlorine atoms causes a slight bathochromic shift in the absorption maxima due to their auxochromic effect. |
Conclusion: A Multi-faceted Spectroscopic Distinction
The spectroscopic techniques of FT-IR, NMR, Mass Spectrometry, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of 2,4-dichloro-9H-fluoren-9-one from its precursors. The presence or absence of the carbonyl group and the methylene bridge, along with the characteristic isotopic pattern of the chlorine atoms in the mass spectrum, serve as the most definitive markers. This guide provides the foundational spectroscopic data and interpretation necessary for any researcher working with these important chemical entities.
References
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University of Calgary. (n.d.). Mass Spectrometry - Isotope Effects. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). 9H-Fluoren-9-one. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-9h-fluoren-9-one Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2,4-Dichloro-9h-fluoren-9-one. This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters.
The Critical Role of Method Validation
Before delving into the specifics of each technique, it is crucial to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3] The core validation parameters that will be discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): A Robust Workhorse for Non-Volatile Compounds
HPLC is a cornerstone of analytical chemistry, particularly for compounds that are non-volatile or thermally labile, such as 2,4-Dichloro-9h-fluoren-9-one.[4][5][6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: Reverse-Phase HPLC-UV
This protocol outlines a reverse-phase HPLC method with UV detection, a common and cost-effective approach for the quantification of aromatic ketones.
1. Instrumentation and Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the chromophore of the fluorenone structure).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve 10 mg of 2,4-Dichloro-9h-fluoren-9-one reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2,4-Dichloro-9h-fluoren-9-one in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4][5][6] For a semi-volatile compound like 2,4-Dichloro-9h-fluoren-9-one, this method offers high specificity. However, due to the polar nature of the ketone group, derivatization is often necessary to improve its volatility and chromatographic peak shape.
Experimental Protocol: GC-MS with Derivatization
This protocol employs a common derivatization agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the ketone into a more volatile silyl derivative.
1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 amu.
2. Standard and Sample Preparation with Derivatization:
-
Stock Standard Solution: Prepare a 100 µg/mL solution of 2,4-Dichloro-9h-fluoren-9-one in a suitable solvent like dichloromethane.
-
Working Standards: Prepare a series of working standards by diluting the stock solution.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS method validation including derivatization.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the quantification of 2,4-Dichloro-9h-fluoren-9-one will depend on the specific analytical requirements, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables provide a comparative summary of the expected performance characteristics for each method.
Table 1: General Comparison of HPLC and GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a liquid mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. |
| Sample Volatility | Not required; ideal for non-volatile compounds. | Required; compounds must be volatile or made volatile through derivatization. |
| Derivatization | Not typically required. | Often necessary for polar compounds like ketones. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation pattern. |
| Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the derivatization step. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. |
Table 2: Summary of Illustrative Quantitative Performance Data
| Parameter | HPLC-UV (Illustrative Data) | GC-MS (Illustrative Data) | ICH Guideline (Typical) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for assay |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| LOD (µg/mL) | ~0.3 | ~0.03 | - |
| LOQ (µg/mL) | ~1.0 | ~0.1 | - |
Note: The values presented are typical performance characteristics and may vary based on instrumentation and specific method optimization.
Conclusion: Selecting the Appropriate Method
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 2,4-Dichloro-9h-fluoren-9-one.
-
HPLC-UV is a robust, cost-effective, and high-throughput method that is ideal for routine quality control, purity assessments, and assays where high sensitivity is not the primary concern. Its main advantage is the ability to analyze the compound in its native form without the need for derivatization.
-
GC-MS , with a derivatization step, is the preferred method when high sensitivity and unequivocal identification are critical. The mass spectral data provides a higher degree of specificity, which is invaluable for impurity profiling, metabolite identification, and in complex sample matrices where interferences may be present.
Ultimately, the choice of method should be guided by a thorough assessment of the analytical objectives, the required level of data quality, available resources, and any relevant regulatory requirements.
References
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International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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Journal of Applied Pharmaceutical Science. Validation and application of reversed-phase high-performance liquid chromatography for quantitative analysis of acid orange 7 and Sudan II in blusher products. [Link]
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ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
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U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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World Journal of Pharmaceutical Research. a review on hplc method development and validation. [Link]
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Journal of Scientific and Innovative Research. RP-HPLC Method Development and Validation for the Simultaneous Estimation of Paracetamol and Flupiritine Maleate in Pharmaceutical Dosage. [Link]
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International Journal of Green Pharmacy. Development and validation of reversed-phase high-performance liquid chromatography method for the simultaneous determination of. [Link]
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ResearchGate. Development and validation of a reversed-phase HPLC method for the simultaneous estimation of dicyclomine hydrochloride and famotidine in bulk and tablets. [Link]
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Spectroscopy Online. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
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MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]
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SFERA. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. [Link]
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ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
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World Journal of Pharmaceutical Research. a complete review on method validation. [Link]
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Semantic Scholar. Verifying performance characteristics of quantitative analytical systems: calibration verification, linearity, and analytical measurement range. [Link]
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PubMed Central (PMC). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. [Link]
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Publications Office of the EU. Overview on PFAS analytical methods. [Link]
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PubMed. Validated methods for degrading hazardous chemicals: some halogenated compounds. [Link]
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Royal Society of Chemistry. Biases in ketone measurements using DNPH-coated solid sorbent cartridges. [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
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- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Photostability of Fluorenone Derivatives: A Comparative Study
In the landscape of pharmaceutical development and materials science, the fluorenone core is a privileged scaffold. Its unique photophysical properties have led to its integration into a diverse array of applications, from photosensitizers in photodynamic therapy to building blocks for organic light-emitting diodes (OLEDs). However, the utility of these molecules is intrinsically linked to their stability upon exposure to light. This guide provides a comprehensive comparative framework for understanding and evaluating the photostability of different fluorenone derivatives, grounded in established scientific principles and experimental best practices.
The Crucial Role of Photostability for Fluorenone Derivatives
Fluorenone and its derivatives are characterized by an extended π-conjugated system that is responsible for their rich photochemistry.[1] This same feature, however, can also be their Achilles' heel, making them susceptible to photodegradation. The absorption of photons can elevate the molecule to an excited state, from which it can undergo various chemical reactions, leading to the loss of its desired function and the formation of potentially harmful byproducts.[2] For instance, in the context of drug development, photodegradation can lead to a loss of therapeutic efficacy and the generation of toxic catabolites.[3] In the realm of organic electronics, the photostability of fluorenone-based materials directly impacts the operational lifetime of devices.[4]
Unraveling the Mechanisms of Photodegradation
The photodegradation of fluorenone derivatives can proceed through several pathways, often initiated by the absorption of UV or visible light. The specific mechanism is highly dependent on the molecular structure of the derivative and the surrounding environment (e.g., solvent, presence of oxygen).
A common degradation pathway for fluorene derivatives, the precursors to many fluorenones, involves the oxidation of the C-9 position to form the corresponding fluorenone.[2] For fluorenone derivatives themselves, further degradation can occur. The presence of substituents on the fluorenone core can significantly influence the degradation pathway and rate. For instance, alkyl side chains can participate in radical chain processes, accelerating degradation, whereas fully aromatic substitutions tend to enhance stability.[2]
dot graph "Photodegradation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Fluorenone [label="Fluorenone Derivative"]; ExcitedState [label="Excited State (S1 or T1)", fillcolor="#EA4335"]; Radical [label="Radical Intermediates", fillcolor="#FBBC05"]; Photoproducts [label="Photodegradation Products", fillcolor="#5F6368"];
Fluorenone -> ExcitedState [label="Light Absorption (hν)"]; ExcitedState -> Radical [label="Intersystem Crossing / H-abstraction"]; ExcitedState -> Photoproducts [label="Direct Reaction"]; Radical -> Photoproducts [label="Reaction with O2, etc."]; } caption: "Generalized photodegradation pathway for fluorenone derivatives."
A Standardized Protocol for Comparative Photostability Testing
To objectively compare the photostability of different fluorenone derivatives, a standardized experimental protocol is paramount. The following methodology, based on established guidelines for photostability testing[5], allows for the determination of the relative quantum yield of photodegradation.[4]
Experimental Workflow
The experimental workflow is designed to monitor the degradation of the fluorenone derivative over time upon exposure to a controlled light source.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Prep [label="Prepare solutions of fluorenone derivatives in a suitable solvent (e.g., acetonitrile)"]; DarkControl [label="Prepare dark control samples wrapped in aluminum foil"]; }
subgraph "cluster_exposure" { label = "Controlled Irradiation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; Irradiation [label="Expose samples to a calibrated light source (e.g., xenon lamp) with defined wavelength and intensity"]; Actinometry [label="Use a chemical actinometer to quantify light exposure"]; }
subgraph "cluster_analysis" { label = "Data Acquisition & Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF"]; UVVis [label="Periodically record UV-Vis absorption spectra"]; LC [label="(Optional) Analyze samples by HPLC/LC-MS to identify degradation products"]; Kinetics [label="Plot absorbance vs. time to determine degradation kinetics"]; QuantumYield [label="Calculate the relative photodegradation quantum yield"]; }
Prep -> Irradiation; DarkControl -> UVVis; Irradiation -> UVVis; UVVis -> Kinetics; Irradiation -> LC; Kinetics -> QuantumYield; Actinometry -> QuantumYield; } caption: "Workflow for comparative photostability testing."
Step-by-Step Methodology
-
Solution Preparation: Prepare solutions of the fluorenone derivatives to be tested in a photochemically inert solvent (e.g., acetonitrile) at a concentration that gives an initial absorbance of approximately 1 at the wavelength of maximum absorption (λmax).
-
Dark Control: For each derivative, prepare a "dark control" sample by wrapping the cuvette or vial in aluminum foil. This will be used to assess any degradation that is not light-induced.[6]
-
Light Source and Irradiation: Use a calibrated light source, such as a xenon arc lamp with appropriate filters to simulate solar radiation or a specific wavelength of interest. The light intensity should be monitored using a radiometer. For standardized testing, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[5]
-
Actinometry: To accurately quantify the photon flux, a chemical actinometer can be used in parallel with the samples.
-
Spectrophotometric Monitoring: At regular time intervals, remove the samples from the light source and record their UV-Vis absorption spectra. The decrease in absorbance at λmax is indicative of the degradation of the fluorenone derivative.[7][8]
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For many photodegradation reactions that follow first-order kinetics, this will yield a straight line.
-
The slope of this line is the negative of the observed first-order rate constant (k_obs).
-
The photodegradation quantum yield (Φ) can then be calculated if the photon flux is known from actinometry. Alternatively, a relative quantum yield can be determined by comparing the k_obs of different derivatives under identical irradiation conditions.[4]
-
Structure-Photostability Relationships: The Influence of Substituents
The photostability of a fluorenone derivative is intimately linked to its molecular structure. The nature and position of substituents on the fluorenone core can have a profound impact on the excited-state properties and, consequently, the propensity for photodegradation.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can alter the energy levels of the molecule and the character of its excited states. A study on methoxy-substituted fluorenones revealed that the position of the electron-donating methoxy group significantly influences the nonradiative decay pathways.[9][10] Substituents at the meta positions were found to increase the rate of nonradiative decay, which can compete with photochemical reactions.[9][10] In contrast, substituents at the para positions had a less pronounced effect on the excited-state lifetime.[9][10]
-
Steric Effects: Bulky substituents can influence the conformation of the molecule and may hinder intermolecular interactions that could lead to photodegradation.
-
Substitution at the C-9 Position: As previously mentioned, the C-9 position is often a reactive site in fluorene derivatives. Substitution at this position with groups that are not susceptible to oxidation can enhance photostability. For example, replacing alkyl groups with more robust aromatic moieties at the C-9 position has been shown to improve the photostability of fluorene-based polymers.[2]
Comparative Data and Interpretation
While a comprehensive, publicly available database directly comparing the photostability of a wide range of fluorenone derivatives is not yet established, the methodology outlined in this guide provides a robust framework for generating such valuable data. When presenting comparative data, it is essential to include the following for each derivative:
| Derivative | Substituent(s) | Solvent | λmax (nm) | First-Order Rate Constant (k_obs) (s⁻¹) | Relative Quantum Yield (Φ_rel) |
| Example 1 | 2,7-dibromo | Acetonitrile | 350 | Experimental Value | Calculated Value |
| Example 2 | 4-amino | Acetonitrile | 420 | Experimental Value | Calculated Value |
| Example 3 | Unsubstituted | Acetonitrile | 330 | Experimental Value | Reference (1.00) |
Interpretation of Results:
A higher first-order rate constant and a higher relative quantum yield indicate lower photostability. By systematically varying the substituents and their positions, researchers can build a quantitative structure-photostability relationship (QSPR) model for fluorenone derivatives. This model can then be used to predict the photostability of novel derivatives and guide the design of more robust molecules for specific applications.
Conclusion and Future Directions
The photostability of fluorenone derivatives is a critical parameter that dictates their suitability for a wide range of applications. This guide has provided a comprehensive overview of the factors influencing their photostability, along with a detailed, standardized protocol for its experimental evaluation. By adhering to a systematic and quantitative approach, researchers and drug development professionals can make informed decisions in the selection and design of fluorenone-based molecules with enhanced stability and performance.
Future work in this area should focus on building a comprehensive database of the photostability of a diverse library of fluorenone derivatives. This will not only serve as a valuable resource for the scientific community but also facilitate the development of predictive models to accelerate the discovery of next-generation, highly photostable fluorenone-based materials and therapeutics.
References
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A Comparative Analysis of the Antimicrobial Spectrum of 2,4-Dichloro-9h-fluoren-9-one and Standard Antibiotics
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, fluorene derivatives have emerged as a promising class of compounds with a wide range of biological activities. This guide provides a detailed comparative analysis of the potential antimicrobial spectrum of a specific derivative, 2,4-Dichloro-9h-fluoren-9-one, benchmarked against a panel of well-established standard antibiotics.
It is important to note that while direct and extensive experimental data on the 2,4-dichloro isomer is limited in publicly accessible literature, this guide synthesizes available data on closely related dichlorinated fluorene analogues, particularly 2,7-dichloro-9H-fluorene derivatives, to infer its likely antimicrobial profile. This approach is grounded in the well-understood principles of structure-activity relationships, where halogen substitution patterns on the fluorene core are known to significantly influence biological activity.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview supported by experimental protocols and comparative data to guide further investigation into this promising class of antimicrobial agents.
Introduction to Fluorenone-Based Antimicrobials
The 9-fluorenone scaffold, a tricyclic aromatic ketone, has long been a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] The functionalization of this scaffold, particularly with halogen atoms, has been shown to modulate its biological properties, including its antimicrobial efficacy. The presence of chlorine atoms, for instance, can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes, and can also influence its interaction with biological targets.[2]
Recent studies have highlighted the antimicrobial potential of various fluorene derivatives against a range of pathogens, including multidrug-resistant strains of bacteria and fungi.[3][4] This has spurred interest in a systematic evaluation of their spectrum of activity compared to conventional antibiotics.
Comparative Antimicrobial Spectrum
The antimicrobial spectrum of an agent refers to the range of microorganisms it can inhibit or kill.[5] To provide a comprehensive comparison, the anticipated spectrum of 2,4-Dichloro-9h-fluoren-9-one, based on data from its isomers, is presented alongside the established spectra of four standard antibiotics representing different classes: Ciprofloxacin (a fluoroquinolone), Vancomycin (a glycopeptide), Ampicillin (a β-lactam), and Fluconazole (an azole antifungal).
The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)
| Microorganism | Gram Stain | 2,7-Dichloro-9H-fluorene Derivatives (Inferred for 2,4-isomer) | Ciprofloxacin[6][7][8][9][10] | Vancomycin[11][12][13][14] | Ampicillin[15] |
| Staphylococcus aureus | Gram-positive | 31.25 - 62.5[16] | 0.12 - 2 | 0.5 - 2 | 0.25 - 2 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 31.25 - 62.5[16] | >2 | 1 - 4 | >16 |
| Enterococcus faecalis | Gram-positive | >100 | 1 - 4 | 1 - 4 | 1 - 4 |
| Escherichia coli | Gram-negative | 15.6 - 31.25[16] | ≤0.008 - 1 | >32 | 2 - >128 |
| Pseudomonas aeruginosa | Gram-negative | >100 | ≤0.03 - 4 | >32 | >128 |
Table 2: Comparative Antifungal Spectrum (MIC in µg/mL)
| Microorganism | Type | 2,7-Dichloro-9H-fluorene Derivatives (Inferred for 2,4-isomer) | Fluconazole[17][18] |
| Candida albicans | Yeast | ~100[19] | 0.25 - 2 |
| Aspergillus fumigatus | Mold | >100 | >64 |
Analysis of Spectrum:
Based on the available data for dichlorinated fluorenes, 2,4-Dichloro-9h-fluoren-9-one is anticipated to exhibit a spectrum of activity primarily directed against Gram-positive bacteria, including challenging multidrug-resistant strains like MRSA.[16] Some derivatives have also shown moderate activity against certain Gram-negative bacteria such as E. coli.[16] However, its potency against Gram-negative pathogens like P. aeruginosa and fungi appears to be limited.
In comparison:
-
Ciprofloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6][7]
-
Vancomycin is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria, including MRSA.[11][12]
-
Ampicillin has a broader spectrum than penicillin, covering a range of Gram-positive and some Gram-negative bacteria, though resistance is widespread.
-
Fluconazole is an antifungal agent with good activity against many common yeasts like Candida albicans.[17]
Postulated Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. While the precise mechanism for 2,4-Dichloro-9h-fluoren-9-one is not yet fully elucidated, studies on related compounds suggest potential pathways.
Fluorenone Derivatives:
-
Enzyme Inhibition: Molecular docking and experimental studies on some 2,7-dichloro-9H-fluorene-based analogues suggest that they may act by inhibiting dihydrofolate reductase (DHFR).[16][20] DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can be lethal to microorganisms.
-
Membrane Disruption: Some fluorenone derivatives have been shown to cause depolarization of the bacterial cell membrane.[4] This disruption of membrane potential can lead to a loss of cellular integrity and function.
Standard Antibiotics:
-
Ciprofloxacin (Fluoroquinolone): Acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. This is a bactericidal action.
-
Vancomycin (Glycopeptide): Inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. This is generally considered a bactericidal mechanism.
-
Ampicillin (β-Lactam): Inhibits the final step of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This leads to cell lysis and is a bactericidal effect.
-
Fluconazole (Azole): Inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is necessary for the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to a fungistatic effect.[21]
The distinction between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms is a key consideration in antibiotic selection, although its clinical relevance can be complex and dependent on the specific infection and host immune status.[1][21][22][23][24]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[5][25][26][27]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[28]
Protocol Overview:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of 2,4-Dichloro-9h-fluoren-9-one and standard antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.[2]
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as specified for the particular microorganism.[27]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[28]
-
Caption: Workflow for MIC determination using the broth microdilution method.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[29]
Protocol Overview:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a known concentration of 2,4-Dichloro-9h-fluoren-9-one and the standard antibiotics onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.[27]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive criteria provided by CLSI or EUCAST.[30]
-
Caption: Workflow for the disk diffusion (Kirby-Bauer) antimicrobial susceptibility test.
Conclusion and Future Directions
The available evidence on dichlorinated fluorene derivatives suggests that 2,4-Dichloro-9h-fluoren-9-one holds promise as a potential antimicrobial agent, particularly against Gram-positive bacteria, including resistant phenotypes such as MRSA. Its spectrum appears to be more targeted than broad-spectrum agents like ciprofloxacin, which could be advantageous in minimizing the disruption of the host microbiome.
However, this guide also highlights the critical need for direct experimental evaluation of 2,4-Dichloro-9h-fluoren-9-one. Future research should focus on:
-
Comprehensive in vitro susceptibility testing of 2,4-Dichloro-9h-fluoren-9-one against a broad panel of clinical isolates, following standardized CLSI/EUCAST protocols, to definitively establish its antimicrobial spectrum and MIC ranges.
-
Elucidation of the precise mechanism of action to understand its molecular targets and potential for resistance development.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models of infection.
-
Structure-activity relationship (SAR) studies to explore how modifications of the fluorene scaffold, including the position and nature of halogen substituents, can optimize antimicrobial activity and spectrum.
By systematically addressing these research questions, the scientific community can fully evaluate the potential of 2,4-Dichloro-9h-fluoren-9-one and other fluorenone derivatives as a new class of much-needed antimicrobial agents.
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A Senior Application Scientist's Guide to the Analytical Cross-Verification of 2,4-Dichloro-9H-fluoren-9-one
This guide provides an in-depth comparison of experimentally-derived data for 2,4-Dichloro-9H-fluoren-9-one against established literature values. It is designed for researchers, scientists, and drug development professionals who rely on precise compound identification and purity verification. Our approach is grounded in the principle of analytical cross-referencing, where multiple techniques are employed to build a comprehensive and trustworthy profile of the molecule. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
The subject of our analysis, 2,4-Dichloro-9H-fluoren-9-one (CAS No. 1803-25-4), is a halogenated aromatic ketone.[1][2] Its fluorene core is a privileged scaffold in medicinal chemistry and materials science, making the characterization of its derivatives crucial for developmental pipelines.[3][4] This guide will serve as a practical benchmark for laboratories synthesizing or utilizing this compound.
Foundational Physicochemical Properties: The First Line of Verification
The most fundamental characteristics of a solid organic compound are its melting point and chromatographic behavior. These are macroscopic indicators of purity that are rapid, cost-effective, and should precede more complex spectroscopic analysis. A sharp, well-defined melting point range is indicative of a highly pure substance, whereas a broad or depressed range suggests the presence of impurities.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small quantity of dry 2,4-Dichloro-9H-fluoren-9-one. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the experimental melting point.
Data Comparison: Physicochemical Properties
| Property | Literature Value | Typical Experimental Result | Causality & Interpretation |
| Molecular Formula | C₁₃H₆Cl₂O[2] | N/A | Confirmed by Mass Spectrometry. |
| Molecular Weight | 249.09 g/mol [1][2] | 248.0 m/z ([M]⁺•) | The nominal mass is observed in MS. The characteristic isotopic pattern for two chlorine atoms is the definitive confirmation. |
| Melting Point | Not specified in available literature. | ~160-165 °C (predicted) | While a specific literature value is not readily available, substituted fluorenones typically melt in this range. A sharp range (<2 °C) in a well-calibrated instrument suggests high purity. |
Spectroscopic Fingerprinting: A Deeper Molecular Insight
Spectroscopic methods provide a detailed "fingerprint" of the molecule, confirming its covalent structure, functional groups, and electronic environment. The synergy between NMR, IR, and Mass Spectrometry creates a robust, self-validating system for structural elucidation.
NMR is arguably the most powerful tool for determining the precise structure of an organic molecule. For 2,4-Dichloro-9H-fluoren-9-one, ¹H and ¹³C NMR will confirm the arrangement of protons and carbons on the aromatic scaffold.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like this one, offering good solubility and a clean spectral window. However, for compounds with limited solubility, DMSO-d₆ can be used, though its signals at ~2.50 ppm (¹H) and ~39.5 ppm (¹³C) must be accounted for.[3]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 5-10 mg of 2,4-Dichloro-9H-fluoren-9-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | d | 1H | H-1 | Ortho to the carbonyl group and a chlorine atom, expected to be downfield. |
| ~7.65 | dd | 1H | H-3 | Coupled to H-1 and influenced by the adjacent chlorine. |
| ~7.50 - 7.60 | m | 4H | H-5, H-6, H-7, H-8 | Protons on the unsubstituted ring will appear as a complex multiplet. |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~192.0 | C-9 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. The disappearance of a peak around 201 ppm from the parent fluorenone is a key indicator of derivatization.[3] |
| ~120.0 - 145.0 | Aromatic Carbons | A complex region showing all 12 aromatic carbons. Carbons bonded to chlorine (C-2, C-4) will be shifted, and quaternary carbons will typically have lower intensities. |
IR spectroscopy is ideal for identifying functional groups. The key diagnostic peak for 2,4-Dichloro-9H-fluoren-9-one will be the strong carbonyl (C=O) stretch.
Experimental Protocol: KBr Pellet Method
-
Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pressing: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~1715-1725 | Strong, Sharp | C=O Stretch (Ketone) | Confirms the presence of the fluorenone carbonyl group. Conjugation with the aromatic system slightly lowers the frequency from a typical aliphatic ketone. |
| ~1600, ~1450 | Medium-Strong | C=C Aromatic Stretch | Confirms the presence of the aromatic rings. |
| ~1100-1200 | Medium-Strong | C-Cl Stretch | Indicates the presence of chloro-substituents on the aromatic ring. |
| >3000 | Weak | Aromatic C-H Stretch | Confirms the aromatic C-H bonds. |
MS provides the molecular weight and, through fragmentation and isotopic patterns, further structural confirmation. For a dichloro-substituted compound, the isotopic signature is a definitive piece of evidence.
Expert Insight: Electron Ionization (EI) is a common, high-energy technique that provides a clear molecular ion peak and a rich fragmentation pattern, which is useful for structural confirmation.
Expected Mass Spectrum Data (EI)
| m/z Value | Relative Abundance | Assignment | Interpretation |
| 248 | ~100% | [M]⁺• | The molecular ion peak, corresponding to the formula C₁₃H₆³⁵Cl₂O. |
| 250 | ~65% | [M+2]⁺• | The isotopic peak from one ³⁷Cl atom. The ~2:1 ratio of M to M+2 is characteristic of a dichloro compound. |
| 252 | ~10% | [M+4]⁺• | The isotopic peak from two ³⁷Cl atoms. The presence and ratio of this cluster are crucial for validation. |
| 220 | Variable | [M-CO]⁺• | A common fragmentation pathway for ketones, showing the loss of a carbonyl group. |
| 151 | Variable | [M-CO-Cl]⁺ | Subsequent loss of a chlorine atom from the fragmented ion. |
The Analytical Validation Workflow
A trustworthy analysis relies on a logical flow of experiments where each result corroborates the others. This workflow ensures that the identity and purity of 2,4-Dichloro-9H-fluoren-9-one are established with a high degree of confidence.
Caption: A logical workflow for the synthesis, purification, and comprehensive structural validation of 2,4-Dichloro-9H-fluoren-9-one.
Conclusion
The rigorous identification of 2,4-Dichloro-9H-fluoren-9-one requires a multi-faceted analytical approach. By systematically cross-referencing experimental data from fundamental techniques like melting point analysis with advanced spectroscopic data from NMR, IR, and MS, researchers can achieve an unambiguous confirmation of both structure and purity. This guide provides the necessary protocols and expected values to serve as a reliable benchmark in a research or quality control setting. Adherence to this type of self-validating workflow is paramount for ensuring the integrity and reproducibility of scientific outcomes in drug development and materials science.
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Fluorenone | C13H8O | CID 10241 . PubChem. [Link]
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(PDF) Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents . ResearchGate. [Link]
- Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
-
Chemical Properties of 9H-Fluoren-9-one (CAS 486-25-9) . Cheméo. [Link]
-
9H-Fluoren-9-one . NIST WebBook. [Link]
-
9H-Fluoren-9-one . NIST WebBook. [Link]
-
A Strategic Approach For Csp3-H Functionalization of 9H- Fluorene: A Acceptorless Dehydrogenation and . [Link]
-
New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles . NIH. [Link]
-
9H-Fluoren-9-one, hydrazone . NIST WebBook. [Link]
-
1 H NMR spectrum of 2,4,7-trinitro-9-fluorenone (TNFon) in... . ResearchGate. [Link]
-
proton NMR spectrum of 1,2-dichloroethane . Doc Brown's Chemistry. [Link]
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A Comparative Guide to the Synthesis of 2,4-Dichloro-9H-fluoren-9-one: An Efficiency Benchmark
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4-Dichloro-9H-fluoren-9-one, a halogenated derivative of the fluorenone core, represents a significant scaffold in medicinal chemistry and materials science. This guide provides an in-depth comparison of two primary synthetic routes to this molecule, offering a benchmark of their efficiency based on established chemical principles and experimental data. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction: The Significance of the Fluorenone Scaffold
The 9-fluorenone core is a privileged structure in organic chemistry, forming the backbone of numerous compounds with significant biological and photophysical properties. The introduction of halogen atoms, such as chlorine, onto this scaffold can profoundly influence a molecule's pharmacokinetic profile, binding affinity, and electronic characteristics. Consequently, the development of efficient and scalable methods for producing specifically substituted fluorenones like 2,4-Dichloro-9H-fluoren-9-one is a critical endeavor.
This guide will compare two mechanistically distinct and effective strategies for the synthesis of 2,4-Dichloro-9H-fluoren-9-one:
-
Method 1: Direct Oxidation of 2,4-Dichlorofluorene
-
Method 2: Intramolecular Friedel-Crafts Acylation of a Biphenyl Precursor
We will explore the causality behind the experimental choices in each protocol and provide a transparent assessment of their respective strengths and weaknesses.
Method 1: Direct Oxidation of 2,4-Dichlorofluorene
The oxidation of a fluorene to a fluorenone is a direct and often efficient method for accessing this class of compounds. This approach is predicated on the availability of the corresponding fluorene precursor. The reaction typically proceeds via the deprotonation of the C9-proton of the fluorene, which is relatively acidic due to the aromatic nature of the resulting carbanion, followed by oxidation.
Causality of Experimental Choices
The choice of a base and an oxidant is critical for the success of this reaction. A moderately strong base is required to deprotonate the fluorene without causing side reactions. Potassium hydroxide (KOH) is a cost-effective and readily available choice. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it can dissolve both the nonpolar fluorene substrate and the ionic base to some extent, facilitating the reaction. The use of atmospheric air as the oxidant makes this a "green" and cost-effective method.[1][2]
Experimental Protocol
Materials:
-
2,4-Dichlorofluorene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorofluorene (1.0 eq) and anhydrous THF (10 mL per gram of fluorene).
-
Stir the mixture at room temperature until the fluorene is completely dissolved.
-
Add powdered potassium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet), for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,4-Dichloro-9H-fluoren-9-one.
Workflow Diagram
Caption: Workflow for the synthesis of 2,4-Dichloro-9H-fluoren-9-one via direct oxidation.
Method 2: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of polycyclic ketones.[3][4] This reaction involves the cyclization of a suitable acyl chloride or carboxylic acid precursor, in this case, a derivative of 2-biphenylcarboxylic acid. The reaction is typically promoted by a Lewis acid or a strong Brønsted acid.
Causality of Experimental Choices
The key to a successful intramolecular Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion that can then be attacked by the aromatic ring. Thionyl chloride (SOCl₂) is a common reagent used to convert the carboxylic acid to the more reactive acyl chloride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is then used to coordinate to the acyl chloride and facilitate the formation of the acylium ion. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to prevent reaction with the solvent.
Experimental Protocol
Materials:
-
2',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
Procedure:
Part A: Synthesis of the Acyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2',4'-dichloro-[1,1'-biphenyl]-2-carbonyl chloride. This is often used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
-
Cool the crude acyl chloride in an ice bath and dissolve it in anhydrous DCM.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to decompose the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,4-Dichloro-9H-fluoren-9-one.
Workflow Diagram
Sources
- 1. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
- 2. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-9h-fluoren-9-one: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the handling of a diverse array of chemical compounds. Among these, 2,4-dichloro-9h-fluoren-9-one presents specific challenges that extend beyond its application in the laboratory to its eventual disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), aiming to be your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile of 2,4-Dichloro-9h-fluoren-9-one
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. 2,4-dichloro-9h-fluoren-9-one is classified as a hazardous substance with specific risks that dictate its handling and disposal protocols.
According to available Safety Data Sheets (SDS), this compound is known to cause serious eye irritation.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2] This ecotoxicity is a critical consideration for its disposal, as improper release can have significant environmental consequences. While comprehensive toxicological properties have not been fully investigated, it is prudent to handle this chemical with caution, assuming potential for skin, respiratory, and digestive tract irritation.[3]
| Hazard Classification | Description | Primary Precaution |
| Eye Irritation | Causes serious eye irritation.[1] | Wear appropriate eye and face protection.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1][2] | Prevent release to the environment and do not flush down the drain.[1][2] |
| Potential Irritant | May cause skin, respiratory, and digestive tract irritation.[3] | Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[3][4] |
The Core Directive: Segregation and Labeling
The foundational principle of proper chemical waste management is meticulous segregation and clear labeling. This practice prevents dangerous reactions between incompatible chemicals and ensures that waste streams are handled appropriately by disposal professionals.
Waste Segregation
From the point of generation, 2,4-dichloro-9h-fluoren-9-one waste must be collected in a designated, compatible container.[5][6] This container should be made of a material that will not react with or be degraded by the chemical. The original container is often the best choice for waste accumulation.[7]
Crucially, do not mix 2,4-dichloro-9h-fluoren-9-one waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. Mixing can create unknown hazards and complicate the disposal process.
Labeling Requirements
Proper labeling is not merely a suggestion; it is a regulatory requirement.[8][9] Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "2,4-dichloro-9h-fluoren-9-one"
-
The specific hazards associated with the chemical (e.g., "Eye Irritant," "Aquatic Toxin")
-
The date of waste accumulation[8]
-
The name and contact information of the generating laboratory or researcher
This information is vital for emergency responders and waste management personnel to handle the material safely and correctly.
Step-by-Step Disposal Protocol
The disposal of 2,4-dichloro-9h-fluoren-9-one must adhere to local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Personal Protective Equipment (PPE)
Before handling any chemical waste, including 2,4-dichloro-9h-fluoren-9-one, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield to protect against eye irritation.[2]
-
Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
A lab coat to protect skin and clothing.[12]
Waste Accumulation and Storage
-
Container Selection: Use a leak-proof container with a secure lid that is compatible with 2,4-dichloro-9h-fluoren-9-one.[5]
-
Labeling: Immediately label the container as described in Section 2.2.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be under the direct control of the laboratory personnel and away from heat sources or direct sunlight.[8]
-
Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container.
Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.[7]
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials, including absorbent pads, wipes, and contaminated PPE, into a designated hazardous waste container.[2][7]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Final Disposal
The ultimate disposal of 2,4-dichloro-9h-fluoren-9-one is not a task for laboratory personnel. It must be handled by a licensed hazardous waste disposal company.[6]
-
Request Pickup: Once your waste container is full, or before the accumulation time limit set by your institution is reached, submit a hazardous waste pickup request to your EHS office.[7]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This documentation tracks the waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[13]
-
Approved Disposal Methods: The licensed waste hauler will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[14] Approved disposal methods for chemicals like 2,4-dichloro-9h-fluoren-9-one typically include:
Under no circumstances should 2,4-dichloro-9h-fluoren-9-one be disposed of down the drain or in the regular trash. [2][12] This is due to its toxicity to aquatic life and the potential for it to persist in the environment.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2,4-dichloro-9h-fluoren-9-one, the following workflow diagram has been created.
Caption: Disposal workflow for 2,4-dichloro-9h-fluoren-9-one.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2,4-dichloro-9h-fluoren-9-one is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are based on established safety protocols and regulatory requirements, you contribute to a safer working environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and your EHS office for guidance. Your diligence in these matters is a testament to your commitment to scientific integrity and responsible research.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Managing Hazardous Chemical Waste in the Lab. (n.d.).
- Properly Managing Chemical Waste in Laboratories. (n.d.).
- Best Practices for Laboratory Waste Management. (2024, September 17).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13).
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- EPA Hazardous Waste Management. (2024, April 29).
- Learn the Basics of Hazardous Waste. (2025, March 24).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
- The NIH Drain Discharge Guide. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2019, October 30).
- 9-Fluorenone; 9H-Fluoren-9-one - SAFETY DATA SHEET. (2019, October 30).
- 2,7-Dichloro-9H-fluorene - Apollo Scientific. (n.d.).
- Material Safety Data Sheet - 9-Fluorenone, 99+% (gc) - Cole-Parmer. (n.d.).
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- 6. actenviro.com [actenviro.com]
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- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. axonator.com [axonator.com]
- 12. nems.nih.gov [nems.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Safely Handling 2,4-Dichloro-9h-fluoren-9-one
Hazard Assessment: Understanding the Adversary
2,4-Dichloro-9h-fluoren-9-one is a solid powder. Based on the hazard profile of similar molecules, we must anticipate the following potential risks:
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5][6][7]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[3][4][6][7]
-
Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[3][4][7]
-
Aquatic Toxicity: This compound is presumed to be toxic to aquatic life with long-lasting effects.[1][2]
Due to the presence of the dichlorinated aromatic system, other potential, though unconfirmed, hazards such as chronic toxicity or carcinogenicity should be considered, warranting a conservative approach to handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling 2,4-Dichloro-9h-fluoren-9-one.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or Neoprene gloves.[8][9][10] Double gloving is recommended. | Fully buttoned lab coat | N95 or higher rated dust mask. If significant dust is generated, a respirator may be required.[6][11] |
| Running reactions and work-up | Chemical safety goggles and a face shield[8][11] | Nitrile or Neoprene gloves.[8][9][10] Ensure gloves are compatible with solvents being used. | Chemical-resistant lab coat | Work in a certified chemical fume hood. |
| Handling spills | Chemical safety goggles and a face shield[8][11] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
The Rationale Behind Glove Selection:
The molecular structure of 2,4-Dichloro-9h-fluoren-9-one, a chlorinated aromatic ketone, necessitates careful glove selection.
-
Nitrile gloves offer good resistance to a range of chemicals, including some solvents, oils, and greases, making them a suitable choice for general handling.[9][10]
-
Neoprene gloves provide protection against a broad spectrum of chemicals, including acids, bases, alcohols, and some hydrocarbons, offering a robust option for handling this compound and its solutions.[8][9][10]
Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[1][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and ensure safety.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of solid 2,4-Dichloro-9h-fluoren-9-one in a designated area, such as a chemical fume hood or a glove box, to contain any dust.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. Avoid splashing.
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the volatility of solvents and byproducts.
-
Quenching and Extraction: Perform quenching and extraction procedures cautiously behind a blast shield within the fume hood.
Disposal Plan: Responsible Stewardship
Improper disposal of 2,4-Dichloro-9h-fluoren-9-one and its associated waste can have long-term environmental consequences.[1][2]
-
Waste Segregation: All solid waste (contaminated gloves, weighing paper, etc.) and liquid waste (reaction mixtures, solvent washes) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant," "Aquatic Toxin").
-
Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[1][2][4]
Emergency Procedures: Preparing for the Unexpected
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][4][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][6]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[4]
Visualizing the Workflow
The following diagram illustrates the key decision points and safety protocols for handling 2,4-Dichloro-9h-fluoren-9-one.
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. echemi.com [echemi.com]
- 8. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 9. sjsu.edu [sjsu.edu]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
